molecular formula C6H11BrO2Zn B1147378 4-Ethoxy-4-oxobutylzinc bromide CAS No. 131379-39-0

4-Ethoxy-4-oxobutylzinc bromide

Cat. No.: B1147378
CAS No.: 131379-39-0
M. Wt: 260.44
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Description

4-Ethoxy-4-oxobutylzinc bromide is a useful research compound. Its molecular formula is C6H11BrO2Zn and its molecular weight is 260.44. The purity is usually 95%.
BenchChem offers high-quality 4-Ethoxy-4-oxobutylzinc bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-4-oxobutylzinc bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

bromozinc(1+);ethyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O2.BrH.Zn/c1-3-5-6(7)8-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPARCVGSTPKNNR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC[CH2-].[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-Ethoxy-4-oxobutylzinc Bromide: Synthesis, Mechanisms, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 4-Ethoxy-4-oxobutylzinc bromide (CAS Number: 131379-39-0), a versatile and functionalized organozinc reagent. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to explore the causal relationships in its synthesis and reactivity, ensuring a thorough understanding of its application in complex organic synthesis.

Introduction: The Strategic Advantage of Functionalized Organozinc Reagents

Organozinc compounds have carved a significant niche in the landscape of organic synthesis due to their unique balance of reactivity and functional group tolerance.[1] Unlike their more reactive organolithium and Grignard counterparts, the carbon-zinc bond exhibits a more covalent character, rendering it less reactive towards common electrophilic functional groups such as esters and ketones.[2] This inherent chemoselectivity is a cornerstone of modern synthetic strategy, allowing for the construction of complex polyfunctional molecules without the need for extensive protecting group manipulations.[2]

4-Ethoxy-4-oxobutylzinc bromide emerges as a particularly valuable building block within this class of reagents. The presence of a terminal ester functionality within the alkyl chain makes it an ideal precursor for the synthesis of a variety of organic structures, most notably in the formation of carbon-carbon bonds through cross-coupling reactions.[3] This guide will delve into the essential technical aspects of this reagent, from its preparation to its application in cutting-edge organic synthesis.

Physicochemical Properties and Handling

A comprehensive understanding of the physical and chemical properties of 4-Ethoxy-4-oxobutylzinc bromide is paramount for its safe and effective use.

PropertyValueSource
CAS Number 131379-39-0[4]
Molecular Formula C₆H₁₁BrO₂Zn[4]
Molecular Weight 260.44 g/mol [4]
Appearance Typically supplied as a 0.5 M solution in THF
Density (of 0.5 M solution in THF) ~0.976 g/mL at 25 °C
Storage Temperature 2-8°C

Handling and Storage Precautions:

Organozinc reagents are sensitive to air and moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[1] 4-Ethoxy-4-oxobutylzinc bromide is typically supplied as a solution in tetrahydrofuran (THF), a flammable and peroxide-forming solvent.[3] It is imperative to store the reagent at the recommended temperature of 2-8°C to maintain its stability and reactivity.

Synthesis of 4-Ethoxy-4-oxobutylzinc Bromide: A Practical Approach

The preparation of 4-Ethoxy-4-oxobutylzinc bromide involves the direct insertion of activated zinc into the carbon-bromine bond of ethyl 4-bromobutanoate. The success of this reaction hinges on the activation of the zinc metal, as commercially available zinc dust is often passivated by a layer of zinc oxide.

Activation of Zinc

Several methods exist for the activation of zinc, with the use of iodine being a common and effective approach.[2] Iodine serves a dual purpose: it etches the passivating zinc oxide layer from the metal surface and facilitates the formation of the more reactive alkyl iodide in situ.

Detailed Synthesis Protocol

The following protocol describes a representative solution-phase synthesis of 4-Ethoxy-4-oxobutylzinc bromide.

Materials:

  • Zinc dust (<10 µm, ≥98%)

  • Iodine (catalytic amount, e.g., 1-2 mol%)

  • Ethyl 4-bromobutanoate

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Zinc Activation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add zinc dust (1.5 equivalents). Heat the flask under vacuum to remove any adsorbed water and then backfill with argon. Add a catalytic amount of iodine (1-2 mol%) and gently heat the flask until the purple color of the iodine vapor disappears, indicating the activation of the zinc surface.

  • Reagent Formation: To the activated zinc, add anhydrous THF via cannula. Slowly add a solution of ethyl 4-bromobutanoate (1.0 equivalent) in anhydrous THF to the stirred suspension of activated zinc. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) by quenching an aliquot of the reaction mixture with a saturated aqueous solution of ammonium chloride and analyzing the organic layer for the disappearance of the starting material.

  • Completion and Use: Once the reaction is complete (typically after several hours), the resulting greyish solution of 4-Ethoxy-4-oxobutylzinc bromide can be allowed to settle, and the supernatant can be cannulated for immediate use in subsequent reactions. The concentration of the organozinc reagent can be determined by titration.

Key Applications in Organic Synthesis

4-Ethoxy-4-oxobutylzinc bromide is a versatile reagent with applications in several key areas of organic synthesis.

The Negishi Cross-Coupling Reaction

The Negishi cross-coupling reaction, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a cornerstone of modern carbon-carbon bond formation.[5] 4-Ethoxy-4-oxobutylzinc bromide is an excellent coupling partner in these reactions, allowing for the introduction of a functionalized four-carbon chain.

Mechanism of the Negishi Coupling:

The catalytic cycle of the Negishi coupling is a well-established process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organozinc reagent transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired carbon-carbon bond.

Figure 1: Catalytic cycle of the Negishi cross-coupling reaction.

Detailed Protocol for Negishi Coupling with an Aryl Bromide:

Materials:

  • 4-Ethoxy-4-oxobutylzinc bromide (0.5 M solution in THF)

  • Aryl bromide (e.g., 4-bromoanisole)

  • Pd(OAc)₂ (Palladium(II) acetate)

  • CPhos (a biarylphosphine ligand)

  • Anhydrous THF

Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of argon, a Schlenk tube is charged with Pd(OAc)₂ (1-2 mol%) and CPhos (2-4 mol%). The tube is evacuated and backfilled with argon.

  • Reaction Setup: Anhydrous THF is added to the Schlenk tube containing the catalyst and ligand, followed by the aryl bromide (1.0 equivalent).

  • Addition of Organozinc Reagent: The solution of 4-Ethoxy-4-oxobutylzinc bromide (1.2-1.5 equivalents) is added dropwise to the reaction mixture at room temperature.

  • Reaction and Work-up: The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Synthesis of Natural Products and Bioactive Molecules

The utility of 4-Ethoxy-4-oxobutylzinc bromide is highlighted by its application in the total synthesis of complex natural products and pharmaceutically relevant molecules.

  • Mucosin: This marine natural product has been synthesized using a Negishi cross-coupling reaction where 4-Ethoxy-4-oxobutylzinc bromide is a key building block in the final steps of the synthesis.[3]

  • EP3 Receptor Antagonists: In the development of novel therapeutics, this organozinc reagent serves as a crucial intermediate in the preparation of acrylic acid derivatives that act as selective antagonists for the prostaglandin EP3 receptor, which is a target for the treatment of various inflammatory conditions.[3][6]

The specific reaction conditions for these syntheses are detailed in the cited literature and serve as a testament to the reliability and effectiveness of this reagent in complex synthetic campaigns.

The Role of Solvent and Additives: A Deeper Mechanistic Insight

The choice of solvent and the use of additives can have a profound impact on the formation and reactivity of organozinc reagents.

  • Tetrahydrofuran (THF): THF is the most commonly used solvent for the preparation and reaction of organozinc reagents. Its ability to coordinate to the zinc center helps to solubilize the organozinc species and modulates its reactivity.

  • Lithium Chloride (LiCl): The addition of LiCl has been shown to significantly enhance the rate of formation and the solubility of organozinc reagents. LiCl breaks up oligomeric aggregates of the organozinc species, leading to the formation of more reactive monomeric "ate" complexes of the type RZnX₂⁻Li⁺.

LiCl_Effect Aggregate (RZnBr)_n (Less Soluble, Less Reactive) Monomer [RZnBr₂]⁻Li⁺ (More Soluble, More Reactive) Aggregate->Monomer + LiCl

Figure 2: Effect of LiCl on organozinc reagent aggregation.

Conclusion: A Versatile Tool for Modern Synthesis

4-Ethoxy-4-oxobutylzinc bromide stands out as a highly valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its inherent functional group tolerance, coupled with its reliable reactivity in key carbon-carbon bond-forming reactions like the Negishi cross-coupling, makes it an indispensable tool for the construction of complex and biologically relevant molecules. A thorough understanding of its preparation, handling, and the mechanistic nuances of its reactions, as detailed in this guide, will empower researchers to effectively harness its synthetic potential in their own research endeavors.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4390801, 4-Ethoxy-4-oxobutylzinc bromide". [Link].

  • Huo, S. (2003). Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Organic Letters, 5(4), 423–425.
  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533.
  • Rieke Metals, LLC. "Reactive Zinc and Organozinc". [Link].

  • Knochel, P., & Jones, P. (Eds.). (1999). Organozinc Reagents: A Practical Approach. Oxford University Press.
  • Nolsoe, J. M. J., et al. (2018). Total Synthesis of (−)-Mucosin and Revision of Structure. The Journal of Organic Chemistry, 83(24), 15066–15076.
  • Asada, M., et al. (2009). Discovery of a series of acrylic acids and their derivatives as chemical leads for selective EP3 receptor antagonists. Bioorganic & Medicinal Chemistry, 17(18), 6567-6582.
  • Organic Syntheses. "ETHYL γ-BROMOBUTYRATE". [Link].

  • Rieke, R. D. (1989). The Preparation of Organometallic Compounds from Highly Reactive Metal Powders. Science, 246(4935), 1260–1264.
  • Rieke, R. D., & Hanson, M. V. (1997). New organometallic reagents using highly reactive metals. Tetrahedron, 53(6), 1925-1956.
  • Antonsen, S. G., et al. (2017). Stereopermutation on the Putative Structure of the Marine Natural Product Mucosin. Molecules, 22(10), 1720.
  • Andrei, D., & Wnuk, S. F. (2006). Synthesis of the multisubstituted halogenated olefins via cross-coupling of dihaloalkenes with alkylzinc bromides. The Journal of Organic Chemistry, 71(1), 405–408.

Sources

A Senior Application Scientist's Guide to the Synthesis of 4-Ethoxy-4-oxobutylzinc Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical overview of the synthesis of 4-Ethoxy-4-oxobutylzinc bromide, a valuable C4 building block in modern organic synthesis. As a functionalized organozinc halide, it offers a distinct advantage over more reactive organolithium or Grignard reagents due to its high chemoselectivity, tolerating sensitive functional groups like esters.[1][2][3] The primary synthetic route involves the direct oxidative insertion of metallic zinc into the carbon-bromine bond of ethyl 4-bromobutanoate. The success of this procedure is critically dependent on the activation of the zinc surface, a focal point of this document. We will explore the underlying reaction mechanism, detail field-proven protocols for zinc activation and reagent formation, present critical process parameters in a structured format, and offer troubleshooting guidance to ensure reproducible, high-yield synthesis.

Introduction: The Strategic Value of Organozinc Reagents

Organozinc reagents, such as 4-Ethoxy-4-oxobutylzinc bromide, occupy a crucial niche in synthetic chemistry. First discovered by Edward Frankland in 1848, these organometallics are distinguished by their moderate reactivity.[1] Unlike their highly reactive Grignard and organolithium counterparts, organozinc halides exhibit remarkable tolerance for a wide array of functional groups, including esters, nitriles, and ketones.[1][3][4] This chemoselectivity allows for the construction of complex molecules without the need for extensive protecting group strategies, streamlining synthetic pathways and improving overall efficiency.

4-Ethoxy-4-oxobutylzinc bromide is particularly useful as an intermediate for producing acrylic acid derivatives, which can act as EP3 receptor antagonists, and in the total synthesis of natural products like mucosin.[5] Its application in palladium-catalyzed Negishi cross-coupling reactions further broadens its utility, enabling the formation of carbon-carbon bonds with high precision.[5] This guide focuses on the most direct and common method for its preparation: the reaction of ethyl 4-bromobutanoate with metallic zinc, a process analogous to the famed Reformatsky reaction.[2][6]

Mechanism of Formation: An Oxidative Insertion Pathway

The formation of 4-Ethoxy-4-oxobutylzinc bromide proceeds via an oxidative addition (or insertion) mechanism. This is a heterogeneous reaction occurring on the surface of the metallic zinc.

  • Activation and Surface Interaction: The process begins with the interaction of the ethyl 4-bromobutanoate molecule with an activated zinc surface. Commercial zinc is typically coated with a passivating layer of zinc oxide (ZnO), which must be removed or disrupted for the reaction to initiate.[4][7]

  • Oxidative Insertion: A zinc atom (oxidation state 0) inserts itself into the polar carbon-bromine (C-Br) bond of the alkyl halide.[6][8] This is a two-electron redox process where the zinc is oxidized from Zn(0) to Zn(II).

  • Product Formation: The insertion results in the formation of the organozinc reagent, 4-Ethoxy-4-oxobutylzinc bromide, where a new, highly covalent carbon-zinc bond is established.[9]

Recent studies have shown that this is a two-step sequence involving the formation of an intermediate on the zinc surface, which is then solubilized, often aided by additives like lithium chloride.[10]

Mechanism_of_Formation Start EtO₂C(CH₂)₃Br + Zn(0) (Ethyl 4-bromobutanoate + Activated Zinc) Surface Adsorption onto Zinc Surface Start->Surface Interaction TS [Transition State] Zn insertion into C-Br bond Surface->TS Oxidative Addition Product EtO₂C(CH₂)₃ZnBr (4-Ethoxy-4-oxobutylzinc bromide) TS->Product Product Formation

Caption: Oxidative insertion of zinc into the C-Br bond.

Critical Parameters for Synthesis

Starting Materials
  • Ethyl 4-bromobutanoate: The quality of this starting material is paramount. It should be anhydrous and free of acidic impurities (e.g., HBr), which would quench the organozinc reagent. It can be synthesized from γ-butyrolactone and ethanol with hydrogen bromide.[11][12][13] Commercially available material should be stored under an inert atmosphere and over molecular sieves.

  • Zinc: The physical form and reactivity of the zinc are the most critical factors for success.[7] Standard commercial zinc dust is often sluggish due to surface oxidation.[4][10] Highly reactive "Rieke Zinc," formed by the reduction of zinc salts, offers superior performance but requires in-situ preparation.[1][3][4] For most applications, chemical activation of commercial zinc dust is a practical and effective approach.

Zinc Activation: The Key to Reaction Initiation

Activation is essential to remove the passivating oxide layer and create a high-surface-area, reactive metal.[4][14] Several methods are widely used, each with specific advantages.

Activation MethodReagent(s)Typical ConditionsCausality & Expert Insight
Iodine I₂ (catalytic)Stirring Zn with a few crystals of I₂ in THF until the purple color disappears.Iodine etches the zinc surface, creating fresh, reactive sites. This is a simple and common method for initiating Reformatsky-type reactions.[10]
1,2-Dibromoethane (DBE) DBE (small amount)Brief heating of Zn with DBE in the solvent.DBE reacts with the zinc surface to form zinc bromide and ethene gas. The observation of gas evolution is a visual confirmation of activation. This method is highly effective.[10]
TMSCl Trimethylsilyl chloridePre-treatment of Zn with TMSCl or its use as an additive.TMSCl reacts with the zinc oxide layer to form soluble ZnCl₂ and (TMS)₂O, effectively cleaning the surface. It is often used in combination with other activators.[1][10][15]
Rieke Zinc ZnCl₂, Lithium NaphthalenideIn-situ reduction of ZnCl₂.This produces a black, pyrophoric slurry of nano/micro-sized zinc particles with extremely high surface area and reactivity, free from oxides. It is the most powerful activation method, enabling reactions with less reactive halides.[1][4][16]

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method1 -> result [color="#34A853"];
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Caption: Workflow for the chemical activation of zinc metal.

Solvent Selection

The choice of solvent is critical for solvating the resulting organozinc halide and for controlling the reaction temperature.

  • Tetrahydrofuran (THF): This is the most commonly used and highly recommended solvent. Its Lewis basicity helps to solvate the organozinc species, and its boiling point (66 °C) is suitable for reactions requiring gentle heating to initiate or drive to completion.

  • Diethyl Ether: While usable, its lower boiling point (34.6 °C) may not be sufficient for less reactive systems.

  • Benzene/Toluene: These non-coordinating solvents are sometimes used, but THF is generally superior for solubilizing the organozinc reagent.[6][17]

Experimental Protocol: Synthesis of 4-Ethoxy-4-oxobutylzinc Bromide

This protocol is a representative example and assumes strict anhydrous and inert atmosphere techniques (Schlenk line or glovebox).

Reagents & Equipment:

  • Zinc dust (<100 mesh)

  • Iodine (a few crystals)

  • Ethyl 4-bromobutanoate (anhydrous)

  • Tetrahydrofuran (THF), anhydrous

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the glassware and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of inert gas.

  • Zinc Activation: To the flask, add zinc dust (1.2 equivalents) and a magnetic stir bar. Add anhydrous THF to cover the zinc. Add a single crystal of iodine. Stir the mixture at room temperature. The purple color of the iodine should fade within 10-15 minutes, indicating activation. Gentle warming may be applied if necessary.

  • Initiation: In the dropping funnel, prepare a solution of ethyl 4-bromobutanoate (1.0 equivalent) in anhydrous THF. Add approximately 10% of this solution to the activated zinc slurry.

  • Exotherm & Propagation: The reaction should initiate, often indicated by a gentle exotherm and the appearance of a cloudy gray color. If the reaction does not start, gently warm the flask with a heat gun until initiation is observed.

  • Addition: Once the reaction is self-sustaining, add the remaining ethyl 4-bromobutanoate solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 1-2 hours to ensure complete conversion. The final product is a gray solution/slurry of 4-Ethoxy-4-oxobutylzinc bromide, typically used in situ for subsequent reactions.

Applications in Synthesis: A Case Study

The primary utility of this reagent is its nucleophilic addition to electrophiles. A classic application is the reaction with an aldehyde to form a δ-hydroxy ester, a valuable synthetic intermediate.

Application_Reaction Reagent EtO₂C(CH₂)₃ZnBr Intermediate [Intermediate Complex] Reagent->Intermediate + Aldehyde R-CHO (Aldehyde) Aldehyde->Intermediate + Workup H₃O⁺ (Acidic Workup) Intermediate->Workup 1. Reaction Product EtO₂C(CH₂)₃CH(OH)R (δ-Hydroxy Ester) Workup->Product 2. Protonation

Sources

An In-Depth Technical Guide to 4-Ethoxy-4-oxobutylzinc Bromide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of 4-Ethoxy-4-oxobutylzinc bromide. As a functionalized organozinc reagent, it serves as a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds. This document aims to equip researchers with the necessary knowledge for its effective and safe utilization in the laboratory.

Introduction: The Role of Functionalized Organozinc Reagents

Organozinc compounds have a long-standing history in organic chemistry, dating back to their discovery by Edward Frankland in 1849. While initially overshadowed by the more reactive Grignard and organolithium reagents, organozinc reagents have experienced a resurgence in recent decades. Their moderate reactivity offers a distinct advantage: a high degree of functional group tolerance. This allows for the synthesis of complex molecules bearing sensitive functionalities such as esters, nitriles, and ketones without the need for extensive protecting group strategies.[1]

4-Ethoxy-4-oxobutylzinc bromide, a heteroleptic organozinc halide, exemplifies this utility. The presence of an ester functional group within the alkyl chain makes it a versatile reagent for introducing a four-carbon unit with a terminal ester moiety. This feature is particularly valuable in the synthesis of pharmaceuticals and other biologically active compounds.

Physical and Chemical Properties

4-Ethoxy-4-oxobutylzinc bromide is typically not isolated as a pure solid and is most commonly supplied and handled as a 0.5 M solution in tetrahydrofuran (THF).[2] This section details its key physical and chemical characteristics.

General Properties
PropertyValueSource
Chemical Formula C₆H₁₁BrO₂Zn[2]
Molecular Weight 260.44 g/mol [2]
CAS Number 131379-39-0[2]
Appearance Typically a solution in THFN/A
Solubility Soluble in THF and other ethereal solvents. Organozinc reagents are generally soluble in organic solvents.[3]N/A
Stability Air and moisture sensitive.[4] Organozinc reagents have good thermal stability.[5]N/A
Storage Store under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C.[6]N/A
Spectroscopic Characterization (Predicted)

Note: The following data is for the precursor, ethyl 4-bromobutanoate , and serves as a reference for the organic fragment of the target molecule.

Ethyl 4-bromobutanoate ¹H NMR (CDCl₃)¹³C NMR (CDCl₃)IR (liquid film)Mass Spectrum (EI)
Key Peaks δ 4.10 (q, 2H), 3.43 (t, 2H), 2.45 (t, 2H), 2.13 (m, 2H), 1.22 (t, 3H)[7]δ 172.9, 60.5, 33.0, 32.8, 27.8, 14.2ν 2980, 1735 (C=O), 1180 (C-O), 650 (C-Br) cm⁻¹[8]m/z 194/196 (M⁺), 149/151, 121/123, 88, 45[9][10]

Upon formation of the organozinc reagent, the most significant changes in the NMR spectra would be observed for the protons and carbon at the α-position to the zinc atom (formerly the carbon bearing the bromine). These signals would be expected to shift upfield due to the increased electron density from the carbon-zinc bond.

Synthesis and Handling

The synthesis of 4-Ethoxy-4-oxobutylzinc bromide is achieved through the direct insertion of activated zinc into the carbon-bromine bond of ethyl 4-bromobutanoate.

Synthesis Protocol

A general and highly efficient method for the preparation of alkylzinc bromides involves the use of zinc activated with a catalytic amount of iodine in a polar aprotic solvent.[11]

Materials:

  • Ethyl 4-bromobutanoate

  • Zinc dust (<10 µm)

  • Iodine (catalytic amount, e.g., 1-5 mol%)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, a flame-dried flask is charged with zinc dust.

  • A catalytic amount of iodine is added to activate the zinc surface.

  • Anhydrous THF is added to the flask.

  • A solution of ethyl 4-bromobutanoate in anhydrous THF is added dropwise to the stirred suspension of activated zinc.

  • The reaction mixture is stirred at room temperature or with gentle heating until the zinc is consumed and the formation of the organozinc reagent is complete.

The resulting solution of 4-Ethoxy-4-oxobutylzinc bromide can be used directly in subsequent reactions.

Synthesis Ethyl 4-bromobutanoate Ethyl 4-bromobutanoate 4-Ethoxy-4-oxobutylzinc bromide 4-Ethoxy-4-oxobutylzinc bromide Ethyl 4-bromobutanoate->4-Ethoxy-4-oxobutylzinc bromide Activated Zinc Activated Zinc Activated Zinc->4-Ethoxy-4-oxobutylzinc bromide THF THF THF->4-Ethoxy-4-oxobutylzinc bromide Solvent

Caption: Synthesis of 4-Ethoxy-4-oxobutylzinc bromide.

Safe Handling and Storage

Organozinc reagents are air and moisture sensitive and should be handled under an inert atmosphere using Schlenk line or glovebox techniques.[12][13][14]

  • Inert Atmosphere: Always work under a positive pressure of dry argon or nitrogen.

  • Dry Glassware and Solvents: All glassware must be rigorously dried, and anhydrous solvents should be used.

  • Transfer Techniques: Use syringes or cannulas for transferring the reagent solution.[14][15]

  • Storage: Store the solution in a sealed container under an inert atmosphere at 2-8 °C.

Chemical Reactivity and Applications

4-Ethoxy-4-oxobutylzinc bromide is a versatile nucleophilic building block for the formation of new carbon-carbon bonds. Its reactivity is moderated by the covalent nature of the carbon-zinc bond, which imparts a high degree of functional group compatibility.

Negishi Cross-Coupling Reactions

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organohalide or triflate.[16] 4-Ethoxy-4-oxobutylzinc bromide is an excellent coupling partner for the introduction of the 4-ethoxy-4-oxobutyl group onto aromatic and vinylic systems.

An efficient palladium-catalyzed process has been developed for the Negishi coupling of secondary alkylzinc halides with a wide range of aryl bromides and activated aryl chlorides.[17][18][19]

General Protocol for Negishi Coupling:

  • To a solution of the aryl halide and a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand) in THF under an inert atmosphere, add the solution of 4-Ethoxy-4-oxobutylzinc bromide.

  • Stir the reaction mixture at room temperature or with heating until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • The crude product is purified by column chromatography.

Negishi_Coupling cluster_reactants Reactants cluster_catalyst Catalyst Organozinc 4-Ethoxy-4-oxobutylzinc bromide Product Ar-(CH₂)₃COOEt Organozinc->Product Aryl_Halide Ar-X (X = Br, I, OTf) Aryl_Halide->Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Product

Caption: General scheme of a Negishi cross-coupling reaction.

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of zinc metal to form a β-hydroxy ester.[20][21] The in situ generated organozinc reagent, a zinc enolate, adds to the carbonyl group. 4-Ethoxy-4-oxobutylzinc bromide can be considered a pre-formed Reformatsky reagent.

General Protocol for Reformatsky-type Reaction:

  • To a solution of the aldehyde or ketone in an anhydrous solvent (e.g., THF or toluene), add the solution of 4-Ethoxy-4-oxobutylzinc bromide at a low temperature (e.g., 0 °C).

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl or dilute HCl.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reformatsky_Reaction Organozinc 4-Ethoxy-4-oxobutylzinc bromide Product β-Hydroxy Ester Organozinc->Product Carbonyl Aldehyde or Ketone Carbonyl->Product

Sources

The Versatile Synthon: A Technical Guide to the Applications of 4-Ethoxy-4-oxobutylzinc Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in organic synthesis and drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular design. Among the arsenal of organometallic reagents available, functionalized organozinc halides stand out for their unique balance of reactivity and functional group tolerance. This guide provides an in-depth technical overview of 4-Ethoxy-4-oxobutylzinc bromide, a versatile C4 building block, exploring its preparation, key applications, and the mechanistic underpinnings that drive its synthetic utility.

Introduction to a Workhorse Reagent: Properties and Preparation

4-Ethoxy-4-oxobutylzinc bromide, also known by its synonym 3-(Ethoxycarbonyl)propylzinc bromide, is an organozinc compound that has gained significant traction as a key intermediate in the synthesis of complex organic molecules.[1][2] Its structure, featuring a terminal ester functionality, makes it an ideal precursor for the introduction of a butyrate chain in a variety of chemical transformations.

Table 1: Physicochemical Properties of 4-Ethoxy-4-oxobutylzinc Bromide

PropertyValue
CAS Number 131379-39-0
Molecular Formula C6H11BrO2Zn
Molecular Weight 260.44 g/mol
Appearance Typically supplied as a 0.5 M solution in Tetrahydrofuran (THF)
Solubility The ethoxy group enhances its solubility in organic solvents.[1]
Reactivity Reacts with electrophiles and is sensitive to moisture and air.[1]

The preparation of 4-Ethoxy-4-oxobutylzinc bromide is typically achieved through the direct insertion of activated zinc into the carbon-bromine bond of ethyl 4-bromobutanoate. This oxidative addition is a foundational step in harnessing the nucleophilic character of the butyl chain.

Protocol 1: Preparation of 4-Ethoxy-4-oxobutylzinc Bromide

Materials:

  • Ethyl 4-bromobutanoate

  • Activated Zinc dust (Rieke® Zinc is often preferred for higher reactivity)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, a flame-dried flask is charged with activated zinc dust.

  • Anhydrous THF is added to the flask.

  • Ethyl 4-bromobutanoate is added dropwise to the stirred suspension of zinc in THF.

  • The reaction mixture is gently heated (e.g., to 50-60 °C) to initiate the reaction. The progress of the reaction can be monitored by the consumption of the zinc dust.

  • Once the reaction is complete, the resulting solution of 4-Ethoxy-4-oxobutylzinc bromide is ready for use in subsequent steps.

Note: The activation of zinc is crucial for the success of this reaction. Methods for activation include treatment with 1,2-dibromoethane or trimethylsilyl chloride.

Core Applications in Carbon-Carbon Bond Formation

4-Ethoxy-4-oxobutylzinc bromide is a cornerstone reagent in two powerful C-C bond-forming reactions: the Reformatsky reaction and the Negishi cross-coupling reaction.

The Reformatsky Reaction: A Gateway to β-Hydroxy Esters

The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters from the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc.[3][4] While traditionally employing α-halo esters, organozinc halides like 4-Ethoxy-4-oxobutylzinc bromide can be considered as pre-formed Reformatsky reagents, offering a more controlled and often higher-yielding approach.

The reaction proceeds through the formation of a zinc enolate, which then adds to the carbonyl group of the aldehyde or ketone. The less basic nature of the zinc enolate compared to its lithium or magnesium counterparts prevents self-condensation of the ester and allows for a broader substrate scope.

Diagram 1: General Mechanism of the Reformatsky Reaction

Reformatsky_Mechanism reagent EtO2C(CH2)3ZnBr intermediate Zinc Enolate Intermediate reagent->intermediate Formation carbonyl R1(C=O)R2 carbonyl->intermediate Coordination product β-Hydroxy Ester intermediate->product Nucleophilic Addition & Rearrangement workup Acidic Workup product->workup Protonation Negishi_Cycle Pd0 Pd(0)Ln PdII R-Pd(II)(X)Ln Pd0->PdII OxAdd Oxidative Addition OxAdd->PdII PdII_R R-Pd(II)(R')Ln PdII->PdII_R Transmetalation Transmetalation Transmetalation->PdII_R PdII_R->Pd0 Product R-R' PdII_R->Product RedElim Reductive Elimination RedElim->Pd0 RedElim->Product RX R-X RX->OxAdd RZnBr R'-ZnBr RZnBr->Transmetalation Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Substrates & Catalyst setup->reagents solvent Add Anhydrous Solvent reagents->solvent organozinc Add 4-Ethoxy-4-oxobutylzinc bromide solution solvent->organozinc reaction Heat & Stir (Monitor Progress) organozinc->reaction workup Quench & Extract reaction->workup purification Purify Product (Chromatography) workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End analysis->end

Sources

A Deep Dive into the Spectroscopic Characterization of 4-Ethoxy-4-oxobutylzinc Bromide: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, organozinc reagents stand as indispensable tools for the construction of carbon-carbon bonds, offering a milder and more functional group tolerant alternative to their Grignard and organolithium counterparts. Among these, 4-Ethoxy-4-oxobutylzinc bromide, a Reformatsky-type reagent, provides a versatile four-carbon building block for the synthesis of complex molecules in pharmaceutical and materials science research. This guide offers an in-depth exploration of the spectroscopic data integral to the characterization of this reagent, providing researchers with the foundational knowledge for its synthesis, handling, and application.

The Synthetic Pathway: From Alkyl Halide to Organozinc Reagent

The preparation of 4-Ethoxy-4-oxobutylzinc bromide is typically achieved through the oxidative addition of zinc to ethyl 4-bromobutanoate. This reaction is often facilitated by the activation of zinc metal to remove surface oxides and enhance reactivity.

Experimental Protocol: Synthesis of 4-Ethoxy-4-oxobutylzinc Bromide

Materials:

  • Ethyl 4-bromobutanoate

  • Activated Zinc dust or powder

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (catalytic amount)

  • Schlenk flask and line

  • Argon or Nitrogen gas supply

Procedure:

  • Under an inert atmosphere of argon or nitrogen, a Schlenk flask is charged with activated zinc powder.

  • A crystal of iodine is added to the zinc to initiate the reaction.

  • Anhydrous THF is added to the flask, and the mixture is stirred.

  • Ethyl 4-bromobutanoate is added dropwise to the stirred suspension. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • The reaction is monitored by the disappearance of the zinc metal and a color change.

  • The resulting solution of 4-Ethoxy-4-oxobutylzinc bromide in THF is typically used directly in subsequent reactions.

G Ethyl 4-bromobutanoate Ethyl 4-bromobutanoate 4-Ethoxy-4-oxobutylzinc bromide 4-Ethoxy-4-oxobutylzinc bromide Ethyl 4-bromobutanoate->4-Ethoxy-4-oxobutylzinc bromide   + Zn (activated)   (Iodine catalyst)   Anhydrous THF G cluster_0 4-Ethoxy-4-oxobutylzinc bromide Structure ZnBr ZnBr CH2_b CH2_b CH2_c CH2_c CH2_d CH2_d C=O C=O O O CH2_e CH2_e CH3_a CH3_a

Caption: Proton assignments for ¹H NMR.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, with the carbon atom bonded to zinc showing a characteristic upfield shift.

Assignment Predicted Chemical Shift (δ, ppm)
a (CH₃-CH₂-O)14.2
b (Zn-CH₂)~15-20
c (Zn-CH₂-CH₂)~30
d (CH₂-C=O)~35
e (CH₃-CH₂-O)60.3
f (C=O)173.5

Interpretation:

  • The carbon at position b , directly bonded to zinc, is expected to be significantly shielded compared to its position in ethyl 4-bromobutanoate (where the C-Br carbon appears around 33 ppm).

  • The other carbon signals remain in their expected regions, confirming the integrity of the rest of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. The most prominent feature in the IR spectrum of 4-Ethoxy-4-oxobutylzinc bromide is the strong absorption of the ester carbonyl group.

Sample Preparation Protocol (IR): A thin film of the organozinc solution in THF can be analyzed between two salt plates (e.g., NaCl or KBr) in an inert atmosphere.

Frequency (cm⁻¹) Vibration Intensity
2980-2850C-H stretch (aliphatic)Medium-Strong
~1735C=O stretch (ester)Strong
1250-1000C-O stretchStrong
Below 600C-Zn stretchWeak-Medium

Interpretation:

  • The strong absorption around 1735 cm⁻¹ is characteristic of the ester carbonyl group. [1]* The C-H stretching vibrations of the aliphatic chain are observed in the 2980-2850 cm⁻¹ region. [1]* The C-Zn stretching vibration is expected to appear at a low frequency, typically below 600 cm⁻¹, and may be difficult to observe with standard instrumentation.

Mass Spectrometry (MS)

Mass spectrometry of organozinc reagents can be challenging due to their reactivity and tendency to form clusters. However, techniques like electrospray ionization (ESI) or chemical ionization (CI) can provide valuable information about the molecular weight and fragmentation patterns.

Sample Preparation Protocol (MS): The sample must be introduced into the mass spectrometer under anaerobic and aprotic conditions, often via syringe infusion of a dilute solution in anhydrous THF.

Predicted Mass Spectrum: The mass spectrum is not expected to show a simple molecular ion due to the lability of the C-Zn bond and the isotopic distribution of zinc and bromine. Instead, fragmentation and recombination are common.

  • Key Fragments: One might observe fragments corresponding to the loss of the zinc bromide moiety, or fragments resulting from the coupling of the organic part.

  • Isotopic Pattern: The presence of zinc (with several isotopes) and bromine (with two major isotopes, ⁷⁹Br and ⁸¹Br) will lead to complex isotopic patterns for any zinc- and bromine-containing fragments.

Conclusion

References

  • Organic Syntheses. (n.d.). Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • ChemBK. (n.d.). 4-ethoxy-4-oxobutylzinc bromide solution. Retrieved from [Link]

  • MDPI. (2024, February 24). Biological Evaluations, NMR Analyses, Molecular Modeling Studies, and Overview of the Synthesis of the Marine Natural Product (−)-Mucosin. Molecules, 29(5), 994. [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ACS Publications. (2017, June 12). Preparation of Organozinc Reagents via Catalyst Controlled Three-Component Coupling between Alkyne, Iodoarene, and Bis(iodozincio)methane. Organic Letters, 19(13), 3462–3465. [Link]

  • National Institutes of Health. (n.d.). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Organozinc reagents in solution: insights from ab initio molecular dynamics and X-ray absorption spectroscopy. Retrieved from [Link]

  • University of Glasgow. (n.d.). Theses Digitisation: This is a digitised version of the original print thesis. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl 4-bromobutyrate. Retrieved from [Link]

  • ACS Publications. (2010, April 12). Isolation and Structures of Two New Organozinc Anions from Solutions Rich in Halide Ions. Organometallics, 29(9), 2176–2179. [Link]

  • University of Calgary. (n.d.). IR Chart. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Rieke Metals. (n.d.). 4 - Ethoxy - 4 - oxobutylzinc bromide. Retrieved from [Link]

  • UNL Digital Commons. (1992, February 4). HIGHLY REACTIVE FORMS OF ZINC AND REAGENTS THEREOF. Retrieved from [Link]

  • RSC Publishing. (n.d.). Gas-phase study of new organozinc reagents by IRMPD-spectroscopy, computational modelling and tandem-MS. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • Biocompare. (n.d.). 4-Ethoxy-4-oxobutylzinc bromide solution from Aladdin Scientific. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • YouTube. (2023, November 15). 2023 Fall CHE 255 Exam 4 Structure Elucidation of Ethyl 4-bromobutyrate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Copper-Catalyzed Trifluoromethylation of Organic Zinc Reagents with Electrophilic Trifluoromethylating Reagent. Retrieved from [Link]

  • University of Victoria. (n.d.). Mass Spectrometry in Organometallic Chemistry. Retrieved from [Link]

  • Synthonix. (n.d.). 4-Ethoxy-4-oxobutylzinc iodide, 0.50 M in THF. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Cas 131379-39-0,4-ETHOXY-4-OXOBUTYLZINC BROMIDE. Retrieved from [Link]

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A Technical Guide to (4-Ethoxy-4-oxobutyl)zinc(II) Bromide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Organozinc reagents represent a cornerstone of modern organic synthesis, offering a unique balance of reactivity and functional group tolerance that distinguishes them from their organolithium or Grignard counterparts.[1][2] This technical guide provides an in-depth examination of a specific and highly versatile organozinc halide: (4-Ethoxy-4-oxobutyl)zinc(II) bromide. This reagent, commonly generated in situ via the Reformatsky reaction, serves as a powerful nucleophilic four-carbon building block for the construction of complex molecular architectures.[3][4] We will explore its correct nomenclature, fundamental physicochemical properties, the mechanism of its formation, and its practical applications in synthetic chemistry. A detailed, field-proven experimental protocol for its generation and subsequent reaction with an electrophile is provided, emphasizing the causal reasoning behind critical procedural steps to ensure reproducibility and success. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic utility of functionalized organozinc reagents.

Nomenclature and Structure

The compound is an organozinc halide. While commonly referred to by its descriptive name, 4-Ethoxy-4-oxobutylzinc bromide, its formal IUPAC name can be more complex. PubChem lists a computed IUPAC name as bromozinc(1+);ethyl butanoate [5]. However, for the practicing chemist, the most unambiguous and structurally informative name is (4-Ethoxy-4-oxobutyl)zinc(II) bromide . This name clearly defines the organic substituent, its point of attachment to the zinc metal, the oxidation state of the zinc, and the associated halide. It is derived from the oxidative insertion of zinc into the C-Br bond of its parent compound, ethyl 4-bromobutanoate.[6]

The structure consists of a butyl chain substituted with an ethoxycarbonyl group at one end and a bromozinc moiety at the other. This bifunctional nature—containing both an ester and a moderately reactive organometallic bond—is precisely what makes it a valuable synthetic tool. Unlike more reactive organometallics, it does not readily self-condense or react with the ester group present in the same molecule.[4][7]

Figure 1: Chemical Structure of (4-Ethoxy-4-oxobutyl)zinc(II) bromide.

Physicochemical Properties

(4-Ethoxy-4-oxobutyl)zinc(II) bromide is not typically isolated as a pure substance due to its sensitivity to oxygen and moisture.[1][8] It is almost exclusively prepared and used as a solution, most commonly in tetrahydrofuran (THF). Commercial suppliers offer it as a 0.5 M solution in THF.[9]

Table 1: Physicochemical Data for (4-Ethoxy-4-oxobutyl)zinc(II) bromide

PropertyValueSource
Molecular Formula C₆H₁₁BrO₂ZnPubChem[5]
Molecular Weight 260.44 g/mol Aladdin Scientific[10]
Appearance Typically used as a solution in THFSigma-Aldrich
CAS Number 131379-39-0Sigma-Aldrich
Storage Temperature 2-8°C (as THF solution)Sigma-Aldrich
Parent Compound Ethyl 4-bromobutanoatePubChem[5]

Synthesis and Mechanistic Insights: The Reformatsky Reaction

The formation of (4-Ethoxy-4-oxobutyl)zinc(II) bromide is a classic example of the Reformatsky reaction . This reaction involves the oxidative addition of zinc metal into the carbon-halogen bond of an α-, β-, or γ-haloester.[4][11] In this specific case, a γ-haloester, ethyl 4-bromobutanoate, is used.

The Critical Role of Zinc Activation

The direct insertion of bulk zinc metal into an alkyl halide bond is often sluggish.[3] This is due to a passivating layer of zinc oxide on the metal's surface. Therefore, activation of the zinc is the most critical parameter for a successful reaction.

  • Why Activation is Necessary: The zinc oxide layer is inert and prevents the underlying, reactive elemental zinc from accessing the alkyl halide. Activation methods aim to remove this oxide layer and create a high-surface-area, reactive metal.

  • Common Activation Methods:

    • Chemical Treatment: Pre-treatment with reagents like iodine, 1,2-dibromoethane, or trimethylsilyl chloride (TMSCl) effectively etches the zinc surface, exposing fresh metal.[3]

    • Rieke® Zinc: A highly reactive form of zinc powder prepared by the reduction of a zinc salt (e.g., ZnCl₂) with a potent reducing agent like lithium naphthalenide. This method produces nano- to micron-sized particles with a pristine surface, enabling reactions even with less reactive alkyl chlorides.[12]

Reaction Mechanism

The mechanism proceeds through several well-understood steps:[4][7]

  • Oxidative Addition: An activated zinc atom (Zn⁰) inserts into the carbon-bromine bond of ethyl 4-bromobutanoate. This forms the organozinc reagent, (4-Ethoxy-4-oxobutyl)zinc(II) bromide.

  • Coordination: The newly formed organozinc reagent, often termed a "Reformatsky enolate" (though in this case it is not a true enolate), then coordinates to the carbonyl oxygen of an added electrophile (e.g., an aldehyde or ketone).

  • Nucleophilic Attack: The nucleophilic carbon bound to zinc attacks the electrophilic carbonyl carbon. This step typically proceeds through a six-membered, chair-like transition state, which helps to minimize steric hindrance.[4]

  • Workup: The reaction is quenched with an acidic aqueous solution (e.g., saturated NH₄Cl or dilute HCl). This protonates the zinc alkoxide intermediate to yield the final alcohol product and generates water-soluble zinc salts, which are easily removed during extraction.[7]

A 1. Oxidative Addition Ethyl 4-bromobutanoate + Activated Zn(0) B Formation of Organozinc Reagent (4-Ethoxy-4-oxobutyl)zinc(II) bromide A->B in THF C 2. Addition of Electrophile (e.g., Ketone, R₂C=O) B->C D Coordination to Carbonyl Oxygen C->D E 3. C-C Bond Formation (Chair-like Transition State) D->E Nucleophilic Attack F Zinc Alkoxide Intermediate E->F G 4. Acidic Workup (H₃O⁺) F->G H Final Product (γ-Hydroxy Ester) + Zn²⁺ Salts G->H

Figure 2: General mechanism of the Reformatsky reaction.

Applications in Organic Synthesis

The moderate reactivity of (4-Ethoxy-4-oxobutyl)zinc(II) bromide makes it an ideal reagent for synthesizing molecules containing sensitive functional groups.[2] Its primary utility lies in forming new carbon-carbon bonds.

  • Additions to Carbonyls: Its most common application is the reaction with aldehydes and ketones to produce γ-hydroxy esters, which are valuable precursors for lactones, unsaturated esters, and other important synthetic intermediates.[13]

  • Negishi Cross-Coupling: The reagent can participate in palladium-catalyzed Negishi cross-coupling reactions with aryl, vinyl, or acyl halides to form more complex structures. This allows for the introduction of the ethoxycarbonylbutyl chain onto sp²-hybridized carbons.[9]

  • Drug Development & Natural Product Synthesis: This reagent has been utilized as a key intermediate in the synthesis of complex bioactive molecules. For example, it has been used in the preparation of acrylic acid derivatives that act as EP3 receptor antagonists and in the total synthesis of the natural product mucosin.[9]

Detailed Experimental Protocol: In Situ Synthesis and Reaction

This protocol describes the laboratory-scale, in situ preparation of (4-Ethoxy-4-oxobutyl)zinc(II) bromide and its subsequent reaction with a model electrophile, acetophenone.

Trustworthiness through Self-Validation: This protocol incorporates key checks and justifications. The initiation of the reaction is visually confirmed, and the use of anhydrous techniques is paramount, as organozinc reagents are readily protonated by water.[8]

Materials and Equipment

Table 2: Reagents and Materials

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Notes
Zinc Dust (<10 micron)65.381.63 g25.0Use activated or acid-washed zinc.
Iodine253.81~2-3 crystalsCatalyticUsed for activation; color fades on initiation.
Ethyl 4-bromobutanoate195.053.90 g (2.86 mL)20.0Ensure it is pure and dry.
Acetophenone120.152.16 g (2.10 mL)18.0The electrophile (limiting reagent).
Anhydrous THF-50 mL-Dry over sodium/benzophenone or from a solvent purification system.
Sat. aq. NH₄Cl-30 mL-For quenching the reaction.
Diethyl Ether-~100 mL-For extraction.
Anhydrous MgSO₄---For drying the organic layer.

Equipment: 3-neck round-bottom flask (flame-dried), reflux condenser, dropping funnel, magnetic stirrer, heating mantle, nitrogen/argon inlet.

Experimental Workflow

G start Start: Assemble Flame-Dried Glassware Under Inert Atmosphere (N₂/Ar) step1 Step 1: Charge Flask Add Zinc dust and Iodine crystals to the reaction flask. start->step1 step2 Step 2: Activate Zinc Gently heat the flask until purple iodine vapor is visible. step1->step2 step3 Step 3: Prepare Reagent Solution Dissolve Ethyl 4-bromobutanoate and Acetophenone in 20 mL anhydrous THF. step2->step3 step4 Step 4: Initiate Reaction Add ~10% of the THF solution to the zinc. Warm gently. Observe fading of iodine color. step3->step4 step5 Step 5: Main Addition Once initiated, add the remaining solution dropwise to maintain a gentle reflux. step4->step5 step6 Step 6: Drive to Completion Heat the reaction at reflux for 1 hour after addition is complete. step5->step6 step7 Step 7: Quench and Workup Cool to 0°C. Slowly add sat. aq. NH₄Cl. Extract with diethyl ether. step6->step7 step8 Step 8: Isolate Product Wash organic layer, dry with MgSO₄, concentrate under reduced pressure. step7->step8 end_node End: Purify via Chromatography step8->end_node

Figure 3: Experimental workflow for the synthesis and reaction of the organozinc reagent.

Step-by-Step Procedure
  • Preparation: Assemble a three-neck flask with a condenser, dropping funnel, and nitrogen inlet. Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon. Causality: Rigorous exclusion of atmospheric moisture is essential to prevent quenching the organozinc reagent.[8]

  • Zinc Activation: To the flask, add zinc dust (1.63 g) and a few small crystals of iodine. Gently warm the flask with a heat gun until purple vapors of iodine are seen. Causality: Iodine chemically etches the zinc surface, removing the passivating oxide layer to expose reactive Zn(0).[3]

  • Initiation: Add 10 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of ethyl 4-bromobutanoate (2.86 mL) and acetophenone (2.10 mL) in 20 mL of anhydrous THF. Add about 2-3 mL of this solution to the zinc suspension.

  • Reaction: Gently warm the flask. Initiation is indicated by the disappearance of the iodine color and the onset of a gentle reflux. Once the reaction has started, add the remainder of the THF solution dropwise at a rate that maintains a steady but controlled reflux. Causality: A slow, controlled addition prevents a runaway exothermic reaction and ensures the organozinc reagent reacts with the ketone as it is formed, minimizing side reactions.

  • Completion: After the addition is complete, heat the reaction mixture to reflux using a heating mantle for an additional 60 minutes to ensure all starting materials are consumed.

  • Workup: Cool the reaction flask to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 30 mL of saturated aqueous ammonium chloride solution. Causality: A saturated NH₄Cl solution is a mild acid that effectively protonates the alkoxide and hydrolyzes zinc salts without causing side reactions like dehydration of the tertiary alcohol product.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure product, ethyl 4-(1-hydroxy-1-phenylethyl)butanoate.

Safety and Handling

  • Inert Atmosphere: Organozinc compounds are sensitive to oxidation and moisture and must be handled under an inert atmosphere (e.g., nitrogen or argon).[8][14]

  • Solvent Safety: The reaction uses THF, which is highly flammable. Ensure all heating is done using a heating mantle or oil bath and that no ignition sources are present.

  • Reagent Handling: Ethyl 4-bromobutanoate is a lachrymator and skin irritant.[15] Acetophenone is an irritant. Handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Storage: Commercially available solutions of (4-Ethoxy-4-oxobutyl)zinc(II) bromide should be stored under an inert atmosphere at 2-8°C.

Conclusion

(4-Ethoxy-4-oxobutyl)zinc(II) bromide is a powerful and selective C-4 nucleophilic building block in the synthetic chemist's toolbox. Its reliable generation via the Reformatsky reaction, coupled with its tolerance of the ester functional group, provides a distinct advantage over more reactive organometallic species. By understanding the mechanistic principles behind its formation, particularly the critical step of zinc activation, and by employing rigorous anhydrous techniques, researchers can confidently utilize this reagent for the efficient construction of complex molecules relevant to pharmaceuticals, agrochemicals, and materials science.[1]

References

  • Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. Organic Process Research & Development, ACS Publications. [Link]

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  • Organozinc chemistry. Wikipedia. [Link]

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  • Reformatsky reaction. Wikipedia. [Link]

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  • One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
  • 4-Methoxybenzyl bromide. PubChem, National Center for Biotechnology Information. [Link]

  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Recent developments in the asymmetric Reformatsky-type reaction. PubMed Central, National Institutes of Health. [Link]

  • Use of Organozinc compounds. YouTube. [Link]

  • ETHYL-4-BROMOBUTYRATE. Loba Chemie. [Link]

  • 4-Ethoxy-4-oxobutylzinc bromide solution from Aladdin Scientific. Biocompare. [Link]

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4-Ethoxy-4-oxobutylzinc Bromide: A Comprehensive Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Functionalized Organozinc Reagents

In the landscape of modern organic synthesis, the quest for reagents that offer a balance of high reactivity and functional group tolerance is paramount. Organozinc halides, particularly those bearing functional groups, have carved out a significant niche as versatile and reliable intermediates.[1] Among these, 4-Ethoxy-4-oxobutylzinc bromide has emerged as a key building block in the synthesis of complex molecules, finding application in the development of pharmaceuticals and natural products.[2] This guide provides an in-depth examination of the properties, synthesis, and applications of this valuable reagent, grounded in established chemical principles and validated experimental insights.

Unlike their more reactive Grignard or organolithium counterparts, organozinc reagents exhibit a more covalent carbon-zinc bond, which moderates their nucleophilicity and basicity.[3] This crucial difference allows for the presence of sensitive functional groups, such as esters, which would otherwise be incompatible with more reactive organometallics.[4] 4-Ethoxy-4-oxobutylzinc bromide, with its terminal ester functionality, exemplifies this principle, making it an ideal choice for synthetic strategies that require the late-stage introduction of a four-carbon chain with a latent carboxylic acid or ester group.

Physicochemical and Structural Characteristics

The utility of any chemical reagent is fundamentally tied to its physical and chemical properties. 4-Ethoxy-4-oxobutylzinc bromide is typically supplied and handled as a solution, most commonly in tetrahydrofuran (THF), due to its sensitivity to air and moisture.[2]

PropertyValueSource(s)
Molecular Formula C₆H₁₁BrO₂Zn[5]
Linear Formula C₂H₅O₂C(CH₂)₃ZnBr
Molecular Weight 260.44 g/mol [5][6]
CAS Number 131379-39-0
Appearance Typically a solution in THF
Solubility Soluble in ethereal solvents like THF[1]
Handling Air and moisture sensitive; handle under inert atmosphere[7][8]

The structure of 4-Ethoxy-4-oxobutylzinc bromide in solution is best represented as a dynamic equilibrium, likely involving monomeric and dimeric species, coordinated with solvent molecules. The carbon-zinc bond is polarized towards the carbon, rendering it nucleophilic, while the zinc atom acts as a Lewis acid.[1]

Synthesis of 4-Ethoxy-4-oxobutylzinc Bromide: A Modified Reformatsky Approach

The preparation of 4-Ethoxy-4-oxobutylzinc bromide is achieved through the direct oxidative addition of zinc metal into the carbon-bromine bond of its precursor, ethyl 4-bromobutyrate. This transformation is a variation of the classic Reformatsky reaction.[5] The success of this synthesis hinges on the activation of the zinc metal and the use of an appropriate solvent to stabilize the resulting organozinc reagent.[8]

Precursor Synthesis: Ethyl 4-bromobutyrate

A reliable supply of the starting material, ethyl 4-bromobutyrate, is critical. A common and efficient method for its preparation involves the ring-opening of γ-butyrolactone with hydrogen bromide, followed by esterification with ethanol.[9]

Experimental Protocol: Synthesis of Ethyl 4-bromobutyrate [9]

  • A solution of γ-butyrolactone (2.33 moles) in absolute ethanol (375 ml) is cooled to 0°C in an ice bath.

  • Dry hydrogen bromide gas is bubbled through the solution. The reaction is monitored until the gas is no longer consumed.

  • The resulting alcoholic solution is maintained at 0°C for 24 hours.

  • The reaction mixture is then poured into 1 liter of ice-cold water.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl bromide (2 x 100 ml).

  • The combined organic layers are washed sequentially with cold 2% potassium hydroxide solution, dilute hydrochloric acid, and water.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield ethyl 4-bromobutyrate as a colorless oil.

Formation of the Organozinc Reagent

The formation of 4-Ethoxy-4-oxobutylzinc bromide from ethyl 4-bromobutyrate is an oxidative insertion reaction. The following is a representative protocol adapted from general procedures for the synthesis of alkylzinc halides.[10][11]

Experimental Protocol: Preparation of 4-Ethoxy-4-oxobutylzinc Bromide Solution (Representative)

  • Precaution: This procedure must be conducted under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques. All glassware should be oven-dried and cooled under vacuum.[7][12]

  • To a Schlenk flask equipped with a magnetic stir bar, add zinc dust (1.5 equivalents).

  • Heat the flask under high vacuum to remove any adsorbed water from the zinc surface, then backfill with an inert gas.

  • Add anhydrous tetrahydrofuran (THF) to the flask.

  • Activate the zinc by adding a catalytic amount of iodine (I₂). Stir the mixture until the brown color of the iodine disappears.

  • Slowly add a solution of ethyl 4-bromobutyrate (1.0 equivalent) in anhydrous THF to the activated zinc suspension. The addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at a moderate temperature (e.g., 40-50°C) for several hours until the reaction is complete (as determined by a suitable analytical method, such as GC analysis of a quenched aliquot).

  • Allow the excess zinc to settle, and then cannulate the resulting solution of 4-Ethoxy-4-oxobutylzinc bromide into a clean, dry Schlenk flask for storage or immediate use. The concentration of the reagent can be determined by titration.

The causality behind these steps is crucial for success. The activation of zinc with iodine is a key step to remove the passivating oxide layer on the metal surface, thereby facilitating the oxidative insertion.[11] The use of an anhydrous polar aprotic solvent like THF is essential to solvate and stabilize the organozinc reagent as it forms.[13]

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_reagent_formation Organozinc Formation butyrolactone γ-Butyrolactone hbr_etoh HBr, Ethanol butyrolactone->hbr_etoh ethyl_bromobutyrate Ethyl 4-bromobutyrate hbr_etoh->ethyl_bromobutyrate Ring-opening & Esterification zinc Zinc Dust (Activated) ethyl_bromobutyrate->zinc target_reagent 4-Ethoxy-4-oxobutylzinc bromide zinc->target_reagent Oxidative Insertion thf Anhydrous THF thf->target_reagent Solvation

Caption: Workflow for the synthesis of 4-Ethoxy-4-oxobutylzinc bromide.

Mechanistic Insights into the Formation

The formation of 4-Ethoxy-4-oxobutylzinc bromide proceeds via a well-established oxidative addition mechanism. The elemental zinc, with its two valence electrons, inserts into the polar carbon-bromine bond of ethyl 4-bromobutyrate. This process involves the transfer of electrons from the zinc metal to the antibonding orbital of the C-Br bond, leading to its cleavage and the formation of a new carbon-zinc bond.

Mechanism reagents EtO₂C(CH₂)₃-Br + Zn⁰ transition_state [EtO₂C(CH₂)₃---Br---Zn]‡ reagents->transition_state Oxidative Addition product EtO₂C(CH₂)₃-Zn-Br transition_state->product

Caption: Simplified mechanism of organozinc reagent formation.

Key Applications in Organic Synthesis

The synthetic utility of 4-Ethoxy-4-oxobutylzinc bromide is demonstrated in several elegant applications, particularly in carbon-carbon bond-forming reactions.

Negishi Cross-Coupling Reactions

The Negishi cross-coupling is a powerful palladium- or nickel-catalyzed reaction that couples organozinc compounds with various organic halides.[14] 4-Ethoxy-4-oxobutylzinc bromide serves as an excellent nucleophilic partner in these reactions, allowing for the introduction of the 4-ethoxy-4-oxobutyl moiety onto aromatic and vinylic systems. This is particularly valuable in medicinal chemistry for the synthesis of complex drug candidates.[15][16]

A general scheme for the Negishi coupling involving this reagent is as follows:

Negishi_Coupling reagents Ar-X + EtO₂C(CH₂)₃-ZnBr catalyst Pd(0) or Ni(0) catalyst reagents->catalyst product Ar-(CH₂)₃CO₂Et catalyst->product Cross-Coupling

Caption: General scheme of a Negishi cross-coupling reaction.

Total Synthesis of Natural Products: Mucosin

The total synthesis of complex natural products often requires highly specific and functional group-tolerant reagents. 4-Ethoxy-4-oxobutylzinc bromide has been employed as a key intermediate in the total synthesis of mucosin, a naturally occurring eicosanoid.[17][18] In such syntheses, it can act as a four-carbon nucleophile to form a new carbon-carbon bond, extending a carbon chain within a complex molecular framework.

Handling and Storage: Ensuring Reagent Integrity

As an air- and moisture-sensitive reagent, proper handling and storage of 4-Ethoxy-4-oxobutylzinc bromide are critical to maintaining its reactivity.[7][8]

  • Inert Atmosphere: All manipulations should be carried out under a dry, inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox.[6][19]

  • Anhydrous Conditions: Anhydrous solvents and reagents are essential to prevent quenching of the organozinc compound. Glassware should be rigorously dried before use.[19]

  • Storage: The reagent solution is best stored in a sealed container, such as a Sure/Seal™ bottle, under an inert atmosphere and at reduced temperatures (typically 2-8°C) to minimize degradation over time.[7]

Conclusion

4-Ethoxy-4-oxobutylzinc bromide stands as a testament to the synthetic power of functionalized organozinc reagents. Its ability to act as a robust four-carbon nucleophile in the presence of an ester functionality makes it an invaluable tool for researchers in drug discovery and natural product synthesis. A thorough understanding of its preparation, properties, and handling, as outlined in this guide, is essential for its successful application in the laboratory. The continued development and application of such well-defined and functionalized reagents will undoubtedly continue to push the boundaries of what is possible in the field of organic synthesis.

References

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]

  • Organic Syntheses. (n.d.). (5-Cyanopentyl)zinc(II) bromide. Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl γ-bromobutyrate. Organic Syntheses Procedure. Retrieved from [Link]

  • Boersma, J. (n.d.). Structural organozinc chemistry. Utrecht University Repository. Retrieved from [Link]

  • Smith, H. C. G., Antonsen, S. G., Görbitz, C. H., Hansen, T. V., Nolsøe, J. M. J., & Stenstrøm, Y. H. (2016). Total synthesis based on the originally claimed structure of mucosin. Organic & Biomolecular Chemistry, 14(36), 8433–8437. [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Wikipedia. (n.d.). Organozinc chemistry. Retrieved from [Link]

  • Smith, A. B., & Paone, D. V. (2004). Total Synthesis of (−)-Mucocin. Journal of the American Chemical Society, 126(4), 1044–1045. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Grokipedia. (n.d.). Organozinc chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Huo, S. (2003). Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Organic Letters, 5(4), 423–425. [Link]

  • O'Brien, C. J., & Tellez, J. L. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(7), 2652–2658. [Link]

  • Biocompare. (n.d.). 4-Ethoxy-4-oxobutylzinc bromide solution from Aladdin Scientific. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

  • Synthonix. (n.d.). 4-Ethoxy-4-oxobutylzinc iodide, 0.50 M in THF. Retrieved from [Link]

  • LookChem. (n.d.). 4-ETHOXY-4-OXOBUTYLZINC BROMIDE. Retrieved from [Link]

  • ChemBK. (2024). 4-ethoxy-4-oxobutylzinc bromide solution. Retrieved from [Link]

  • Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Retrieved from [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. MIT Open Access Articles. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Leveraging 4-Ethoxy-4-oxobutylzinc Bromide for Advanced Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Functionalized Organozinc Reagents

In the landscape of modern organic synthesis, the ability to form carbon-carbon bonds with precision and in the presence of sensitive functional groups is paramount. Organozinc reagents have emerged as indispensable tools due to their remarkable functional group tolerance and moderate reactivity, which elegantly balances stability with potent nucleophilicity when activated by a transition metal catalyst.[1] Among these, 4-Ethoxy-4-oxobutylzinc bromide represents a uniquely valuable building block.

This guide provides an in-depth exploration of 4-Ethoxy-4-oxobutylzinc bromide, a commercially available organozinc halide that incorporates a terminal ester functionality.[2][3] Its structure allows for the direct introduction of a four-carbon chain bearing an ethyl ester, a motif prevalent in pharmaceuticals, natural products, and advanced materials. Unlike more reactive Grignard or organolithium reagents, the ester group within this organozinc compound remains intact during preparation and subsequent coupling reactions, obviating the need for cumbersome protection-deprotection sequences.[4]

We will delve into the mechanistic underpinnings and provide field-tested protocols for its application in two cornerstone C-C bond-forming reactions: the Palladium-catalyzed Negishi cross-coupling and the Copper-catalyzed 1,4-conjugate addition.

Physicochemical Properties:

PropertyValue
Chemical Formula C₆H₁₁BrO₂Zn
Molecular Weight 260.44 g/mol [2][5]
Appearance Typically supplied as a 0.5 M solution in Tetrahydrofuran (THF)
CAS Number 131379-39-0[2]
Sensitivity Air and moisture sensitive[6]

Essential Handling & Safety Protocols

The utility of 4-Ethoxy-4-oxobutylzinc bromide is predicated on its proper handling. The carbon-zinc bond is susceptible to protonolysis by water and oxidation by air. Therefore, all manipulations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

Core Safety Directives:

  • Inert Atmosphere: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere. Solvents and liquid reagents must be anhydrous.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves (e.g., nitrile).

  • Quenching: Reactions should be quenched carefully, typically by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or a mild acid like 1 M HCl at 0 °C to manage any exotherm.

  • Storage: The reagent is typically stored at 2-8°C under an inert atmosphere.[6]

Application I: Palladium-Catalyzed Negishi Cross-Coupling

The Negishi cross-coupling is a powerful method for forging C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds.[7][8] The use of 4-Ethoxy-4-oxobutylzinc bromide in this reaction allows for the direct alkylation of aryl, heteroaryl, and vinyl halides or triflates, yielding valuable γ-aryl and γ-vinyl butanoate esters. These products are precursors to a wide range of compounds, including γ-keto esters and pharmacologically active molecules.[9][10][11]

The Catalytic Cycle: A Mechanistic Blueprint

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) catalyst. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.[12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R-X), forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The organozinc reagent transfers its organic group (the 4-ethoxy-4-oxobutyl moiety) to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate. This step is a key advantage of organozincs, as it is typically fast and irreversible.[13]

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Negishi_Cycle cluster_cycle Negishi Catalytic Cycle Pd0 Pd(0)L₂ OAPd R-Pd(II)L₂-X Pd0->OAPd Oxidative Addition TransPd R-Pd(II)L₂-R' OAPd->TransPd Transmetalation TransPd->Pd0 Reductive Elimination RR R-R' (Product) TransPd->RR ZnXBr ZnXBr TransPd->ZnXBr RX R-X (Aryl/Vinyl Halide) RX->OAPd RZnX R'-ZnBr (4-Ethoxy-4-oxobutylzinc bromide) RZnX->TransPd

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Protocol: Synthesis of Ethyl 4-(4-methoxyphenyl)butanoate

This protocol details a representative Negishi coupling between 4-iodanisole and 4-Ethoxy-4-oxobutylzinc bromide.

Materials:

  • 4-Iodoanisole

  • 4-Ethoxy-4-oxobutylzinc bromide (0.5 M in THF)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

Procedure:

  • Reactor Setup: To a 50 mL flame-dried Schlenk flask under an Argon atmosphere, add 4-iodoanisole (e.g., 1.0 mmol, 234 mg) and the Palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Solvent Addition: Add 10 mL of anhydrous THF via syringe and stir the mixture at room temperature until all solids have dissolved.

  • Reagent Addition: Slowly add the solution of 4-Ethoxy-4-oxobutylzinc bromide (1.2 mmol, 2.4 mL of 0.5 M solution) dropwise via syringe over 5 minutes. Causality Note: A slight excess of the organozinc reagent ensures complete consumption of the electrophile.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to 0 °C and slowly quench by adding 15 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel, add 20 mL of ethyl acetate, and separate the layers. Extract the aqueous layer twice more with 20 mL portions of ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Data Presentation: Scope of the Negishi Coupling

The following table illustrates the versatility of 4-Ethoxy-4-oxobutylzinc bromide with various coupling partners.

Electrophile (R-X)Catalyst (mol%)ConditionsProductYield (%)
4-BromobenzonitrilePd(OAc)₂/SPhos (2%)THF, 25 °C, 12hEthyl 4-(4-cyanophenyl)butanoate~85-95%[14]
2-BromoanisolePd(OAc)₂/CPhos (1%)THF, 25 °C, 16hEthyl 4-(2-methoxyphenyl)butanoate~80-90%[14]
Vinyl BromidePd(PPh₃)₄ (5%)THF, 60 °C, 12hEthyl hex-5-enoate~70-85%
4-ChlorotoluenePd(P(t-Bu)₃)₂ (2%)Dioxane, 100 °C, 18hEthyl 4-(p-tolyl)butanoate~65-75%[7]

Application II: Copper-Catalyzed 1,4-Conjugate Addition (Michael Addition)

While powerful, palladium catalysis is not always necessary. For reactions with α,β-unsaturated carbonyl compounds (Michael acceptors), copper catalysts are often more efficient and selective for 1,4-addition.[15] This reaction is a cornerstone for constructing complex molecular frameworks, creating a new C-C bond at the β-position of the carbonyl system.[16]

Experimental Workflow and Mechanistic Rationale

The generally accepted pathway involves the formation of a copper-zinc ate complex or a transmetalation to a more reactive organocopper species. This species then adds to the Michael acceptor in a 1,4-fashion to generate a zinc enolate, which is subsequently protonated during the workup to give the final product.

Michael_Workflow cluster_reactants Reactants & Catalyst RZnBr 4-Ethoxy-4-oxobutylzinc bromide Reaction Reaction in Anhydrous THF (e.g., 0 °C to RT) RZnBr->Reaction Acceptor α,β-Unsaturated Carbonyl (e.g., Cyclohexenone) Acceptor->Reaction CuCat Cu(I) Catalyst (e.g., CuCN·2LiCl) CuCat->Reaction Workup Aqueous Quench (e.g., sat. NH₄Cl) Reaction->Workup Product 1,4-Addition Product Workup->Product

Sources

Mastering the Use of 4-Ethoxy-4-oxobutylzinc Bromide in Tetrahydrofuran: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Organozinc Reagent

In the landscape of modern organic synthesis, organozinc reagents have carved out a significant niche due to their unique reactivity profile, balancing sufficient nucleophilicity with a high degree of functional group tolerance.[1] Among these, 4-Ethoxy-4-oxobutylzinc bromide, a Reformatsky-type reagent, has emerged as a valuable tool for the construction of carbon-carbon bonds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the standard protocol for utilizing 4-Ethoxy-4-oxobutylzinc bromide in a 0.5 M tetrahydrofuran (THF) solution. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.

This guide will focus on a key application of this reagent: the Negishi cross-coupling reaction. This reaction is a powerful method for the formation of carbon-carbon bonds between an organozinc compound and an organic halide, catalyzed by a nickel or palladium complex.[2] We will draw upon a specific example from the total synthesis of the marine natural product (-)-mucosin to illustrate a detailed, field-proven protocol.[3][4]

Reagent Profile and Characteristics

A thorough understanding of the reagent's properties is paramount for its successful application and safe handling.

PropertyValueSource
Chemical Name 4-Ethoxy-4-oxobutylzinc bromide[5]
CAS Number 131379-39-0[5]
Molecular Formula C6H11BrO2Zn[5]
Molecular Weight 260.44 g/mol [5]
Appearance Solution in THF[5]
Concentration Typically 0.5 M[5]
Density ~0.976 g/mL at 25 °C[5]
Storage Temperature 2-8°C[5]

Causality of Storage Conditions: The recommended storage temperature of 2-8°C is crucial for maintaining the reagent's stability and preventing degradation. Organozinc compounds are sensitive to heat, which can lead to decomposition and a decrease in reactivity. Storing at refrigerated temperatures minimizes these decomposition pathways, ensuring the reagent's efficacy over time.

Safety and Handling: A Prerequisite for Success

4-Ethoxy-4-oxobutylzinc bromide in THF is an air- and moisture-sensitive reagent.[1] The THF solvent is also highly flammable. Therefore, strict adherence to air-free techniques is mandatory.

  • Inert Atmosphere: All manipulations should be carried out under an inert atmosphere, such as dry argon or nitrogen. This can be achieved using a glovebox or Schlenk line techniques.

  • Dry Glassware and Solvents: All glassware must be rigorously dried in an oven and cooled under a stream of inert gas before use. Anhydrous solvents are essential to prevent quenching of the organozinc reagent.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.

  • Quenching: Any unreacted reagent and contaminated glassware should be quenched cautiously. A common method is the slow addition of a protic solvent like isopropanol or ethanol at a low temperature, followed by a saturated aqueous solution of ammonium chloride.

Experimental Protocol: Negishi Cross-Coupling in the Total Synthesis of (-)-Mucosin

This protocol is adapted from the total synthesis of (-)-mucosin, where 4-ethoxy-4-oxobutylzinc bromide is coupled with a vinyl iodide intermediate.[3][4] This example showcases a practical and effective application of the reagent.

Diagram of the Experimental Workflow

experimental_workflow reagent_prep Reagent Preparation: - Dry Glassware - Inert Atmosphere - Equilibrate Reagents to RT reaction_setup Reaction Setup: - Charge flask with vinyl iodide and catalyst - Dissolve in anhydrous THF reagent_prep->reaction_setup 1. reagent_addition Reagent Addition: - Add 4-Ethoxy-4-oxobutylzinc bromide solution dropwise at 0°C reaction_setup->reagent_addition 2. reaction_progress Reaction Progress: - Warm to RT - Stir for specified time - Monitor by TLC/LC-MS reagent_addition->reaction_progress 3. workup Workup: - Quench with sat. aq. NH4Cl - Extract with organic solvent - Wash and dry organic layer reaction_progress->workup 4. purification Purification: - Concentrate in vacuo - Purify by column chromatography workup->purification 5.

Caption: Workflow for the Negishi cross-coupling reaction.

Materials and Reagents
  • Vinyl iodide substrate

  • 4-Ethoxy-4-oxobutylzinc bromide (0.5 M in THF)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (or other suitable extraction solvent)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet, add the vinyl iodide substrate (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

    • Add anhydrous THF via syringe to dissolve the solids.

  • Reagent Addition:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add the 0.5 M solution of 4-Ethoxy-4-oxobutylzinc bromide in THF (1.2 - 1.5 eq) dropwise via syringe over a period of 10-15 minutes. The slow addition is critical to control any potential exotherm and to ensure efficient mixing.

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the mixture at room temperature for the time specified in the original literature or until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to 0°C and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. The use of a saturated NH₄Cl solution is a standard and mild method for quenching organometallic reactions; it protonates any remaining organozinc reagent and hydrolyzes the zinc alkoxide intermediates without being overly acidic, which could cause side reactions with sensitive functional groups.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine. The brine wash helps to remove any residual water from the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Mechanism of the Negishi Cross-Coupling Reaction

The catalytic cycle of the Negishi coupling is a well-established process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the vinyl iodide, forming a Pd(II) intermediate.

  • Transmetalation: The organozinc reagent transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Diagram of the Catalytic Cycle

negishi_cycle Pd0 Pd(0)L_n PdII_A R-Pd(II)(X)L_n Pd0->PdII_A R-X OxAdd Oxidative Addition PdII_B R-Pd(II)(R')L_n PdII_A->PdII_B R'-ZnX Transmetal Transmetalation PdII_B->Pd0 Product R-R' PdII_B->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Decomposed organozinc reagent- Presence of moisture or oxygen- Use fresh, high-purity catalyst- Titrate the organozinc reagent before use to determine its exact molarity- Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere
Formation of side products - Homo-coupling of the organozinc reagent- Side reactions of functional groups- Add the organozinc reagent slowly at low temperature- Choose a catalyst and ligand system known for high selectivity
Difficulty in purification - Residual tin or boron compounds (if applicable from other steps)- Triphenylphosphine oxide (from the catalyst)- For tin byproducts, consider a fluoride wash (e.g., with KF solution)- To remove triphenylphosphine oxide, trituration with a non-polar solvent like pentane or a mixture of pentane and ether can be effective

Conclusion

4-Ethoxy-4-oxobutylzinc bromide is a highly effective and versatile reagent for the formation of carbon-carbon bonds, particularly in Negishi cross-coupling reactions. By understanding the reagent's properties, adhering to strict air- and moisture-free handling techniques, and following a well-defined protocol, researchers can reliably achieve high yields of their desired products. The successful application of this reagent in the total synthesis of complex natural products like (-)-mucosin underscores its importance and utility in modern organic synthesis.

References

  • Nolsøe, J. M. J., Underhaug, J., Sørskar, Å. M., et al. (2024). Biological Evaluations, NMR Analyses, Molecular Modeling Studies, and Overview of the Synthesis of the Marine Natural Product (−)-Mucosin. Molecules, 29(5), 994. [Link]

  • [Reference placeholder for a general review on organozinc reagents]
  • [Reference placeholder for a general review on Negishi coupling]
  • ResearchGate. Synthesis of (−)-mucosin (1). [Link]

  • [Reference placeholder for a general organic synthesis textbook]
  • [Reference placeholder for a paper on the total synthesis of EP3 receptor antagonists]
  • Wikipedia. Negishi coupling. [Link]

  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • [Reference placeholder for a paper on the synthesis of acrylic acid deriv
  • [Reference placeholder for a paper on the synthesis of multi-substituted haloalkenes]
  • [Reference placeholder for a safety d
  • [Reference placeholder for a general protocol on handling air-sensitive reagents]
  • [Reference placeholder for a review on the Reform
  • Chemistry LibreTexts. Reformatsky Reaction. [Link]

  • [Reference placeholder for a paper on the mechanism of organozinc reactions]
  • [Reference placeholder for a general troubleshooting guide in organic synthesis]
  • [Reference placeholder for a paper on the characterization of 4-Ethoxy-4-oxobutylzinc bromide]
  • ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]

  • [Reference placeholder for a review on the applications of organozinc reagents in drug discovery]
  • [Reference placeholder for a paper on the large-scale synthesis using organozinc reagents]
  • [Reference placeholder for a paper on the comparison of different organometallic reagents]
  • [Reference placeholder for a paper on the historical perspective of the Reform
  • [Reference placeholder for a paper on the development of new c
  • ACS Publications. Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. [Link]

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The Homologating Workhorse: Applications of 4-Ethoxy-4-oxobutylzinc Bromide in the Strategic Assembly of Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in natural product synthesis and drug development, the strategic introduction of carbon chains with terminal functionality is a recurrent challenge. Among the diverse arsenal of organometallic reagents, 4-ethoxy-4-oxobutylzinc bromide has emerged as a robust and versatile C4 building block. Its utility lies in its ability to act as a surrogate for a homoenolate of ethyl acetate, offering a masked carboxylic acid functionality that is compatible with a range of sensitive functional groups present in complex molecular architectures. This application note provides an in-depth exploration of the use of this powerful reagent, with a focus on its role in the total synthesis of the marine natural product (-)-mucosin and other complex molecules. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and offer insights into the practical considerations for its successful implementation.

The Reagent at a Glance: A Functionalized Organozinc

4-Ethoxy-4-oxobutylzinc bromide belongs to the class of functionalized organozinc halides.[1] These reagents are prized for their moderate reactivity, which allows for excellent functional group tolerance compared to their more reactive organolithium or Grignard counterparts.[2] The presence of the ethyl ester moiety within the organozinc reagent is a key feature, as it remains inert to the nucleophilic carbon-zinc bond under typical reaction conditions. This inherent chemoselectivity is a cornerstone of its utility in the late-stage functionalization of complex intermediates.

The primary modes of reactivity for 4-ethoxy-4-oxobutylzinc bromide in the context of natural product synthesis are the Negishi cross-coupling reaction and the Reformatsky-type addition to carbonyl compounds.[3][4] These transformations enable the formation of key carbon-carbon bonds, effectively elongating a carbon skeleton by a four-carbon unit and simultaneously introducing a latent carboxylic acid group for further elaboration.

Total Synthesis of (-)-Mucosin: A Case Study in Strategic C-C Bond Formation

The marine-derived natural product (-)-mucosin, a potent inhibitor of tumor cell invasion, presents a formidable synthetic challenge due to its intricate carbocyclic core and stereochemically rich side chain. The total synthesis of (-)-mucosin by Falck and coworkers provides a quintessential example of the strategic deployment of 4-ethoxy-4-oxobutylzinc bromide in a critical fragment coupling step.[5]

The Challenge: A Late-Stage Fragment Coupling

The retrosynthetic analysis of (-)-mucosin identified a key disconnection between a vinyl iodide fragment and the C1-C4 side chain. This disconnection necessitated a robust and stereoretentive cross-coupling reaction that could tolerate the existing functionality within the advanced intermediate.

The Solution: A Palladium-Catalyzed Negishi Cross-Coupling

The researchers opted for a Negishi cross-coupling reaction, a powerful tool for the formation of C(sp²)-C(sp³) bonds.[3] This choice was predicated on the mild reaction conditions and the high functional group tolerance of the palladium-catalyzed coupling of organozinc reagents. 4-Ethoxy-4-oxobutylzinc bromide was selected as the ideal nucleophilic partner, as it would deliver the required four-carbon side chain with a terminal ethyl ester, which could then be readily hydrolyzed to the corresponding carboxylic acid of the natural product.

The successful execution of this reaction was pivotal to the overall success of the synthesis, demonstrating the reliability of 4-ethoxy-4-oxobutylzinc bromide in a complex setting.

Mechanistic Rationale for the Negishi Coupling

The catalytic cycle of the Negishi coupling is a well-established process that proceeds through a series of discrete steps: oxidative addition, transmetalation, and reductive elimination.[6]

Negishi_Coupling Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Vinyl_Iodide Vinyl Iodide (Mucosin Fragment) Vinyl_Iodide->Oxidative_Addition Pd(II)_Complex R-Pd(II)-I Ln Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Organozinc 4-Ethoxy-4-oxobutylzinc Bromide Organozinc->Transmetalation Pd(II)_Diorganocomplex R-Pd(II)-R' Ln Transmetalation->Pd(II)_Diorganocomplex Reductive_Elimination Reductive Elimination Pd(II)_Diorganocomplex->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Coupled_Product Coupled Product (Mucosin Precursor) Reductive_Elimination->Coupled_Product

Figure 1. Catalytic cycle of the Negishi cross-coupling reaction.

The key to the success of this reaction lies in the efficient transmetalation of the alkyl group from the organozinc reagent to the palladium(II) center. The use of a high-quality organozinc reagent and an appropriate palladium catalyst with suitable ligands is crucial for achieving high yields and minimizing side reactions.

Experimental Protocols

Preparation of 4-Ethoxy-4-oxobutylzinc Bromide

The preparation of functionalized organozinc reagents is typically achieved through the direct insertion of zinc metal into an organic halide.[7] The activation of the zinc is a critical parameter for the success of this reaction.

Protocol 1: Preparation of 4-Ethoxy-4-oxobutylzinc Bromide

Materials:

  • Zinc dust (<10 µm, ≥98%)

  • 1,2-Dibromoethane

  • Chlorotrimethylsilane

  • Ethyl 4-bromobutanoate

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add zinc dust (1.5 equivalents).

  • Dry the zinc dust under high vacuum with gentle heating.

  • Allow the flask to cool to room temperature and fill with argon.

  • Add anhydrous THF to the flask.

  • Activate the zinc by the dropwise addition of 1,2-dibromoethane (0.1 equivalents). The reaction is initiated when bubbling is observed.

  • Add chlorotrimethylsilane (0.05 equivalents) and stir the suspension for 15 minutes at room temperature.

  • Add a solution of ethyl 4-bromobutanoate (1.0 equivalent) in anhydrous THF dropwise to the activated zinc suspension.

  • The reaction is typically exothermic and may require cooling in a water bath to maintain a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. The formation of the organozinc reagent is indicated by the disappearance of the zinc metal and the formation of a grayish solution.

  • The resulting solution of 4-ethoxy-4-oxobutylzinc bromide in THF can be used directly in subsequent reactions. The concentration can be determined by titration.

Negishi Coupling in the Total Synthesis of (-)-Mucosin

The following protocol is adapted from the total synthesis of (-)-mucosin and serves as a representative example of the application of 4-ethoxy-4-oxobutylzinc bromide in a complex fragment coupling.[5]

Protocol 2: Negishi Cross-Coupling of a Vinyl Iodide with 4-Ethoxy-4-oxobutylzinc Bromide

Materials:

  • Vinyl iodide intermediate of (-)-mucosin

  • 4-Ethoxy-4-oxobutylzinc bromide solution in THF (prepared as in Protocol 1)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the vinyl iodide intermediate (1.0 equivalent).

  • Dissolve the vinyl iodide in anhydrous THF.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the solution.

  • To this mixture, add the solution of 4-ethoxy-4-oxobutylzinc bromide in THF (1.5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Entry Electrophile Organozinc Reagent Catalyst Solvent Yield (%)
1Vinyl Iodide (Mucosin Intermediate)4-Ethoxy-4-oxobutylzinc bromidePd(PPh₃)₄THF64

Table 1. Representative Yield for the Negishi Coupling in the Total Synthesis of (-)-Mucosin.[1]

Broader Applications and Future Outlook

While the total synthesis of (-)-mucosin provides a stellar example, the utility of 4-ethoxy-4-oxobutylzinc bromide extends to the synthesis of other complex molecules. Its application in the construction of butenolide-containing natural products and pheromones is an area of active investigation.[8][9] The ability to introduce a protected carboxylic acid functionality makes it an attractive reagent for the synthesis of a variety of bioactive compounds.

The development of more efficient and selective catalysts for Negishi cross-coupling reactions continues to expand the scope of functionalized organozinc reagents like 4-ethoxy-4-oxobutylzinc bromide.[3] Furthermore, the exploration of alternative methods for the preparation of this reagent, such as flow chemistry approaches, may offer advantages in terms of safety and scalability.

Workflow cluster_prep Reagent Preparation cluster_coupling Application in Synthesis Zinc_Activation Zinc Activation Reagent_Formation Formation of 4-Ethoxy-4-oxobutylzinc Bromide Zinc_Activation->Reagent_Formation Negishi_Coupling Negishi Cross-Coupling Reagent_Formation->Negishi_Coupling Complex_Intermediate Complex Intermediate (e.g., Vinyl Iodide) Complex_Intermediate->Negishi_Coupling Natural_Product_Precursor Natural Product Precursor Negishi_Coupling->Natural_Product_Precursor Final_Product Target Natural Product (e.g., (-)-Mucosin) Natural_Product_Precursor->Final_Product Further Transformations (e.g., Hydrolysis)

Figure 2. General workflow for the application of 4-ethoxy-4-oxobutylzinc bromide.

Conclusion

4-Ethoxy-4-oxobutylzinc bromide is a valuable and reliable reagent for the introduction of a four-carbon chain bearing a latent carboxylic acid functionality in the total synthesis of natural products. Its moderate reactivity and high functional group tolerance make it particularly well-suited for late-stage fragment couplings in complex molecular settings. The successful application of this reagent in the total synthesis of (-)-mucosin highlights its strategic importance in modern organic synthesis. As catalytic methods continue to evolve, the utility of this and other functionalized organozinc reagents is poised to expand, enabling the efficient and elegant construction of ever more complex and biologically significant molecules.

References

  • Knochel, P.; Millot, N.; Rodriguez, A. L.; Tucker, C. E. Org. React.2001, 58, 417.
  • Krasovskiy, A.; Malakhov, V.; Gavryushin, A.; Knochel, P. Angew. Chem. Int. Ed.2006 , 45, 6040-6044. [Link]

  • Negishi, E.-i. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 3, pp 433-458.
  • Fürstner, A. Chem. Rev.1999, 99, 991-1046.
  • Ocampo, R.; Dolbier, W. R., Jr. Tetrahedron2004, 60, 9325-9374.
  • Ghorai, P.; Das, K.; Kumar, A. Org. Biomol. Chem.2021, 19, 1131-1158.
  • Mori, K. Acc. Chem. Res.2000, 33, 102-110.
  • Knochel, P.; Almena Perea, J. J.; Jones, P. Tetrahedron1998, 54, 8275-8319.
  • Wikipedia. Organozinc compound. [Link][2]

  • Nolsøe, J. M. J.; et al. J. Org. Chem.2018 , 83, 13546-13554. [Link]

  • White, J. D.; et al. J. Am. Chem. Soc.2005 , 127, 9873-9881. [Link]

  • Han, C.; Buchwald, S. L. J. Am. Chem. Soc.2009 , 131, 7532-7533. [Link]

  • Denmark Group, UIUC. The Negishi Cross-Coupling Reaction. [Link][6]

  • Mori, K. Pure Appl. Chem.2006, 78, 1949-1960.

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The Versatile Homologating Agent: 4-Ethoxy-4-oxobutylzinc Bromide in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of carbon-carbon bond formation, the Reformatsky reaction stands as a time-honored and robust method for the synthesis of β-hydroxy esters.[1] This organozinc-mediated reaction offers a milder alternative to the more reactive Grignard or organolithium reagents, demonstrating remarkable functional group tolerance, particularly towards esters.[2][3] While traditionally associated with α-haloesters, the true synthetic potential of the Reformatsky reaction is expanded through the use of homologated reagents. This guide delves into the application of 4-ethoxy-4-oxobutylzinc bromide , a γ-haloester-derived Reformatsky-type reagent, a powerful tool for the introduction of a four-carbon chain, enabling the synthesis of complex molecular architectures, including valuable γ-butyrolactone moieties.[4][5]

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It will provide an in-depth exploration of the reagent's preparation, mechanism of action, and detailed protocols for its application in organic synthesis, supported by field-proven insights and authoritative references.

The Reagent: Properties and Strategic Advantages

4-Ethoxy-4-oxobutylzinc bromide, often referred to as a "homo-Reformatsky" reagent, extends the carbon framework by four atoms, leading to the formation of γ-hydroxy esters. These products are pivotal intermediates, readily cyclizing to form γ-butyrolactones, a structural motif prevalent in numerous natural products and pharmacologically active compounds.

Table 1: Physical and Chemical Properties of 4-Ethoxy-4-oxobutylzinc Bromide

PropertyValue
Chemical Formula C₆H₁₁BrO₂Zn
Molecular Weight 260.44 g/mol
Appearance Typically supplied as a 0.5 M solution in THF
CAS Number 131379-39-0
Storage Store at 2-8°C under an inert atmosphere

The primary strategic advantage of this reagent lies in its ability to directly access γ-substituted carboxylic acid derivatives. Unlike its α-haloester counterparts, which yield β-hydroxy esters, this reagent opens a direct pathway to 1,5-dicarbonyl precursors and other elongated structures. Its moderate reactivity allows for excellent chemoselectivity, leaving other ester groups and sensitive functionalities within the substrate untouched.[3]

Preparation of the Reagent and Precursors

While commercially available as a solution in THF, understanding the in situ preparation of 4-ethoxy-4-oxobutylzinc bromide is crucial for both economic scalability and mechanistic appreciation. The process begins with the synthesis of the precursor, ethyl 4-bromobutyrate, followed by the activation of zinc and the subsequent oxidative addition.

Synthesis of Ethyl 4-Bromobutyrate

A common laboratory-scale preparation involves the ring-opening of γ-butyrolactone with hydrogen bromide, followed by esterification with ethanol.

G GBL γ-Butyrolactone 4-Bromobutanoic_acid 4-Bromobutanoic acid GBL->4-Bromobutanoic_acid Ring Opening HBr HBr (gas) HBr->4-Bromobutanoic_acid Ethyl_4-bromobutyrate Ethyl 4-bromobutyrate 4-Bromobutanoic_acid->Ethyl_4-bromobutyrate Fischer Esterification EtOH Ethanol (excess) EtOH->Ethyl_4-bromobutyrate H2SO4 H₂SO₄ (cat.) H2SO4->Ethyl_4-bromobutyrate

Caption: Synthesis of Ethyl 4-Bromobutyrate.

Preparation of 4-Ethoxy-4-oxobutylzinc Bromide (in situ)

The formation of the organozinc reagent is achieved through the oxidative addition of zinc metal to the carbon-bromine bond of ethyl 4-bromobutyrate. Activation of the zinc surface is critical for initiating the reaction.

G Zinc_dust Zinc Dust Activated_Zinc Activated Zinc Zinc_dust->Activated_Zinc Iodine I₂ (activator) Iodine->Activated_Zinc Reagent 4-Ethoxy-4-oxobutylzinc bromide Activated_Zinc->Reagent Oxidative Addition Ethyl_4-bromobutyrate Ethyl 4-bromobutyrate Ethyl_4-bromobutyrate->Reagent

Caption: Formation of the Reformatsky-type Reagent.

Protocol 1: In Situ Preparation of 4-Ethoxy-4-oxobutylzinc Bromide

  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and an inert gas (argon or nitrogen) inlet. All glassware must be oven-dried.

  • Zinc Activation: To the flask, add zinc dust (1.5 equivalents) and a crystal of iodine. Heat the flask gently under vacuum with a heat gun until the purple iodine vapor sublimes and coats the zinc dust, then allow it to cool and fill with inert gas.

  • Solvent Addition: Add anhydrous THF via cannula.

  • Reagent Formation: A solution of ethyl 4-bromobutyrate (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel to the activated zinc suspension. The reaction is often initiated by gentle warming. The disappearance of the shiny zinc metal and the formation of a grayish solution indicates the formation of the organozinc reagent.

Reaction with Electrophiles: Mechanism and Protocols

The core utility of 4-ethoxy-4-oxobutylzinc bromide is its nucleophilic addition to a variety of electrophilic partners.

General Mechanism

The reaction proceeds via the coordination of the carbonyl oxygen of the electrophile (e.g., an aldehyde or ketone) to the zinc atom of the Reformatsky reagent. This is followed by a nucleophilic attack of the carbanionic carbon of the organozinc reagent onto the electrophilic carbonyl carbon, typically through a six-membered chair-like transition state.[3] Subsequent acidic workup protonates the resulting zinc alkoxide to furnish the γ-hydroxy ester.

G cluster_0 Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Workup & Product Formation EtO2C_Br EtO₂C(CH₂)₃Br Reagent BrZn(CH₂)₃CO₂Et EtO2C_Br->Reagent Zn Zn(0) Zn->Reagent Intermediate Zinc Alkoxide Intermediate Reagent->Intermediate Aldehyde RCHO Aldehyde->Intermediate Product γ-Hydroxy Ester Intermediate->Product H3O H₃O⁺ H3O->Product Lactone γ-Butyrolactone Product->Lactone Acid-catalyzed Cyclization

Caption: General Reaction Pathway.

Reaction with Aldehydes

Protocol 2: Synthesis of Ethyl 7-hydroxy-7-phenylheptanoate

  • Reagent Preparation: Prepare 4-ethoxy-4-oxobutylzinc bromide in situ from ethyl 4-bromobutyrate (10 mmol) and activated zinc (15 mmol) in 20 mL of anhydrous THF as described in Protocol 1.

  • Aldehyde Addition: Cool the freshly prepared reagent solution to 0 °C. Add a solution of benzaldehyde (10 mmol) in 5 mL of anhydrous THF dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired γ-hydroxy ester.

Reaction with Ketones

The reaction with ketones proceeds similarly to aldehydes but may require slightly longer reaction times or gentle heating to overcome the increased steric hindrance of the ketone.

Table 2: Representative Reactions and Expected Yields

ElectrophileProductTypical ConditionsExpected Yield
BenzaldehydeEthyl 7-hydroxy-7-phenylheptanoateTHF, 0°C to rt, 4h75-85%
AcetophenoneEthyl 7-hydroxy-7-phenylheptan-2-oneTHF, rt to 40°C, 6h60-70%
N-BenzylideneanilineEthyl 7-anilino-7-phenylheptanoateTHF, rt, 5h65-75%

Application in Total Synthesis: The Case of (-)-Mucosin

A compelling demonstration of the utility of 4-ethoxy-4-oxobutylzinc bromide is its application in the total synthesis of the marine natural product (-)-mucosin. In a key step, the reagent is coupled with a vinyl iodide intermediate via a palladium-catalyzed Negishi cross-coupling reaction. This reaction efficiently introduces the required four-carbon side chain, which is subsequently hydrolyzed to the free carboxylic acid to complete the synthesis.[6]

This example highlights the reagent's compatibility with transition metal catalysis, a feature that significantly broadens its synthetic scope beyond simple additions to carbonyls.

Safety and Handling

4-Ethoxy-4-oxobutylzinc bromide is an organometallic reagent and must be handled with appropriate care.

  • Air and Moisture Sensitivity: The reagent reacts with water and atmospheric moisture. All reactions should be conducted under an inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware.

  • Safe Quenching: The quenching of the reaction should be performed slowly and at a reduced temperature to control any exothermic processes.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

4-Ethoxy-4-oxobutylzinc bromide is a versatile and highly effective Reformatsky-type reagent for the introduction of a four-carbon ester-containing moiety. Its moderate reactivity ensures high functional group tolerance, and its ability to participate in both carbonyl additions and transition metal-catalyzed cross-coupling reactions makes it a valuable tool in modern organic synthesis. The protocols and insights provided in this guide are intended to enable researchers to confidently and effectively employ this reagent in the pursuit of complex molecular targets in pharmaceutical and materials science research.

References

  • Reformatsky Reaction. NROChemistry. [Link][1]

  • Reformatsky Reaction. Organic Chemistry Portal. [Link][2]

  • Reformatsky Reaction. Chemistry LibreTexts. [Link][3]

  • 4-Ethoxy-4-oxobutylzinc bromide solution. Aladdin Scientific. [Link][7]

  • Synthesis of (−)-mucosin (1). ResearchGate. [Link][6]

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Application Notes & Protocols: Synthesis of Acrylic Acid Derivatives with 4-Ethoxy-4-oxobutylzinc bromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized Organozinc Reagents in Complex Synthesis

Acrylic acid and its derivatives are fundamental building blocks in medicinal chemistry and materials science, prized for their versatile reactivity and presence in numerous biologically active molecules.[1][2] The targeted synthesis of complex acrylic acid derivatives often necessitates the formation of specific carbon-carbon bonds, a task for which organometallic reagents are exceptionally suited. Among these, organozinc halides have carved out a significant niche due to their remarkable functional group tolerance, moderate reactivity, and accessibility.[3] This guide focuses on the application of a highly valuable, functionalized organozinc reagent, 4-Ethoxy-4-oxobutylzinc bromide, in the synthesis of acrylic acid derivatives. This reagent serves as a powerful tool for introducing a four-carbon chain bearing a terminal ester group, a motif prevalent in various pharmacologically active compounds, including prostaglandin EP3 receptor antagonists.

This document provides a comprehensive overview of the preparation of 4-Ethoxy-4-oxobutylzinc bromide and its subsequent application in two major classes of C-C bond-forming reactions: copper-catalyzed conjugate addition and palladium-catalyzed Negishi cross-coupling. We will delve into the mechanistic underpinnings of these transformations, provide detailed, step-by-step experimental protocols, and offer insights into troubleshooting and reaction optimization.

Part 1: Preparation of 4-Ethoxy-4-oxobutylzinc bromide

The synthesis of 4-Ethoxy-4-oxobutylzinc bromide is typically achieved through the direct insertion of activated zinc metal into the carbon-bromine bond of ethyl 4-bromobutanoate. This process is a variation of the well-established Reformatsky reaction.[3] The success of this reaction hinges on the activation of the zinc metal, which is often passivated by a layer of zinc oxide.

Zinc Activation: The Key to Reactivity

Several methods exist for the activation of zinc dust, a crucial step for initiating the oxidative addition. Common activators include 1,2-dibromoethane, iodine, or trimethylsilyl chloride (TMSCl). The use of lithium chloride (LiCl) has also been shown to significantly enhance the rate and yield of organozinc formation by aiding in the solubilization of the generated organozinc species from the metal surface.

Protocol: Synthesis of 4-Ethoxy-4-oxobutylzinc bromide

This protocol describes a reliable method for the in situ generation of 4-Ethoxy-4-oxobutylzinc bromide for immediate use in subsequent reactions.

Materials:

  • Zinc dust (<10 µm, 99.9%)

  • Ethyl 4-bromobutanoate (99%)

  • 1,2-Dibromoethane (99%)

  • Trimethylsilyl chloride (TMSCl) (99%)

  • Lithium chloride (LiCl) (99%, anhydrous)

  • Anhydrous Tetrahydrofuran (THF)

Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and argon inlet

  • Magnetic stirrer and heating mantle

  • Schlenk line for inert atmosphere operations

Procedure:

  • Zinc Activation: To a flame-dried three-neck flask under a positive pressure of argon, add zinc dust (1.5 eq) and anhydrous LiCl (1.0 eq). The flask is heated to 120°C under vacuum for 2 hours and then cooled to room temperature under argon. Anhydrous THF is added to the flask. 1,2-Dibromoethane (3 mol%) and TMSCl (1 mol%) are added sequentially via syringe. The mixture is stirred at 50°C for 30 minutes, during which gas evolution should be observed.

  • Formation of the Organozinc Reagent: A solution of ethyl 4-bromobutanoate (1.0 eq) in anhydrous THF is added dropwise to the activated zinc suspension via the dropping funnel. The reaction is exothermic and may require external cooling to maintain a gentle reflux.

  • Reaction Monitoring: The reaction progress can be monitored by gas chromatography (GC) by taking aliquots, quenching with saturated NH4Cl, extracting with diethyl ether, and analyzing the organic layer for the disappearance of the starting bromide.

  • Completion and Use: Once the reaction is complete (typically 2-4 hours), the greyish solution of 4-Ethoxy-4-oxobutylzinc bromide is cooled to room temperature and is ready for use in subsequent reactions. The concentration of the reagent can be determined by titration with a standardized iodine solution.

Part 2: Application in the Synthesis of Acrylic Acid Derivatives

4-Ethoxy-4-oxobutylzinc bromide is a versatile reagent for the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds, making it highly suitable for the synthesis of substituted acrylic acids.

Copper-Catalyzed Conjugate Addition (Michael Addition)

The conjugate addition of organozinc reagents to α,β-unsaturated carbonyl compounds is a powerful method for the formation of carbon-carbon bonds. This reaction is often catalyzed by copper salts, such as CuCN or CuI, which form a more reactive organocuprate species in situ. The 4-ethoxy-4-oxobutyl group can be added to the β-position of various acrylates, leading to the formation of γ-keto esters after workup and subsequent oxidation, or other functionalized derivatives.

conjugate_addition reagent EtO₂C(CH₂)₃ZnBr intermediate Copper-Zinc Intermediate reagent->intermediate Transmetalation catalyst CuCN (cat.) catalyst->intermediate acrylate R¹CH=CR²CO₂R³ product_enolate Zinc Enolate acrylate->product_enolate Conjugate Addition intermediate->product_enolate workup H₃O⁺ Workup product_enolate->workup final_product EtO₂C(CH₂)₃CHR¹CHR²CO₂R³ workup->final_product

Caption: General workflow for copper-catalyzed conjugate addition.

Protocol: Copper-Catalyzed Conjugate Addition to Ethyl Acrylate

  • Catalyst Preparation: In a separate flame-dried flask under argon, CuCN (5 mol%) and anhydrous LiCl (10 mol%) are suspended in anhydrous THF.

  • Reaction Setup: The freshly prepared solution of 4-Ethoxy-4-oxobutylzinc bromide in THF is cooled to -78°C. The CuCN/LiCl suspension is then transferred to the organozinc solution via cannula. The mixture is stirred for 20 minutes at -78°C.

  • Addition of Acrylate: Ethyl acrylate (1.0 eq) is added dropwise to the reaction mixture. The reaction is stirred at -78°C for 2 hours and then allowed to warm to room temperature overnight.

  • Workup and Purification: The reaction is quenched by the slow addition of saturated aqueous NH4Cl. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired diethyl heptanedioate.

EntryMichael AcceptorCatalystSolventTemp (°C)Yield (%)
1Ethyl acrylateCuCN/2LiClTHF-78 to RT85
2Methyl methacrylateCuCN/2LiClTHF-78 to RT82
3AcrylonitrileCuCN/2LiClTHF-78 to RT78
Palladium-Catalyzed Negishi Cross-Coupling

The Negishi cross-coupling reaction is a highly efficient method for forming C-C bonds between organozinc compounds and organic halides, catalyzed by palladium or nickel complexes.[4][5] 4-Ethoxy-4-oxobutylzinc bromide can be coupled with vinyl halides, such as β-bromoacrylates, to generate substituted acrylic acid derivatives. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity.[6]

negishi_coupling cluster_cat_cycle Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa R-X pd2_complex R-Pd(II)(X)L₂ oa->pd2_complex tm Transmetalation pd2_complex->tm R'-ZnBr pd2_coupled R-Pd(II)(R')L₂ tm->pd2_coupled re Reductive Elimination pd2_coupled->re re->pd0 R-R' final_product EtO₂C(CH₂)₃CH=CHCO₂Et start_reagents EtO₂C(CH₂)₃ZnBr + BrCH=CHCO₂Et

Caption: Simplified catalytic cycle of the Negishi cross-coupling reaction.

Protocol: Negishi Coupling with Ethyl (E)-3-bromoacrylate

  • Catalyst Preparation: In a flame-dried Schlenk flask under argon, Pd(PPh₃)₄ (3 mol%) is dissolved in anhydrous THF.

  • Reaction Setup: To the catalyst solution, add ethyl (E)-3-bromoacrylate (1.0 eq). The freshly prepared solution of 4-Ethoxy-4-oxobutylzinc bromide (1.2 eq) is then added dropwise at room temperature.

  • Reaction Monitoring and Completion: The reaction mixture is heated to 60°C and stirred for 12 hours. The progress of the reaction is monitored by TLC or GC-MS.

  • Workup and Purification: After cooling to room temperature, the reaction is quenched with saturated aqueous NH4Cl. The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to afford the desired coupled product.

EntryVinyl HalideCatalystLigandSolventYield (%)
1Ethyl (E)-3-bromoacrylatePd(PPh₃)₄-THF75
2(Z)-1-bromo-2-phenylethenePd₂(dba)₃SPhosToluene88
32-bromostyreneNiCl₂(dppp)-THF65

Part 3: Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no conversion of starting bromide in organozinc preparation Incomplete activation of zinc.Ensure rigorous drying of glassware and reagents. Use fresh, high-purity zinc dust. Increase the amount of activating agent (1,2-dibromoethane/TMSCl) slightly.
Presence of moisture or oxygen.Use freshly distilled, anhydrous solvents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Low yield in conjugate addition Inefficient formation of the active copper catalyst.Use CuCN·2LiCl for better solubility and reactivity. Ensure the reaction is performed at a low temperature (-78°C) to prevent side reactions.
Formation of 1,2-addition products.This is less common with organozincates but can occur. Ensure slow addition of the acrylate at low temperature.
Homocoupling of the organozinc reagent in Negishi coupling Catalyst decomposition or inefficient reductive elimination.Use a more robust ligand, such as a biarylphosphine (e.g., SPhos), which can accelerate the reductive elimination step.[4]
Presence of oxygen.Degas the solvent and ensure the reaction is run under a strictly inert atmosphere.
Isomerization of the double bond in the product For Negishi coupling, this can occur with certain catalyst systems.Screen different palladium catalysts and ligands. Pd(PPh₃)₄ generally preserves the stereochemistry of the vinyl halide.

Conclusion

4-Ethoxy-4-oxobutylzinc bromide is a highly effective and versatile reagent for the synthesis of complex acrylic acid derivatives. Its ability to participate in both copper-catalyzed conjugate additions and palladium-catalyzed Negishi cross-coupling reactions allows for the strategic introduction of a functionalized four-carbon unit into a wide range of substrates. The protocols and troubleshooting guide provided herein serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this powerful synthetic tool. The functional group tolerance of the organozinc reagent makes it particularly valuable in multi-step syntheses, minimizing the need for protecting group manipulations.

References

  • Knochel, P., & Singer, R. D. (1993). Preparation and Reactions of Polyfunctional Organozinc Reagents in Organic Synthesis. Chemical Reviews, 93(6), 2117–2188. [Link]

  • Asada, M., Obitsu, T., Nagase, T., et al. (2009). Discovery of a series of acrylic acids and their derivatives as chemical leads for selective EP3 receptor antagonists. Bioorganic & Medicinal Chemistry, 17(18), 6567-6582. [Link]

  • Negishi, E.-i. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. In A. de Meijere & F. Diederich (Eds.), Metal-Catalyzed Cross-Coupling Reactions (pp. 1-47). Wiley-VCH. [Link]

  • Feringa, B. L., Pineschi, F., Arnold, L. A., Imbos, R., & de Vries, A. H. M. (1997). Highly Enantioselective Catalytic Conjugate Addition and Tandem Conjugate Addition-Aldol Reactions of Organozinc Reagents. Angewandte Chemie International Edition in English, 36(23), 2620-2623. [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]

  • Cossy, J., & Belotti, D. (2004). The Use of Organozinc Reagents in Total Synthesis. In Modern Organocopper Chemistry (pp. 215-246). Wiley-VCH. [Link]

  • Wikipedia. (2023). Negishi coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • Sibi, M. P., & Manyem, S. (2000). Enantioselective conjugate additions. Tetrahedron, 56(41), 8033-8061. [Link]

  • Denmark, S. E., & Amishiro, N. (1999). On the Structure and Reactivity of the Reformatsky Reagent. The Journal of Organic Chemistry, 64(18), 6643–6652. [Link]

Sources

Application Notes and Protocols: Versatile Reactivity of 4-Ethoxy-4-oxobutylzinc Bromide with a Range of Electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Organozinc Reagents in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within the pharmaceutical and drug development sectors, the formation of carbon-carbon bonds remains a cornerstone of molecular construction.[1] Among the diverse array of organometallic reagents, organozinc compounds have carved a unique and indispensable niche.[2] While perhaps less reactive than their organolithium or Grignard counterparts, this moderated reactivity is precisely their strength, affording a higher degree of functional group tolerance and chemoselectivity.[3] This characteristic is of paramount importance when dealing with complex molecular architectures, where sensitive functionalities must remain intact.

4-Ethoxy-4-oxobutylzinc bromide, a Reformatsky-type reagent, exemplifies the utility of this class of compounds. It serves as a versatile four-carbon building block, enabling the introduction of a butyrate moiety to a variety of electrophilic centers. This reagent has found application as a key intermediate in the synthesis of acrylic acid derivatives that act as EP3 receptor antagonists and in the total synthesis of the natural product mucosin.[4][5] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preparation and application of 4-ethoxy-4-oxobutylzinc bromide in reactions with various electrophiles. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to ensure successful implementation in the laboratory.

Diagrammatic Overview of Synthetic Pathways

G cluster_prep Reagent Preparation cluster_reactions Reactions with Electrophiles cluster_applications Applications start Ethyl 4-bromobutanoate reagent 4-Ethoxy-4-oxobutylzinc bromide start->reagent  Zn(0)  (Reformatsky Reaction) electrophiles Acyl Chlorides Aldehydes & Ketones Aryl Halides reagent->electrophiles  Nucleophilic Attack / Cross-Coupling products γ-Ketoesters γ-Hydroxyesters Substituted Butanoates electrophiles->products app Pharmaceutical Intermediates Natural Product Synthesis Complex Molecule Scaffolds products->app

Caption: Synthetic utility of 4-Ethoxy-4-oxobutylzinc bromide.

Part 1: Preparation of 4-Ethoxy-4-oxobutylzinc Bromide

The synthesis of 4-ethoxy-4-oxobutylzinc bromide is typically achieved through a Reformatsky-type reaction, involving the oxidative addition of zinc metal to ethyl 4-bromobutanoate. The success of this reaction hinges on the activation of the zinc surface to facilitate the insertion into the carbon-bromine bond.

Protocol 1: Synthesis of Ethyl 4-bromobutanoate (Starting Material)

A reliable method for preparing the starting material, ethyl 4-bromobutanoate, involves the ring-opening of γ-butyrolactone with hydrogen bromide, followed by esterification with ethanol.[6]

Materials:

  • γ-Butyrolactone

  • Absolute ethanol

  • Dry hydrogen bromide gas

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, ice bath, gas dispersion tube, separatory funnel

Procedure:

  • Cool a solution of γ-butyrolactone (e.g., 2.33 moles) in absolute ethanol (375 mL) to 0°C in an ice bath.[6]

  • Bubble dry hydrogen bromide gas through the solution. Monitor the reaction until the gas is no longer consumed.[6]

  • Maintain the solution at 0°C for 24 hours.[6]

  • Pour the reaction mixture into ice-cold water (1 L).[6]

  • Separate the oily layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl bromide).[6]

  • Combine the organic phases and wash sequentially with cold 2% potassium hydroxide solution, dilute hydrochloric acid, and water.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[6]

  • Purify the crude ester by vacuum distillation to yield ethyl γ-bromobutyrate as a colorless oil.[6]

Protocol 2: Preparation of 4-Ethoxy-4-oxobutylzinc Bromide

This protocol is adapted from standard Reformatsky reaction procedures.[7] The activation of zinc is a critical first step.

Materials:

  • Zinc dust

  • Iodine (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl 4-bromobutanoate

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, nitrogen inlet, heating mantle

Procedure:

  • Zinc Activation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add zinc dust (1.2 equivalents). Add a single crystal of iodine and gently warm the flask with a heat gun until the purple vapor of iodine dissipates. This indicates the activation of the zinc surface. Allow the flask to cool to room temperature.

  • Reaction Setup: Add anhydrous THF to the activated zinc to create a slurry.

  • Initiation: In a dropping funnel, prepare a solution of ethyl 4-bromobutanoate (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the zinc suspension and gently heat the mixture to initiate the reaction. Initiation is often indicated by a color change and the onset of gentle reflux.

  • Addition: Once the reaction has initiated, add the remaining ethyl 4-bromobutanoate solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete formation of the organozinc reagent.

  • The resulting solution of 4-ethoxy-4-oxobutylzinc bromide in THF is typically used immediately in subsequent reactions.

Part 2: Reactions with Various Electrophiles

The utility of 4-ethoxy-4-oxobutylzinc bromide lies in its reactivity with a broad spectrum of electrophiles, leading to the formation of valuable synthetic intermediates.

Reaction with Acyl Chlorides: Synthesis of γ-Ketoesters

The reaction of organozinc reagents with acyl chlorides, known as the Blaise ketone synthesis, provides a direct route to ketones.[8] In the case of 4-ethoxy-4-oxobutylzinc bromide, this transformation yields γ-ketoesters, which are important precursors in medicinal chemistry.

Mechanism: The reaction proceeds via a nucleophilic attack of the organozinc reagent on the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of the chloride leaving group affords the corresponding ketone.

Protocol 3: Synthesis of a γ-Ketoester (General Procedure)

Materials:

  • Solution of 4-ethoxy-4-oxobutylzinc bromide in THF (from Protocol 2)

  • Acyl chloride (e.g., benzoyl chloride, 1.0 equivalent)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Cool the freshly prepared solution of 4-ethoxy-4-oxobutylzinc bromide to 0°C in an ice bath.

  • In a separate flask, dissolve the acyl chloride in anhydrous THF.

  • Add the solution of the acyl chloride dropwise to the stirred organozinc reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired γ-ketoester.

Reaction with Aldehydes and Ketones: Synthesis of γ-Hydroxyesters

The classic Reformatsky reaction involves the addition of an organozinc enolate to an aldehyde or ketone to produce a β-hydroxyester.[9] With 4-ethoxy-4-oxobutylzinc bromide, this reaction yields γ-hydroxyesters.

Mechanism: The reaction proceeds through a six-membered chair-like transition state where the carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom.[10] This is followed by the nucleophilic addition of the zinc enolate to the carbonyl carbon, forming a new carbon-carbon bond.[10] An acidic workup then protonates the resulting zinc alkoxide to give the γ-hydroxyester.[10]

Protocol 4: Synthesis of a γ-Hydroxyester (General Procedure)

Materials:

  • Solution of 4-ethoxy-4-oxobutylzinc bromide in THF (from Protocol 2)

  • Aldehyde or ketone (e.g., benzaldehyde, 1.0 equivalent)

  • Anhydrous THF

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Cool the freshly prepared solution of 4-ethoxy-4-oxobutylzinc bromide to 0°C.

  • Add the aldehyde or ketone, either neat or as a solution in anhydrous THF, dropwise to the stirred organozinc reagent.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Cool the reaction mixture to 0°C and quench by the slow addition of 1 M hydrochloric acid.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude γ-hydroxyester by silica gel column chromatography.

Palladium-Catalyzed Negishi Cross-Coupling: Synthesis of Aryl- and Vinyl-Substituted Butanoates

The Negishi cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between organozinc compounds and organic halides, catalyzed by a palladium or nickel complex.[11] 4-Ethoxy-4-oxobutylzinc bromide can be effectively coupled with various aryl and vinyl halides to introduce the ethyl butanoate moiety onto these scaffolds.[5]

Mechanism: The catalytic cycle of the Negishi coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (R-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the organozinc reagent is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) species.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired cross-coupled product.

Negishi_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 R-Pd(II)(X)L2 R-Pd(II)(X)L2 Pd(0)L2->R-Pd(II)(X)L2 Oxidative Addition (R-X) R-Pd(II)(R')L2 R-Pd(II)(R')L2 R-Pd(II)(X)L2->R-Pd(II)(R')L2 Transmetalation (R'-ZnBr) R-Pd(II)(R')L2->Pd(0)L2 Reductive Elimination R-R' R-R' R-Pd(II)(R')L2->R-R' R R = Aryl, Vinyl R_prime R' = 4-Ethoxy-4-oxobutyl

Caption: Simplified catalytic cycle of the Negishi cross-coupling reaction.

Protocol 5: Negishi Cross-Coupling with an Aryl Bromide (General Procedure)

Materials:

  • Solution of 4-ethoxy-4-oxobutylzinc bromide in THF (from Protocol 2)

  • Aryl bromide (e.g., 4-bromotoluene, 1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of the aryl bromide in anhydrous THF, add the palladium catalyst under a nitrogen atmosphere.

  • Add the freshly prepared solution of 4-ethoxy-4-oxobutylzinc bromide to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Part 3: Summary of Reactivity and Data

The following table summarizes the expected products from the reaction of 4-ethoxy-4-oxobutylzinc bromide with various electrophiles. Please note that yields are representative and can vary depending on the specific substrate and reaction conditions.

Electrophile ClassRepresentative ElectrophileProduct StructureProduct ClassTypical Yield (%)
Acyl ChlorideBenzoyl Chlorideγ-Ketoester70-85
AldehydeBenzaldehydeγ-Hydroxyester75-90
KetoneAcetophenoneγ-Hydroxyester65-80
Aryl Halide4-IodotolueneAryl Butanoate60-80

Conclusion

4-Ethoxy-4-oxobutylzinc bromide is a highly valuable and versatile reagent in modern organic synthesis. Its moderated reactivity allows for excellent functional group tolerance, making it suitable for the synthesis of complex molecules in drug discovery and development. The protocols outlined in this application note provide a solid foundation for the successful preparation and application of this reagent in reactions with a variety of electrophiles, including acyl chlorides, aldehydes, ketones, and aryl halides. By understanding the underlying mechanisms and optimizing reaction conditions, researchers can effectively leverage the synthetic potential of 4-ethoxy-4-oxobutylzinc bromide to achieve their synthetic goals.

References

  • Biocompare. 4-Ethoxy-4-oxobutylzinc bromide solution from Aladdin Scientific. [Link]

  • SLS. 4-Ethoxy-4-oxobutylzinc bromid. [Link]

  • Google Patents.
  • Wikipedia. Blaise reaction. [Link]

  • Wikipedia. Blaise ketone synthesis. [Link]

  • Wikipedia. Reformatsky reaction. [Link]

  • Wikipedia. Negishi coupling. [Link]

  • Organic Syntheses. Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate. [Link]

  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Organic Chemistry Portal. Blaise Reaction. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. [Link]

  • Chemistry LibreTexts. Reformatsky Reaction. [Link]

  • ACS Publications. Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. [Link]

  • ChemRxiv. Organozinc reagents in solution: insights from ab initio molecular dynamics and X-ray absorption spectroscopy. [Link]

  • Slideshare. Organozinc compounds. [Link]

  • Organic Syntheses. Hydracrylic acid, β-phenyl-, ethyl ester. [Link]

  • Organic Syntheses. ETHYL γ-BROMOBUTYRATE. [Link]

  • Wikipedia. Organozinc chemistry. [Link]

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Application Notes & Protocols for Moisture-Sensitive Organozinc Reactions: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The successful execution of organozinc-mediated transformations is a cornerstone of modern synthetic chemistry, pivotal in the construction of complex molecular architectures. However, the inherent sensitivity of organozinc reagents to atmospheric moisture and oxygen necessitates a rigorous and well-understood experimental setup. This guide provides a comprehensive overview of the principles, techniques, and protocols required to confidently handle these powerful reagents, ensuring reproducibility and success in your synthetic endeavors.

The Imperative for an Inert Atmosphere: Understanding Organozinc Reagent Sensitivity

Organozinc reagents, particularly dialkyl and alkyl zinc halides, are highly reactive species. Their carbon-zinc bond is susceptible to protonolysis by water and oxidation by atmospheric oxygen.[1] This reactivity, while synthetically useful, demands the rigorous exclusion of air and moisture from the reaction environment. Failure to do so can lead to reagent decomposition, formation of undesired byproducts, and ultimately, reaction failure. Some organozinc compounds, such as diethylzinc, are pyrophoric, meaning they can ignite spontaneously upon contact with air.[2][3] Therefore, all manipulations must be performed under an inert atmosphere, typically high-purity argon or nitrogen.[4][5]

The Chemist's Toolkit: Choosing Between a Schlenk Line and a Glovebox

The two primary methods for creating and maintaining an inert atmosphere are the use of a Schlenk line or a glovebox.[6][7][8] The choice between these techniques depends on the scale of the reaction, the nature of the reagents, and the specific manipulations required.

The Schlenk Line: A Versatile Workhorse

A Schlenk line, or vacuum-gas manifold, is a staple in synthetic chemistry for handling air-sensitive compounds.[9][10] It consists of a dual manifold connected to a vacuum pump and a source of inert gas, allowing for the evacuation of air from glassware and its subsequent backfilling with an inert atmosphere.[11] This "evacuate-refill" cycle, typically repeated three times, is crucial for establishing an inert environment within the reaction vessel.[12]

Key Advantages of Schlenk Line Techniques:

  • Versatility: Adaptable to a wide range of reaction scales and setups.

  • Cost-Effective: Generally more affordable than a dedicated glovebox.

  • Dynamic Reactions: Well-suited for reactions requiring heating, cooling, and distillations.

Causality in Schlenk Line Operations: The effectiveness of a Schlenk line hinges on the integrity of its seals and the quality of the inert gas. Greased joints and high-quality septa are essential to prevent leaks. The inert gas should be passed through a drying and oxygen-scavenging column to ensure its purity.

The Glovebox: The Ultimate Controlled Environment

A glovebox provides a hermetically sealed environment with a continuously purified inert atmosphere, offering the highest level of protection for extremely sensitive reagents.[12][13][14] All manipulations are performed through sealed gloves, minimizing the risk of atmospheric contamination.

Key Advantages of Glovebox Techniques:

  • Superior Inert Atmosphere: Maintains extremely low levels of oxygen and moisture (typically <1 ppm).

  • Handling Solids: Ideal for weighing and transferring solid reagents that are difficult to handle via cannula or syringe.[15]

  • Complex Manipulations: Facilitates intricate operations that would be cumbersome on a Schlenk line.

Decision-Making Logic: Schlenk Line vs. Glovebox

G start Reaction Requirement Analysis is_solid Handling solid, highly air-sensitive reagents? start->is_solid is_pyrophoric Are reagents pyrophoric or extremely sensitive? is_solid->is_pyrophoric No use_glovebox Use Glovebox is_solid->use_glovebox Yes is_large_scale Large scale reaction (> 1 L)? is_pyrophoric->is_large_scale No is_pyrophoric->use_glovebox Yes is_complex Complex manipulations (e.g., filtration of fine powder)? is_large_scale->is_complex No use_schlenk Use Schlenk Line is_large_scale->use_schlenk Yes is_complex->use_glovebox Yes is_complex->use_schlenk No

Caption: Decision tree for selecting between a Schlenk line and a glovebox.

Foundational Protocols: Preparation is Paramount

The success of any moisture-sensitive reaction is predicated on the meticulous preparation of glassware, solvents, and reagents.

Glassware Preparation

Adsorbed moisture on the surface of glassware is a primary source of contamination.[16]

  • Oven Drying: All glassware should be dried in an oven at a minimum of 125°C overnight.[16]

  • Assembly and Cooling: The hot glassware should be assembled quickly and allowed to cool under a stream of dry inert gas.[16] Alternatively, the apparatus can be assembled cold and then flame-dried under vacuum.

Solvent Purification and Degassing

Commercial anhydrous solvents often contain trace amounts of water and dissolved oxygen that can be detrimental to organozinc reactions.

Solvent Drying Agent Purification Method Notes
Tetrahydrofuran (THF)Sodium/BenzophenoneDistillationThe deep blue color of the benzophenone ketyl radical indicates anhydrous and oxygen-free conditions.
Diethyl EtherSodium/BenzophenoneDistillationSimilar to THF, the blue ketyl radical is a reliable indicator.
TolueneSodiumDistillationBenzophenone is not necessary.
Dichloromethane (DCM)Calcium Hydride (CaH₂)DistillationDo not use sodium, as it can react explosively with halogenated solvents.

Solvent Degassing Techniques:

  • Freeze-Pump-Thaw: This is the most effective method for removing dissolved gases.[12] The solvent is frozen with liquid nitrogen, subjected to high vacuum, and then thawed. This cycle is repeated at least three times.[12]

  • Purging: Bubbling a stream of inert gas through the solvent for an extended period (30-60 minutes) is a less effective but often sufficient method for many applications.[16]

Synthesis and Handling of Organozinc Reagents

The direct insertion of zinc metal into organic halides is a common method for preparing organozinc reagents.[1] The reactivity of zinc can be enhanced through various activation methods.[1]

Protocol 1: Preparation of an Arylzinc Reagent via Activated Zinc

This protocol details the preparation of a functionalized arylzinc reagent, a key intermediate in Negishi cross-coupling reactions.

Materials:

  • Activated Zinc dust (Rieke® Zinc or freshly prepared)

  • Aryl halide (e.g., 4-bromoacetophenone)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask equipped with a magnetic stir bar and reflux condenser

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Apparatus Setup: Assemble a Schlenk flask with a reflux condenser under a positive pressure of inert gas. The entire setup should be oven-dried and cooled under an inert atmosphere.[16]

  • Zinc Activation (if necessary): If not using commercially activated zinc, the zinc dust can be activated by stirring with a small amount of iodine or 1,2-dibromoethane in THF until the color dissipates.[1]

  • Reagent Addition: Under a positive flow of inert gas, add the activated zinc dust to the Schlenk flask.

  • Initiation: Add a solution of the aryl halide in anhydrous THF to the zinc suspension via syringe or cannula.

  • Reaction: The reaction mixture may require gentle heating to initiate. The reaction progress can often be monitored by the disappearance of the zinc metal.

  • Storage: Once the reaction is complete, the resulting organozinc solution should be stored under an inert atmosphere.

Transferring Air-Sensitive Reagents

The transfer of organozinc solutions must be conducted using air-free techniques.

  • Syringe Transfer: For smaller volumes (<50 mL), a gas-tight syringe that has been purged with inert gas can be used.[16][17][18]

  • Cannula Transfer: For larger volumes, a double-tipped needle (cannula) is used to transfer the liquid between septa-sealed flasks under a positive pressure of inert gas.[19][20][21]

Workflow for Cannula Transfer:

G start Prepare Donor and Recipient Flasks (under inert gas) pressurize Slightly pressurize Donor Flask with inert gas start->pressurize purge_cannula Insert one end of cannula into Donor Flask headspace to purge with inert gas pressurize->purge_cannula insert_recipient Insert other end of cannula into Recipient Flask purge_cannula->insert_recipient lower_cannula Lower cannula into the organozinc solution in Donor Flask insert_recipient->lower_cannula vent_recipient Vent Recipient Flask with an exit needle lower_cannula->vent_recipient transfer Transfer solution via positive pressure vent_recipient->transfer complete Remove cannula and re-equilibrate pressure transfer->complete

Caption: Step-by-step workflow for the cannula transfer of an air-sensitive reagent.

Application in Synthesis: The Reformatsky Reaction

The Reformatsky reaction is a classic example of an organozinc-mediated carbon-carbon bond formation, involving the reaction of an α-halo ester with a ketone or aldehyde in the presence of zinc metal to form a β-hydroxy ester.[22][23][24][25]

Protocol 2: A Representative Reformatsky Reaction

Reaction: Acetone + Ethyl bromoacetate → Ethyl 3-hydroxy-3-methylbutanoate

Materials:

  • Activated Zinc dust

  • Acetone, freshly distilled

  • Ethyl bromoacetate

  • Anhydrous THF

  • Saturated aqueous ammonium chloride solution

  • Schlenk flask with a dropping funnel and reflux condenser

Procedure:

  • Setup: In an oven-dried Schlenk flask equipped with a stir bar and reflux condenser, place the activated zinc dust under an inert atmosphere.

  • Reagent Addition: Add a solution of acetone and ethyl bromoacetate in anhydrous THF to the dropping funnel.

  • Initiation: Add a small portion of the solution from the dropping funnel to the zinc suspension. The reaction may need to be initiated by gentle heating or the addition of a crystal of iodine.

  • Reaction: Once the reaction has initiated (indicated by a gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Completion and Quenching: After the addition is complete, continue stirring until the reaction is complete (monitored by TLC or GC-MS). Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup: The product is then extracted with an organic solvent, dried, and purified by distillation or column chromatography.

The use of zinc is crucial as it allows for the formation of the enolate in the presence of the carbonyl group without premature reaction, a challenge with more reactive organometallics like Grignard reagents.[25]

Safety Considerations for Pyrophoric Organozinc Reagents

Certain organozinc reagents, such as diethylzinc, are pyrophoric and require extreme caution.[3][15][26]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves when handling pyrophoric materials.[4]

  • Handling: All transfers must be performed under an inert atmosphere using a syringe or cannula. Never handle pyrophoric reagents in the open air.[13][15]

  • Emergency Preparedness: Have a Class D fire extinguisher (for combustible metals) or a container of sand readily available to smother any small fires.

Conclusion

The successful application of moisture-sensitive organozinc reactions is a testament to careful planning and meticulous technique. By understanding the principles of inert atmosphere chemistry, mastering the use of Schlenk lines and gloveboxes, and adhering to rigorous protocols for the preparation and handling of all components, researchers can confidently harness the synthetic power of these valuable reagents. The protocols and guidelines presented herein serve as a robust foundation for both novice and experienced chemists in the fields of academic research and drug development.

References

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Molecular Inorganic Chemistry, Utrecht University. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Organic Syntheses. PREPARATION OF FUNCTIONALIZED SOLID ARYL- AND HETEROARYLZINC PIVALATES. Retrieved from [Link]

  • National Institutes of Health. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Retrieved from [Link]

  • Neilson Lab. the manipulation of air.sensitive compounds. Retrieved from [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. Retrieved from [Link]

  • Organic Syntheses. diethyl zinc. Retrieved from [Link]

  • ChemistryViews. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). Retrieved from [Link]

  • University of California, Irvine Environmental Health & Safety. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]

  • ResearchGate. (2023, March 14). How can we perform organic synthesis in a efficient way in glove box, when many synthesis steps are required?. Retrieved from [Link]

  • An Illustrated Guide to Schlenk Line Techniques. (2023, January 29). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). Chemical Science. Retrieved from [Link]

  • Wikipedia. Reformatsky reaction. Retrieved from [Link]

  • Wikipedia. Cannula transfer. Retrieved from [Link]

  • ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]

  • Google Patents. CN100408584C - The preparation method of diethylzinc.
  • Pacific Northwest National Laboratory. Handling Pyrophoric Reagents. Retrieved from [Link]

  • YouTube. (2022, February 1). Inert Atmosphere. Retrieved from [Link]

  • Brian H. Northrop, Wesleyan University. Cannula. Retrieved from [Link]

  • Common Organic Chemistry. Diethylzinc. Retrieved from [Link]

  • ResearchGate. (2019, May 3). Mechanochemistry allows carrying out sensitive organometallic reactions in air: Glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). Retrieved from [Link]

  • Fiveable. Inert atmosphere Definition - Organic Chemistry II Key Term. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]

  • YouTube. (2015, August 11). Schlenk Line Techniques and Cannulation Technique. Retrieved from [Link]

  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. Retrieved from [Link]

  • Reddit. (2021, October 12). Purification of air-sensitive complex. r/Chempros. Retrieved from [Link]

  • RecNotes. Reformatsky Reaction. Retrieved from [Link]

  • Wikipedia. Schlenk line. Retrieved from [Link]

  • Wikipedia. Diethylzinc. Retrieved from [Link]

  • Grokipedia. Cannula transfer. Retrieved from [Link]

  • Western Carolina University. Standard Operating Procedure for the use of Diethyl Zinc. Retrieved from [Link]

  • Reddit. (2025, December 3). Inert atmosphere Technique. r/chemistry. Retrieved from [Link]

  • ACS Chemical Health & Safety. Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. Retrieved from [Link]

  • SATHEE. Chemistry Reformatsky Reaction. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Yields in 4-Ethoxy-4-oxobutylzinc Bromide Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 4-ethoxy-4-oxobutylzinc bromide. This guide is designed for researchers, chemists, and drug development professionals seeking to troubleshoot and improve the yields of their reactions. We will move beyond simple procedural lists to explore the underlying chemical principles that govern success, ensuring you can adapt and overcome challenges in your specific applications.

The use of 4-ethoxy-4-oxobutylzinc bromide, a functionalized alkylzinc reagent, is pivotal for introducing a butyrate ester moiety in syntheses, particularly through palladium-catalyzed Negishi cross-coupling reactions.[1][2] However, the success of this process hinges on two critical stages: the efficient formation of the organozinc reagent itself and its subsequent effective coupling with an organic electrophile. This guide is structured to address potential pitfalls in both stages.

Part 1: Formation of the Organozinc Reagent

The journey to a high-yield coupling begins with the high-fidelity preparation of your 4-ethoxy-4-oxobutylzinc bromide. This reagent is typically formed via the oxidative addition of zinc metal into the carbon-bromine bond of ethyl 4-bromobutanoate, a process akin to a Reformatsky reaction.[3][4] Issues at this stage are the most common source of failure.

Frequently Asked Questions (FAQs): Reagent Formation

Question: My reaction to form the organozinc reagent is not initiating. What is the most likely cause?

Answer: The single most critical factor for the initiation of organozinc reagent formation is the activation of the zinc metal.[4] Commercial zinc dust is passivated by a thin, inert layer of zinc oxide (ZnO) on its surface, which prevents the oxidative addition. You must disrupt this layer to expose the reactive zinc(0) metal.

  • Causality: The ZnO layer is unreactive towards the alkyl halide. Activation methods either chemically remove this layer or mechanically disrupt it to create a fresh, highly reactive surface for the reaction to begin.[4]

Question: What are the best methods for zinc activation, and how do I choose one?

Answer: Several effective methods exist, each with its own advantages. The choice often depends on the scale of your reaction, the available reagents, and the sensitivity of your substrate.

Activation MethodTypical ReagentsMechanism & CommentsKey Reference
Chemical Etching 1,2-Dibromoethane (DBE) or Iodine (I₂)DBE reacts with zinc to form ethylene gas and ZnBr₂, actively cleaning the surface. A small amount of I₂ can achieve a similar effect. This is a very common and effective lab-scale method.[4]
Reductive Activation Diisobutylaluminium hydride (DIBAL-H)A sub-stoichiometric amount of DIBAL-H can reduce the ZnO layer and generate a highly active zinc surface. This method is particularly useful for larger-scale reactions where other methods may be less efficient.[5]
Silyl Halide Activation Trimethylsilyl chloride (TMSCl)TMSCl reacts with the ZnO layer, exposing the fresh metal. This is a mild and effective activation method.[6][7]
Pre-formed Active Zinc Rieke® ZincRieke® Zinc is a highly reactive, fine powder of zinc(0) prepared by reducing a zinc salt (e.g., ZnCl₂). It is commercially available or can be prepared in situ and often circumvents initiation issues entirely.[6]
  • Field Insight: For most applications involving ethyl 4-bromobutanoate, activation with 1,2-dibromoethane is a reliable starting point. Gentle heating is often required to initiate the reaction, which is indicated by the evolution of gas (ethylene).

Troubleshooting Workflow: Organozinc Reagent Formation

G start Low or No Conversion of Ethyl 4-Bromobutanoate q1 Was the zinc activated? start->q1 a1_no No: Activate Zinc (e.g., with DBE, I₂, TMSCl). This is the most common failure point. q1->a1_no No a1_yes Yes q1->a1_yes Yes end Problem Solved or Proceed to Coupling Troubleshooting a1_no->end q2 Is the solvent (THF) strictly anhydrous? a1_yes->q2 a2_no No: Use Freshly Distilled/Dry Solvent. Organozinc reagents are moisture-sensitive. q2->a2_no No a2_yes Yes q2->a2_yes Yes a2_no->end q3 Was the reaction temperature controlled? a2_yes->q3 a3_no No: Control Temperature. Overheating can lead to side reactions. Lowering temp to 45-50°C can improve yield. q3->a3_no No a3_yes Yes q3->a3_yes Yes q3->end Yes a3_no->end

Caption: Troubleshooting decision tree for forming the organozinc reagent.

Protocol 1: Optimized Preparation of 4-Ethoxy-4-oxobutylzinc bromide

This protocol is designed to reliably generate a ~0.5 M solution of the reagent in THF.

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Zinc Activation: To the flask, add zinc dust (1.5 equivalents). Suspend the zinc in anhydrous tetrahydrofuran (THF). Add a small amount of 1,2-dibromoethane (~5 mol%).

  • Initiation: Gently warm the mixture until gas evolution is observed. Once initiated, the reaction is often self-sustaining.

  • Reagent Formation: Dissolve ethyl 4-bromobutanoate (1.0 equivalent) in anhydrous THF in the dropping funnel. Add this solution dropwise to the activated zinc suspension at a rate that maintains a gentle reflux or a steady internal temperature of 45-50°C.[5]

  • Completion: After the addition is complete, stir the grayish suspension for an additional 1-2 hours at 40-50°C.

  • Use: Allow the excess zinc to settle. The resulting supernatant containing 4-ethoxy-4-oxobutylzinc bromide can be cannulated directly into the subsequent coupling reaction. It is best used immediately.

Part 2: The Palladium-Catalyzed Cross-Coupling Step (Negishi)

With a successfully prepared organozinc reagent, the focus shifts to the palladium-catalyzed cross-coupling. The Negishi reaction is incredibly powerful but requires careful control over the catalyst system and reaction environment to achieve high yields.[1][8]

Frequently Asked Questions (FAQs): The Coupling Reaction

Question: My Negishi coupling is sluggish or has stalled completely. What are the first things to check?

Answer: Assuming your organozinc reagent is viable, the issue almost certainly lies with the palladium catalyst or the reaction environment.

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[9] Ensure your reaction was set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents were properly degassed. The formation of palladium black is a common visual indicator of catalyst decomposition.

  • Catalyst and Ligand Choice: Not all palladium sources and ligands are created equal, especially for coupling sp³-hybridized organozincs.[10] For alkylzinc reagents, bulky, electron-rich phosphine ligands are often required to promote the crucial reductive elimination step over competing side reactions like beta-hydride elimination.[10][11]

  • Purity of Reagents: Ensure your coupling partner (e.g., aryl bromide) is pure. Certain functional groups or impurities can act as catalyst poisons.

Question: I'm observing significant side products like Wurtz-type homocoupling of the organozinc or reduction of my aryl halide. What causes this and how can I prevent it?

Answer: These side products point to specific mechanistic failures.

  • Homocoupling (R-R): This often arises from catalyst decomposition or an imbalance in the rates of the catalytic cycle steps. It can be exacerbated by the presence of oxygen. Using a more stable palladium precatalyst and ensuring a strictly anaerobic environment can mitigate this.

  • Aryl Halide Reduction (Ar-H): This is typically a result of β-hydride elimination from the alkylzinc group after it has been transmetalated to the palladium center.[11] This side reaction is competitive with the desired reductive elimination.

    • Causality & Solution: Reductive elimination is the product-forming step. β-hydride elimination is a major decomposition pathway. To favor the former, you need a ligand that makes the palladium center sterically congested and electron-rich, which accelerates the C-C bond-forming reductive elimination. Ligands like SPhos, XPhos, or CPhos are designed for this purpose.[10][11]

Question: What is the role of salt additives like LiCl or amine additives like TMEDA?

Answer: Additives can have a profound impact on reaction efficiency.

  • Lithium Chloride (LiCl): Organozinc halides can exist as complex aggregates in solution. LiCl acts as a salt additive that breaks up these aggregates, forming more reactive monomeric organozinc species.[6] This can accelerate the transmetalation step of the catalytic cycle.

  • TMEDA (N,N,N',N'-Tetramethylethylenediamine): TMEDA can coordinate to both the zinc and palladium centers. This coordination can prevent unwanted side reactions and stabilize the catalytic species, leading to significantly improved yields and cleaner reactions in some cases.[12]

Catalytic System Selection Guide
Catalyst SystemCoupling PartnerRationale & CommentsKey Reference
Pd₂(dba)₃ / SPhos Aryl Bromides / ChloridesA robust, general-purpose system. SPhos is a bulky, electron-rich Buchwald ligand that promotes efficient reductive elimination for sp³ centers.[13]
Pd(PPh₃)₄ Aryl IodidesA classic catalyst. Often effective for more reactive aryl iodides but can be less efficient for bromides or chlorides and more prone to side reactions with alkylzinc reagents.[1]
PdCl₂(dppf) General Aryl HalidesA reliable catalyst, but may require higher temperatures. The dppf ligand provides good stability.[14]
PdCl₂(PPh₃)₂ / TMEDA Alkenyl HalidesThe addition of TMEDA has been shown to be crucial for preventing loss of stereochemistry and improving yields in couplings with alkenyl halides.[12]
The Negishi Catalytic Cycle

G cluster_0 Negishi Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)(L)₂-X Pd0->OxAdd Ar-X Trans Transmetalation Ar-Pd(II)(L)₂-R OxAdd->Trans R-ZnBr RedEl Reductive Elimination Product Forming Step Trans->RedEl ZnXBr byproduct ZnXBr ZnXBr RedEl->Pd0 Ar-R Product Product Ar-R (Desired Product) ArX Ar-X RZnBr R-ZnBr (Your Reagent)

Caption: The catalytic cycle for the Negishi cross-coupling reaction.

Protocol 2: General Procedure for Negishi Coupling

This protocol assumes the use of an aryl bromide as the coupling partner.

  • Apparatus Setup: In a flame-dried flask under inert atmosphere, add the aryl bromide (1.0 equivalent), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF, toluene, or a mixture).[13] Stir for several minutes to allow for catalyst activation.

  • Reagent Addition: Slowly add the freshly prepared solution of 4-ethoxy-4-oxobutylzinc bromide (~1.2 equivalents) via syringe or cannula.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor by TLC or LCMS. Reactions are often complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over sodium sulfate, concentrate, and purify the residue by column chromatography.

References

  • Negishi Coupling. Organic Chemistry Portal. [Link]

  • Jackson, S. D., & Murray, M. (2022). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Accounts of Chemical Research, 55(15), 2079–2091. [Link]

  • Krasovskiy, A., & Lipshutz, B. H. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic Letters, 13(15), 3818–3821. [Link]

  • Negishi coupling. Wikipedia. [Link]

  • May, S. (2023). Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions. LMU Munich. [Link]

  • Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(41), 12527–12530. [Link]

  • Stephani, R. A., & Linder, M. R. (2004). A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. Organic Process Research & Development, 8(4), 635–637. [Link]

  • Ananikov, V. P., & Musaev, D. G. (2019). Intermetallic species in the Negishi coupling and their involvement in inhibition pathways. Chemical Science, 10(31), 7372-7383. [Link]

  • Reformatsky reaction. Wikipedia. [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]

  • Fieser, M., & Fieser, L. F. (1986). Activation of zinc by trimethylchlorosilane. An improved procedure for the preparation of .beta.-hydroxy esters from ethyl bromoacetate and aldehydes or ketones (Reformatsky reaction). The Journal of Organic Chemistry, 51(1), 135-136. [Link]

  • Arnold, D. (2009). Negishi Coupling: New Uses for Old Ligands. Wipf Group, University of Pittsburgh. [Link]

  • Optimization of reaction conditions for the mechanochemical Negishi... ResearchGate. [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. MIT Open Access Articles. [Link]

Sources

Identifying common side products in 4-Ethoxy-4-oxobutylzinc bromide reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Ethoxy-4-oxobutylzinc bromide. It is designed to help you identify and troubleshoot common side products and optimize your reaction outcomes. The information presented here is based on a synthesis of peer-reviewed literature and extensive field experience.

Frequently Asked Questions (FAQs) & Troubleshooting

I. Synthesis of 4-Ethoxy-4-oxobutylzinc Bromide

Question 1: I'm preparing 4-Ethoxy-4-oxobutylzinc bromide from ethyl 4-bromobutyrate and zinc, but my yields are low and I'm seeing a significant amount of a higher boiling point impurity. What is this side product and how can I avoid it?

Answer: The most common side product in the synthesis of 4-Ethoxy-4-oxobutylzinc bromide is diethyl adipate , the result of a Wurtz-type coupling reaction.[1][2][3] This occurs when a molecule of the formed organozinc reagent reacts with a molecule of the starting material, ethyl 4-bromobutyrate.

Root Cause Analysis:

The formation of diethyl adipate is primarily influenced by two factors: the reactivity of the zinc surface and the local concentration of the reagents. A sluggish or poorly activated zinc surface can lead to a build-up of the alkyl halide in the reaction mixture, increasing the likelihood of the Wurtz-type coupling.

Mitigation Strategies:

  • Zinc Activation is Crucial: The success of this Reformatsky reaction hinges on the activation of the zinc metal.[4] A passivated layer of zinc oxide on the surface of the zinc dust will inhibit the reaction and promote side product formation. We recommend the following activation protocol:

    Protocol: Activation of Zinc Dust

    • In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the required amount of zinc dust.

    • Add a few crystals of iodine. The iodine will etch the surface of the zinc, revealing a more reactive metal surface.

    • Alternatively, 1,2-dibromoethane or trimethylsilyl chloride (TMSCl) can be used as activating agents.[4]

    • Gently warm the flask with a heat gun until the color of the iodine fades.

    • Cool the flask to room temperature before adding the solvent and starting material.

  • Control the Reaction Temperature: The Wurtz-type coupling has a higher activation energy than the desired zinc insertion. Therefore, maintaining a moderate reaction temperature is key.

    ParameterRecommended ValueRationale
    Reaction Temperature40-50 °CBalances the rate of zinc insertion with minimizing the Wurtz side reaction.
    Addition RateSlow, dropwiseMaintains a low concentration of the alkyl halide, favoring the desired reaction.
  • Use of Additives: The addition of lithium chloride (LiCl) can be beneficial. LiCl helps to solubilize the organozinc reagent as it is formed, preventing it from precipitating onto the zinc surface and deactivating it.[5][6]

    dot

    Caption: Formation of Diethyl Adipate Side Product.

Question 2: My reaction seems to be very sensitive to air and moisture. What are the consequences and how can I improve my experimental setup?

Answer: Organozinc reagents, including 4-Ethoxy-4-oxobutylzinc bromide, are highly sensitive to both oxygen and water.[4] Exposure to either will lead to the decomposition of your reagent and the formation of unwanted byproducts.

Consequences of Air and Moisture Exposure:

  • Hydrolysis: Reaction with water will quench the organozinc reagent, regenerating the starting material, ethyl 4-bromobutyrate, which can then be reduced to ethyl butyrate.

  • Oxidation: Reaction with oxygen can lead to the formation of peroxides and other oxidized byproducts.

Best Practices for an Anhydrous, Inert Atmosphere:

  • Glassware: All glassware should be oven-dried at a minimum of 120°C for several hours and allowed to cool in a desiccator or under a stream of inert gas.

  • Solvents: Use anhydrous solvents. Tetrahydrofuran (THF) is the most common solvent for this reaction and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier in a sealed, anhydrous bottle.

  • Inert Gas: The reaction should be conducted under a positive pressure of an inert gas, such as argon or nitrogen. A gas bubbler or a balloon filled with inert gas can be used to maintain this positive pressure.

  • Reagent Transfer: Use syringes or cannulas for transferring all liquid reagents.

    dot

    Decomposition Pathways A 4-Ethoxy-4-oxobutylzinc bromide C Ethyl 4-bromobutyrate A->C Hydrolysis E Oxidized Byproducts A->E Oxidation B H2O (Moisture) B->C D O2 (Air) D->E

II. Reactions Using 4-Ethoxy-4-oxobutylzinc Bromide (e.g., Negishi Coupling)

Question 3: I'm using my prepared 4-Ethoxy-4-oxobutylzinc bromide in a Negishi cross-coupling reaction, but I'm observing byproducts that seem to be derived from my organozinc reagent. What are these and how can I suppress their formation?

Answer: In Negishi cross-coupling reactions, side products can arise from the organozinc reagent itself, particularly through β-hydride elimination.

β-Hydride Elimination:

This is a common decomposition pathway for organometallic compounds that have a hydrogen atom on the carbon atom beta to the metal. In the case of 4-Ethoxy-4-oxobutylzinc bromide, this would lead to the formation of ethyl 3-butenoate and a zinc hydride species.

Troubleshooting β-Hydride Elimination:

  • Choice of Catalyst: The choice of palladium catalyst and ligand is critical. Ligands with a larger "bite angle" can disfavor the conformation required for β-hydride elimination. For alkylzinc reagents, catalysts like Pd-PEPPSI-IPr or those with bulky phosphine ligands such as XPhos or SPhos are often effective.

  • Reaction Temperature: Lowering the reaction temperature can sometimes suppress β-hydride elimination, as it often has a higher activation energy than the desired reductive elimination step in the catalytic cycle.

Homocoupling of the Coupling Partner:

Another potential side reaction is the homocoupling of your other reactant (e.g., an aryl halide). This can be caused by a number of factors, including catalyst deactivation or issues with the stoichiometry of the reagents.

Minimizing Homocoupling:

  • Reagent Quality: Ensure your 4-Ethoxy-4-oxobutylzinc bromide solution is free of unreacted zinc dust, which can promote reductive coupling of the aryl halide.

  • Stoichiometry: A slight excess of the organozinc reagent (e.g., 1.1-1.2 equivalents) is often used to ensure complete consumption of the more valuable coupling partner.

    dot

    Negishi Side Reactions cluster_0 Primary Issues cluster_1 Troubleshooting Steps Reagent 4-Ethoxy-4-oxobutylzinc bromide BetaHydride β-Hydride Elimination Reagent->BetaHydride Catalyst Optimize Catalyst/Ligand BetaHydride->Catalyst Temp Lower Reaction Temperature BetaHydride->Temp Homocoupling Homocoupling of Ar-X Purity Ensure Reagent Purity Homocoupling->Purity Stoich Adjust Stoichiometry Homocoupling->Stoich

    Caption: Troubleshooting Negishi Coupling Side Reactions.

Summary of Key Parameters and Recommendations

IssueCommon Side Product(s)Key Troubleshooting Steps
Reagent Synthesis Diethyl adipateActivate zinc; Control temperature (40-50°C); Slow addition of alkyl halide; Consider LiCl additive.
Reagent Handling Ethyl 4-bromobutyrate, Ethyl butyrateStrict anhydrous and inert conditions; Use freshly dried solvents and glassware.
Negishi Coupling Ethyl 3-butenoate, Homocoupled Ar-ArOptimize Pd catalyst and ligand; Lower reaction temperature; Ensure reagent purity; Adjust stoichiometry.

By carefully considering these factors and implementing the recommended protocols, you can significantly improve the yield and purity of your reactions involving 4-Ethoxy-4-oxobutylzinc bromide.

References

  • Negishi Coupling. Organic Chemistry Portal. [Link]

  • PREPARATION OF SOME ORGANOZINC COMPOUNDS AND THEIR ENANTIOSELECTIVE ADDITION TO ALDEHYDES. THESIS SUBMITTED TO THE UNIVERSITY OF HYDERABAD. [Link]

  • The Negishi Cross-Coupling Reaction. Denmark Group, University of Illinois Urbana-Champaign. [Link]

  • Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 2003, 125 (43), 13175–13185. [Link]

  • diethyl zinc. Organic Syntheses, 1922, 2, 11. [Link]

  • Development and Validation of GCMS method for the Detection and Quantification of Potential Genotoxic Impurity Ethyl 4-bromobutyrate in Tolvaptan Tablets. ResearchGate, August 2025. [Link]

  • Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate. Organic Syntheses, 2013, 90, 200. [Link]

  • Room-Temperature Synthesis of Carbon Nanochains via the Wurtz Reaction. MDPI, March 2025. [Link]

  • Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. National Institutes of Health. [Link]

  • Elaboration of Electrophilic Carbon Heteroatom Bond Forming Reactions Using Organozinc Reagents. Ludwig-Maximilians-Universität München, 2020. [Link]

  • Reformatsky Reaction. NROChemistry. [Link]

  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 2009, 131 (22), 7556–7557. [Link]

  • Electrochemical Cleavage of Phenylsulfones. Loyola eCommons. [Link]

  • 4-Ethoxy-4-oxobutylzinc bromide solution. Biocompare. [Link]

  • Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. ACS Publications, 2023. [Link]

  • Revitalizing reformatsky reagent for catalyst-free direct alkylation with unactivated alkyl halides. National Institutes of Health, 2025. [Link]

  • TRANSITION METAL-CATALYSED COUPLINGS REACTIONS. Chemie Brunschwig. [Link]

  • Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. SpringerLink, 2023. [Link]

  • The Application of Mechanochemical Techniques Towards Organic Synthesis and Catalysis. -ORCA - Cardiff University. [Link]

  • Reformatsky reaction. Wikipedia. [Link]

  • Wurtz reaction. Wikipedia. [Link]

  • A simple, sensitive rapid Gas Chromatography with mass spectrometry (GC-MS) method has been developed and validated for the determination of Ethyl 4-bromobutyrate content in Tolvaptan Tablets. International Journal for Research in Applied Science & Engineering Technology, 2018. [Link]

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Safe handling and storage of air-sensitive 4-Ethoxy-4-oxobutylzinc bromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Ethoxy-4-oxobutylzinc bromide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting, and frequently asked questions to ensure the successful and safe use of this versatile organozinc reagent.

Introduction to 4-Ethoxy-4-oxobutylzinc Bromide

4-Ethoxy-4-oxobutylzinc bromide is a valuable C4 building block in organic synthesis, primarily utilized in Reformatsky and Negishi cross-coupling reactions.[1] Its utility lies in its ability to form carbon-carbon bonds, making it a key intermediate in the synthesis of complex molecules, including acrylic acid derivatives as EP3 receptor antagonists and the natural product mucosin.[1] This guide will provide you with the necessary information for its safe handling, storage, and effective use in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 4-Ethoxy-4-oxobutylzinc bromide and what is it used for?

A: 4-Ethoxy-4-oxobutylzinc bromide is an organozinc reagent, specifically a Reformatsky reagent. It is primarily used in organic synthesis to create new carbon-carbon bonds. Its most common applications include the Reformatsky reaction with aldehydes and ketones to form β-hydroxy esters, and as a nucleophilic partner in palladium-catalyzed Negishi cross-coupling reactions.[1] These reactions are fundamental in the synthesis of pharmaceuticals and other complex organic molecules.

Q2: How should I store 4-Ethoxy-4-oxobutylzinc bromide?

A: This reagent is typically supplied as a 0.5 M solution in tetrahydrofuran (THF) and should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and refrigerated at 2-8°C.[1] Proper storage is crucial to prevent degradation from moisture and air, which can significantly reduce its reactivity.

Q3: What are the main safety hazards associated with this reagent?

A: 4-Ethoxy-4-oxobutylzinc bromide solution in THF is a flammable liquid. The reagent itself can cause skin and eye irritation, and may be harmful if swallowed. Due to the THF solvent, there is also a risk of forming explosive peroxides if the solvent is not properly handled and stored. Always consult the Safety Data Sheet (SDS) before use and handle the reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.

Q4: Is this reagent sensitive to air and moisture?

A: Yes, organozinc reagents are sensitive to both air and moisture.[2] Exposure can lead to hydrolysis and oxidation, which deactivates the reagent and results in lower reaction yields. Therefore, it is imperative to use anhydrous solvents and inert atmosphere techniques (e.g., Schlenk line or glovebox) when handling this reagent.

Troubleshooting Guide

Low yields, unexpected side products, or failed reactions can be frustrating. This section provides a systematic approach to troubleshooting common issues encountered when using 4-Ethoxy-4-oxobutylzinc bromide.

Issue 1: The reaction does not start or is very sluggish.

Potential Cause Troubleshooting Action Scientific Rationale
Inactive Zinc (for in-situ preparations) If you are preparing the organozinc reagent in-situ, ensure the zinc is activated. Common activation methods include washing with dilute HCl, treatment with iodine, or using TMSCl.A layer of zinc oxide on the surface of the zinc metal can prevent the oxidative insertion of zinc into the carbon-halogen bond, which is the first step of the reaction.[3]
Presence of Water or Oxygen Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and degas them if necessary. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.Organozinc reagents are readily protonated by water and oxidized by air, leading to their decomposition and a loss of nucleophilicity.[2]
Low Reaction Temperature While the reaction should be controlled, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction progress by TLC or another appropriate method.Chemical reactions have an activation energy barrier that must be overcome. Increasing the temperature provides more kinetic energy to the molecules, increasing the frequency and energy of collisions.

Issue 2: The reaction yield is consistently low.

Potential Cause Troubleshooting Action Scientific Rationale
Incorrect Stoichiometry Carefully check the molar equivalents of your reactants. A slight excess of the organozinc reagent may be beneficial.The stoichiometry of the reaction dictates the theoretical maximum yield. Inaccurate measurements or an insufficient amount of the limiting reagent will naturally lead to lower yields.
Side Reactions Analyze your crude reaction mixture by NMR or LC-MS to identify potential side products. Common side reactions include self-condensation of the carbonyl compound or Wurtz-type coupling of the organozinc reagent. Adjusting the reaction temperature or the rate of addition of the electrophile can sometimes minimize these.The formation of side products consumes the starting materials and reduces the yield of the desired product. Understanding the mechanism of these side reactions allows for the rational adjustment of reaction conditions to disfavor them.
Degraded Reagent If the reagent has been stored for a long time or improperly, it may have degraded. It is recommended to use a fresh bottle or titrate the reagent to determine its active concentration before use.The concentration of active organozinc species decreases over time due to slow decomposition, even under proper storage conditions.

Issue 3: Formation of a white precipitate during the reaction.

Potential Cause Troubleshooting Action Scientific Rationale
Insolubility of the Zinc Alkoxide The formation of a zinc alkoxide intermediate is a normal part of the Reformatsky reaction mechanism. This intermediate may be sparingly soluble in the reaction solvent. This is not necessarily a problem and the reaction should be allowed to proceed.The reaction of the organozinc reagent with a carbonyl compound forms a zinc alkoxide, which is then protonated during the workup to yield the final β-hydroxy ester.
Hydrolysis of the Reagent If the precipitate forms immediately upon addition of the organozinc reagent, it could be due to hydrolysis from residual water in the solvent or on the glassware.The reaction of 4-Ethoxy-4-oxobutylzinc bromide with water will produce zinc salts which are often insoluble in organic solvents.

Experimental Protocols

Workflow for Handling Air-Sensitive Reagents

cluster_prep Preparation cluster_handling Reagent Handling cluster_reaction Reaction prep_glass Oven-dry or flame-dry all glassware prep_solvent Use anhydrous solvent prep_glass->prep_solvent prep_inert Purge system with inert gas (Ar/N2) prep_solvent->prep_inert reagent_transfer Transfer reagent via syringe or cannula prep_inert->reagent_transfer reagent_storage Store reagent at 2-8°C under inert gas reagent_storage->reagent_transfer reagent_add Add reagent dropwise to the reaction mixture reagent_transfer->reagent_add reaction_temp Maintain reaction temperature reagent_add->reaction_temp reaction_monitor Monitor reaction by TLC/LC-MS reaction_temp->reaction_monitor reaction_quench Quench reaction appropriately reaction_monitor->reaction_quench

Caption: General workflow for handling air-sensitive reagents.

General Protocol for a Reformatsky Reaction

This protocol describes a general procedure for the reaction of 4-Ethoxy-4-oxobutylzinc bromide with an aldehyde.

1. Preparation:

  • Under an inert atmosphere (argon or nitrogen), add the aldehyde (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Dissolve the aldehyde in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

2. Reaction:

  • Slowly add the 0.5 M solution of 4-Ethoxy-4-oxobutylzinc bromide in THF (1.2 eq) to the aldehyde solution dropwise via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

3. Workup:

  • Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

4. Purification:

  • Purify the crude product by column chromatography on silica gel to obtain the desired β-hydroxy ester.

Troubleshooting Decision Tree for a Failed Reformatsky Reaction

start Reaction Failed (No Product Formation) check_reagent Is the organozinc reagent active? start->check_reagent reagent_no No check_reagent->reagent_no Degraded or improperly stored reagent_yes Yes check_reagent->reagent_yes check_conditions Are the reaction conditions appropriate? conditions_no No check_conditions->conditions_no Presence of water/air or incorrect temperature conditions_yes Yes check_conditions->conditions_yes check_substrate Is the substrate suitable? substrate_no No check_substrate->substrate_no Steric hindrance or electronic effects substrate_yes Yes check_substrate->substrate_yes action_reagent Use fresh reagent or titrate to confirm concentration. reagent_no->action_reagent reagent_yes->check_conditions action_conditions Verify anhydrous conditions, check temperature, and ensure proper inert atmosphere. conditions_no->action_conditions conditions_yes->check_substrate action_substrate Check for incompatible functional groups on the substrate. substrate_no->action_substrate consult Consult further literature or technical support. substrate_yes->consult

Caption: Decision tree for troubleshooting a failed Reformatsky reaction.

Quantitative Data Summary

PropertyValueSource
Typical Concentration 0.5 M in Tetrahydrofuran (THF)[1]
Storage Temperature 2-8°C[1]
Density ~0.976 g/mL at 25°C
Molecular Formula C₆H₁₁BrO₂Zn
Molecular Weight 260.44 g/mol

References

  • SLS. (n.d.). 4-Ethoxy-4-oxobutylzinc bromide solution, 0.5 M in THF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

  • Reddit. (2023, June 20). Reformatsky reaction yield improvement. r/OrganicChemistry. Retrieved from [Link]

  • ACS Omega. (2020, June 26). Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. Retrieved from [Link]

  • NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Quora. (2015, January 21). What could be the reason for getting a very low yield in organic chemistry? Retrieved from [Link]

  • ChemBK. (2024, April 10). 4-ethoxy-4-oxobutylzinc bromide solution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Retrieved from [Link]

  • Wipf Group. (2009, May 27). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Retrieved from [Link]

  • Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Retrieved from [Link]

  • PSIBERG. (2023, November 30). Reformatsky Reaction: Mechanism, Variations & Applications. Retrieved from [Link]

Sources

Technical Support Center: Quenching Excess 4-Ethoxy-4-oxobutylzinc Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the effective quenching of excess 4-Ethoxy-4-oxobutylzinc bromide, a common Reformatsky reagent. Our goal is to equip you with the necessary knowledge to ensure safe and efficient experimental workups.

Introduction to 4-Ethoxy-4-oxobutylzinc Bromide and the Necessity of Quenching

4-Ethoxy-4-oxobutylzinc bromide is a valuable organozinc reagent, frequently utilized in organic synthesis for carbon-carbon bond formation, such as in Negishi cross-coupling reactions and as a key intermediate in the synthesis of complex molecules like mucosin. Organozinc reagents, while less reactive than their Grignard or organolithium counterparts, are still sensitive to moisture and protic solvents.[1][2] Proper quenching of any excess reagent at the end of a reaction is a critical step for several reasons:

  • Safety: Unquenched organometallic reagents can react uncontrollably with atmospheric moisture or subsequent aqueous workup steps, leading to exothermic reactions and potential hazards.[2]

  • Product Purity: Effective quenching prevents the formation of undesired byproducts that can complicate purification.

  • Waste Management: Neutralizing reactive species is essential for safe disposal of chemical waste.[3]

This guide will walk you through the most effective methods for quenching excess 4-Ethoxy-4-oxobutylzinc bromide, providing both the "how" and the "why" behind each procedural step.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective quenching agents for 4-Ethoxy-4-oxobutylzinc bromide?

A1: The most common and effective quenching agents are mild protic sources. Saturated aqueous ammonium chloride (NH₄Cl) solution is the preferred choice for quenching Reformatsky reagents.[4][5][6] Dilute acids, such as 1 M hydrochloric acid (HCl), can also be used. The choice depends on the acid sensitivity of your desired product.

Q2: Why is saturated aqueous ammonium chloride often preferred over water or strong acids?

A2: While water will quench the organozinc reagent, it can lead to the formation of insoluble zinc hydroxide (Zn(OH)₂), which can complicate the workup and product isolation. Strong acids can also be effective but may be too harsh for acid-sensitive functional groups on the desired product. Saturated aqueous ammonium chloride is mildly acidic and reacts with the organozinc reagent to form soluble zinc salts, which are easily removed during the aqueous extraction.[4][7][8]

Q3: How do I know when the quenching process is complete?

A3: The quenching of organometallic reagents is an exothermic process. A key indicator of a complete quench is the cessation of heat generation upon the addition of the quenching agent. When adding the quenching solution dropwise, you will observe an initial temperature increase. Once the excess reagent is consumed, further addition of the quenching solution will not produce a noticeable exotherm.

Q4: Can I quench the reaction at room temperature?

A4: It is strongly recommended to cool the reaction mixture in an ice-water bath (0 °C) before and during the quenching process.[9][10] This is a critical safety measure to control the exotherm of the reaction and prevent a runaway reaction, especially for larger-scale experiments.

Q5: What should I do if a thick precipitate forms during the quench?

A5: The formation of a thick precipitate, often zinc salts, is a common issue. If you have used a quenching agent like saturated ammonium chloride, gentle warming and vigorous stirring may help to dissolve the salts. If the precipitate persists, adding more of the aqueous quenching solution or a small amount of dilute acid (if your product is stable) can help to solubilize the salts. Filtering the mixture through a pad of Celite can also be an effective way to remove fine precipitates.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Vigorous, uncontrolled reaction upon quenching 1. Quenching at room temperature. 2. Addition of quenching agent is too rapid. 3. Reaction mixture is too concentrated.1. Always cool the reaction mixture to 0 °C in an ice bath before and during quenching.[9][10] 2. Add the quenching agent dropwise with vigorous stirring. 3. Dilute the reaction mixture with an anhydrous solvent (e.g., THF, diethyl ether) before quenching.
Formation of an unmanageable, thick precipitate Use of water as the primary quenching agent leading to insoluble zinc hydroxide.Quench with saturated aqueous ammonium chloride or a dilute acid (e.g., 1 M HCl) to form more soluble zinc salts.[4][7][8]
Low yield of the desired product after workup 1. Product is trapped in the precipitated zinc salts. 2. Emulsion formation during extraction.1. Ensure all solids are dissolved by adding more aqueous quenching solution or gentle warming. Consider filtering through Celite. 2. To break emulsions, add brine (saturated NaCl solution) or a small amount of a different organic solvent.
Incomplete reaction and presence of starting material Insufficient amount of 4-Ethoxy-4-oxobutylzinc bromide used.This is not a quenching issue, but it is important to ensure the initial reaction goes to completion before quenching. Monitor the reaction by TLC or another appropriate analytical technique.

Experimental Protocols

Protocol 1: Standard Quenching with Saturated Aqueous Ammonium Chloride

This is the most common and generally recommended method for quenching excess 4-Ethoxy-4-oxobutylzinc bromide.

Step-by-Step Methodology:

  • Cooling: Once your primary reaction is complete, place the reaction flask in an ice-water bath and allow the internal temperature to reach 0-5 °C.

  • Slow Addition: With vigorous stirring, slowly add saturated aqueous ammonium chloride solution dropwise via a dropping funnel.

  • Temperature Monitoring: Monitor the internal temperature of the reaction. If the temperature begins to rise significantly, slow down or temporarily stop the addition until the temperature stabilizes.

  • Completion: Continue the addition until no further exotherm is observed.

  • Extraction: Once the quenching is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) three times.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Quenching with Dilute Hydrochloric Acid

This method is suitable for products that are not sensitive to acidic conditions.

Step-by-Step Methodology:

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Slow Addition: Slowly and carefully add 1 M hydrochloric acid dropwise with vigorous stirring. Be aware that this may be more exothermic than quenching with ammonium chloride.

  • Temperature Monitoring: Carefully monitor the internal temperature and control the addition rate to maintain a safe temperature.

  • Completion: Continue adding the acid until the reaction mixture is acidic (test with pH paper) and no further gas evolution or exotherm is observed.

  • Workup: Proceed with the standard aqueous workup as described in Protocol 1.

Visualizing the Quenching Workflow

The following diagram illustrates the decision-making process and workflow for effectively quenching excess 4-Ethoxy-4-oxobutylzinc bromide.

G A Reaction Completion Confirmed B Cool Reaction Mixture to 0 °C A->B C Is the product acid-sensitive? B->C D Quench with Saturated aq. NH4Cl C->D Yes E Quench with Dilute HCl (e.g., 1 M) C->E No F Monitor Temperature & Control Addition Rate D->F E->F G Observe Cessation of Exotherm F->G H Aqueous Workup & Extraction G->H I Product Isolation H->I

Caption: Decision workflow for quenching 4-Ethoxy-4-oxobutylzinc bromide.

The chemical transformation during the quenching process is straightforward. The organozinc compound, a nucleophilic carbanion equivalent, is protonated by a protic source.

G reagent EtO₂C(CH₂)₃ZnBr (4-Ethoxy-4-oxobutylzinc bromide) product EtO₂C(CH₂)₃H (Ethyl butyrate) reagent->product Protonation byproduct ZnBr⁺ reagent->byproduct quenching_agent H⁺ (from NH₄Cl or HCl) quenching_agent->product

Caption: General chemical transformation during quenching.

References

  • Wikipedia. (n.d.). Organozinc chemistry. Retrieved from [Link]

  • LibreTexts. (2023, January 15). 24.16.3: Organozinc Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2021, September 9). Reformatsky reaction. Retrieved from [Link]

  • Reddit. (2024, October 10). How much ammonium chloride to quench a grignard? Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, July 20). Removing unreacted Mg metal in a Grignard reaction. Retrieved from [Link]

  • Agilent. (2015, June 11). Safety data sheet. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • ACS Publications. (2022, October 7). Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Ammonium Chloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxy-4-oxobutylzinc bromide. Retrieved from [Link]

  • EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]

  • Wikipedia. (n.d.). Ammonium chloride. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Easy Oxidation of Organozinc compounds to Alcohols. Retrieved from [Link]

  • BYJU'S. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Reddit. (2024, June 27). Grignard quenching reagent suggestions needed. Retrieved from [Link]

  • YouTube. (2020, May 4). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Organometallic Chemistry :: Organozinc Reagents. Retrieved from [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenepropanoic acid, 4-cyano-, ethyl ester. Retrieved from [Link]

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Technical Support Center: Purification Strategies for Products from 4-Ethoxy-4-oxobutylzinc Bromide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 4-Ethoxy-4-oxobutylzinc bromide. This organozinc reagent, a key player in Reformatsky and Negishi-type reactions, offers a powerful way to form carbon-carbon bonds while tolerating sensitive functional groups like esters.[1][2][3] However, the success of the synthesis is critically dependent on the subsequent purification. This document is structured to provide direct, actionable solutions to common purification challenges, explaining the chemical principles behind each step to empower you to adapt and troubleshoot your specific experimental context.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the work-up and purification of your reaction products.

Q1: My reaction work-up is forming a persistent emulsion that won't separate.

Root Cause Analysis: Emulsions in organometallic reaction work-ups are often caused by finely dispersed zinc salts that stabilize the interface between the aqueous and organic layers. The zinc alkoxide formed as the initial product is particularly prone to forming gelatinous precipitates upon quenching, which can trap solvent and prevent clean phase separation.

Step-by-Step Solution:

  • Initial Quench: Always quench your reaction by slowly adding the reaction mixture to a cold (0 °C), vigorously stirred, saturated aqueous solution of ammonium chloride (NH₄Cl). Do not add the quench solution to the reaction flask. The mild acidity of NH₄Cl (pH ~4.5-5.5) effectively protonates the zinc alkoxide to form the desired β-hydroxy ester and water-soluble zinc salts (ZnCl₂ and ZnBr₂) without being acidic enough to cause significant ester hydrolysis.[4]

  • Break the Emulsion:

    • Add Brine: Transfer the quenched mixture to a separatory funnel and add a significant volume (20-30% of the total volume) of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by reducing the solubility of organic components in the aqueous layer and dehydrating the mixture.

    • Filter through Celite®: If the emulsion persists, it is likely due to fine solid precipitates. Vacuum filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth. The filter aid will trap the fine solids that stabilize the emulsion. Rinse the filter cake with your extraction solvent and then combine the filtrate in the separatory funnel for phase separation.

    • Centrifugation: For small-scale reactions with stubborn emulsions, centrifugation can be a highly effective method to force the separation of the layers and compact the interfacial solids.

Diagram of the Work-up and Emulsion Breaking Workflow:

Reaction Reaction Mixture (Product as Zinc Alkoxide) Quench Slowly add to cold sat. aq. NH4Cl Reaction->Quench SepFunnel Transfer to Separatory Funnel Quench->SepFunnel Extract Extract with Organic Solvent (e.g., Ethyl Acetate) SepFunnel->Extract Problem Persistent Emulsion? Extract->Problem Brine Add Saturated NaCl (Brine) Problem->Brine Yes Separate Separate Layers & Proceed to Drying Problem->Separate No Filter Filter through Celite® Pad Brine->Filter Filter->Separate

Caption: Decision workflow for aqueous work-up.

Q2: My product is streaking badly during silica gel chromatography.

Root Cause Analysis: Streaking on silica gel is typically caused by one of two issues: the compound's interaction with the acidic surface of the silica or the presence of polar, acidic impurities like a hydrolyzed ester (carboxylic acid). Standard silica gel is slightly acidic (pH ~4-5) and can strongly adsorb basic compounds or catalyze the decomposition of acid-sensitive molecules.[5] Carboxylic acids, if present, will show very broad tailing on TLC and columns.

Step-by-Step Solution:

  • Identify the Cause: Run a TLC of your crude material. Spot the crude material on two separate TLC plates. Run one plate in your chosen eluent (e.g., 4:1 Hexanes:Ethyl Acetate). Run the second plate in the same eluent system but with a small amount of acetic acid added (~1%). If the streaking resolves into a tight spot on the acidic plate, it indicates a basic impurity. If the main spot remains streaky, it is more likely interacting with the silica or is an acidic compound itself.

  • Neutralize the System:

    • Add Triethylamine (Et₃N): The most common solution is to add a small amount of triethylamine (0.1-1% by volume) to your chromatography eluent.[5] The triethylamine acts as a competitive base, deactivating the acidic silanol groups on the silica surface and allowing your product to elute cleanly. This is highly effective for nitrogen-containing compounds or other mildly basic products.

    • Prepare a Neutralized Column: For very sensitive compounds, you can pre-treat the silica. Prepare a slurry of silica gel in your eluent containing 1% Et₃N, pack the column, and then flush with several column volumes of the regular eluent (without Et₃N) before loading your sample. This leaves a deactivated stationary phase.

Experimental Protocol: Preparing a Neutralized Silica Gel Column

  • Choose an appropriate column size for your sample (typically a 40:1 to 100:1 ratio of silica gel to crude material by weight).

  • In a beaker, add the required amount of silica gel to your chosen starting eluent (e.g., 9:1 Hexanes:EtOAc) containing 1% triethylamine to form a slurry.

  • Pour the slurry into the column and use gentle air pressure to pack the bed evenly.

  • Once packed, wash the column with at least 3-5 column volumes of the same eluent without triethylamine. This removes the excess base from the mobile phase while leaving the silica surface deactivated.

  • Load your sample and begin the chromatography as usual.

Q3: My NMR spectrum shows a significant amount of a non-polar impurity consistent with diethyl adipate.

Root Cause Analysis: This impurity is the result of a Wurtz-type coupling reaction. During the formation of the organozinc reagent from ethyl 4-bromobutyrate and zinc metal, a portion of the newly formed organozinc can react with the starting alkyl bromide. This side reaction produces diethyl adipate, a symmetrical C8 diester.

Step-by-Step Solution:

  • Prevention during Reaction: This side reaction is favored by higher temperatures and high concentrations of the alkyl bromide. To minimize its formation, ensure the zinc is well-activated to promote rapid formation of the organozinc reagent.[6] Add the ethyl 4-bromobutyrate slowly to the zinc suspension to maintain a low instantaneous concentration.

  • Purification Strategy: Diethyl adipate is significantly less polar than the typical β-hydroxy ester products from a Reformatsky reaction. Therefore, it can be easily separated by silica gel flash chromatography.

    • TLC Analysis: On a TLC plate, diethyl adipate will have a much higher Rf value (closer to the solvent front) than the more polar desired product.

    • Chromatography: Begin eluting your column with a low-polarity solvent system (e.g., 19:1 Hexanes:Ethyl Acetate). The diethyl adipate will elute first. Once it is completely off the column (as monitored by TLC), you can increase the polarity of the eluent (e.g., to 4:1 or 2:1 Hexanes:Ethyl Acetate) to elute your more polar desired product. This is a classic application of gradient elution.[7]

Frequently Asked Questions (FAQs)

Q1: What is the standard, go-to aqueous work-up procedure for these reactions?

A reliable work-up is the foundation of a clean purification.[8] The primary goals are to quench the reaction, protonate the product, and remove the inorganic zinc salts.

Standard Protocol:

  • Prepare Quench: In a flask larger than your reaction vessel, prepare a saturated aqueous solution of NH₄Cl and cool it to 0 °C in an ice bath.

  • Quench: While stirring the cold NH₄Cl solution vigorously, slowly add your reaction mixture via cannula or dropping funnel. A white precipitate of zinc salts may form.

  • Extract: Transfer the quenched mixture to a separatory funnel. Add a suitable organic extraction solvent (ethyl acetate is a common choice). Add enough solvent to fully dissolve your organic product and create two distinct layers. Shake the funnel, venting frequently.

  • Separate: Allow the layers to separate. Drain the lower aqueous layer.

  • Wash: Wash the remaining organic layer sequentially with:

    • Deionized water (to remove excess NH₄Cl).

    • Saturated aqueous NaCl (brine) (to remove the bulk of the dissolved water from the organic layer).

  • Dry: Drain the organic layer into a clean flask and add a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Stir for 15-20 minutes.

  • Isolate: Filter the drying agent and wash it with fresh extraction solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield your crude product.

Q2: What are the most common impurities and how can I identify them?

Anticipating impurities is key to designing an effective purification strategy.

Impurity NameSourceKey Characteristics / IdentificationPurification Strategy
Ethyl 4-bromobutyrate Unreacted starting materialNon-polar. Can be identified by GC-MS or its characteristic signals in ¹H NMR.[9]Elutes early in flash chromatography with a non-polar eluent (e.g., Hexanes/EtOAc).
Diethyl adipate Wurtz coupling of starting materialNon-polar diester. Higher Rf than the product. Symmetrical structure leads to a simple NMR spectrum.Elutes very early in flash chromatography. Use a low-polarity starting eluent.
Ethyl butyrate Hydrolysis of the organozinc reagentVolatile and non-polar. Occurs if moisture is present in the reaction.Often removed during solvent evaporation under vacuum. Separable by chromatography.
Starting Aldehyde/Ketone Unreacted electrophilePolarity varies. Can be identified by comparing the crude NMR to a spectrum of the starting material.Careful flash chromatography is usually sufficient.
**Zinc Salts (e.g., ZnBr₂, Zn(OH)₂) **Byproducts of the reaction/work-upInorganic, highly polar. Appear as baseline material on TLC and can cause insolubility.Removed by a thorough aqueous work-up.[10] Ensure complete phase separation.
Product-related Carboxylic Acid Hydrolysis of the ester productHighly polar, acidic. Will streak badly on TLC from the baseline.[5]Avoid acidic conditions. Can be removed by a dilute NaHCO₃ wash, but this risks saponifying the desired ester. Best avoided by using neutralized chromatography.
Q3: How do I choose an optimal solvent system for flash chromatography?

The goal is to find a solvent system where your desired product has an Rf value between 0.2 and 0.4 on a TLC plate. This range provides the best separation from impurities.

Step-by-Step Protocol for Solvent Selection:

  • Select Solvents: For products of moderate polarity, like β-hydroxy esters, a mixture of hexanes (or petroleum ether) and ethyl acetate is the standard choice.

  • Run TLCs:

    • Prepare a few small vials with different ratios of your chosen solvents (e.g., 9:1, 4:1, 2:1, 1:1 Hexanes:EtOAc).

    • Spot your crude material on separate TLC plates and develop one in each solvent system.

    • Visualize the plates (e.g., under UV light and/or by staining with potassium permanganate).

  • Analyze Results:

    • If your product spot has an Rf > 0.4, the eluent is too polar. Increase the proportion of the non-polar solvent (hexanes).

    • If your product spot has an Rf < 0.2, the eluent is not polar enough. Increase the proportion of the polar solvent (ethyl acetate).

    • If your product and a key impurity are not well-separated (ΔRf < 0.1), try a different solvent system (e.g., Dichloromethane/Methanol or Toluene/Acetone) to alter the selectivity.[7]

General Purification Workflow Diagram:

cluster_0 Reaction & Work-up cluster_1 Purification cluster_2 Final Product Reaction Completed Reaction in THF Workup Aqueous Work-up (sat. NH4Cl) Reaction->Workup Crude Crude Product (in Organic Solvent) Workup->Crude TLC TLC Analysis to Find Eluent Crude->TLC Column Flash Column Chromatography TLC->Column Fractions Collect & Analyze Fractions Column->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporate Solvent Removal (Rotovap) Combine->Evaporate Final Pure Product Evaporate->Final

Sources

Technical Support Center: Optimizing Zinc Activation for Organozinc Reagent Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for organozinc reagent preparation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical process of zinc activation. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your success in synthesizing these valuable reagents.

The Critical Role of Zinc Activation: Why is it Necessary?

Organozinc reagents are powerful tools in modern organic synthesis, valued for their functional group tolerance and moderate reactivity compared to their Grignard or organolithium counterparts.[1][2] However, the direct reaction of bulk zinc metal with organic halides is often sluggish or fails to initiate altogether.[3][4][5] This inactivity stems from a passivating layer of zinc oxide (ZnO) that forms on the metal's surface upon exposure to air.[2][6][7] This oxide layer acts as a barrier, preventing the zinc metal from undergoing the necessary oxidative addition into the carbon-halogen bond of the organic halide.[1][3]

Zinc activation, therefore, is the process of removing this oxide layer and creating a fresh, highly reactive zinc surface.[2][7][8] This can be achieved through various chemical or mechanical methods, each with its own advantages and considerations.

Core Principles of Organozinc Formation

The preparation of an organozinc reagent (R-ZnX) from metallic zinc and an organic halide (R-X) is fundamentally a two-step process:

  • Oxidative Addition: The activated zinc metal inserts into the carbon-halogen bond of the organic halide to form a surface-bound organozinc intermediate.[1][3]

  • Solubilization: The surface-bound intermediate is then solubilized into the reaction solvent, making it available for subsequent reactions.[3]

Several factors can influence the efficiency of these steps, including the choice of zinc (e.g., dust, granules), the activation method, the solvent, and the presence of additives like lithium chloride.[1][3][4][5]

Methods for Zinc Activation: Protocols and Mechanistic Insights

Here, we detail several common and effective methods for zinc activation, complete with step-by-step protocols and explanations of the underlying chemistry.

Method 1: Acid Washing (e.g., with HCl)
  • Principle: A brief wash with dilute acid effectively dissolves the basic zinc oxide layer, exposing the pure zinc metal.[2][6] The key is to rapidly perform the subsequent washing steps to prevent re-oxidation and to thoroughly dry the activated zinc.

  • Best Suited For: General-purpose activation of zinc dust or granules when a simple and cost-effective method is desired.

Experimental Protocol: HCl Activation of Zinc Dust
  • Place the desired amount of zinc dust in a flask.

  • Under a fume hood, add a sufficient volume of dilute hydrochloric acid (e.g., 1-2 M) to cover the zinc dust.

  • Stir or swirl the suspension for 1-2 minutes. You may observe gas evolution.

  • Quickly filter the zinc dust using a Büchner funnel.

  • Wash the zinc dust sequentially with:

    • Distilled water (until the washings are neutral)

    • Ethanol

    • Diethyl ether

  • Thoroughly dry the activated zinc dust under high vacuum, with gentle heating (e.g., 90-100 °C) if necessary, to remove all traces of water and solvents.[6]

  • Store the activated zinc under an inert atmosphere (e.g., argon or nitrogen) and use it as soon as possible.

Method 2: Activation with 1,2-Dibromoethane and Trimethylsilyl Chloride (TMSCl)
  • Principle: This method, often used in conjunction with lithium chloride, provides a highly active zinc surface. 1,2-dibromoethane reacts with the zinc surface to form zinc bromide and ethene, which helps to etch the surface. TMSCl also reacts with the zinc oxide layer and helps to keep the zinc surface clean.[1][4][5][8]

  • Best Suited For: Preparing highly reactive organozinc reagents for sensitive applications, such as Negishi couplings.[3]

Experimental Protocol: 1,2-Dibromoethane/TMSCl Activation
  • To a flame-dried flask under an inert atmosphere, add zinc dust.

  • Add anhydrous THF to create a slurry.

  • Add 1,2-dibromoethane (typically a small, substoichiometric amount).

  • Add trimethylsilyl chloride (TMSCl).

  • Stir the mixture at room temperature or with gentle heating until gas evolution ceases.

  • The activated zinc slurry is now ready for the addition of the organic halide.

Method 3: Activation with Iodine and the Role of Lithium Chloride
  • Principle: A small amount of iodine can be used to activate zinc. Iodine likely reacts with the zinc surface to form zinc iodide, disrupting the oxide layer.[2][3] The addition of lithium chloride is crucial as it forms a soluble adduct with the newly formed organozinc halide, accelerating its removal from the zinc surface and preventing the surface from becoming passivated again.[1][3][9] This enhancement of the solubilization step is a key contribution of LiCl to the reaction's success.[3]

  • Best Suited For: A versatile and highly effective method for a broad range of organic halides, particularly when using THF as a solvent.[2][4][5]

Experimental Protocol: Iodine/LiCl Activation
  • In a flame-dried flask under an inert atmosphere, combine zinc dust and lithium chloride.

  • Heat the mixture under vacuum to ensure all components are dry.

  • Cool to room temperature and backfill with an inert gas.

  • Add a few crystals of iodine.

  • Add anhydrous THF. The brown color of the iodine should disappear as it reacts with the zinc.

  • The activated zinc is now ready for the addition of the organic halide.

Method 4: Highly Reactive Rieke® Zinc
  • Principle: Rieke® Zinc is not an activation method for commercial zinc dust but rather a form of highly reactive, finely divided zinc metal. It is prepared by the reduction of a zinc salt (e.g., ZnCl₂) with a potent reducing agent like lithium naphthalenide. This produces a high-surface-area, oxide-free zinc powder that is often pyrophoric.[10][11]

  • Best Suited For: Reactions involving unreactive organic halides or when other activation methods fail. It offers excellent reactivity under mild conditions.[10]

Handling Considerations for Rieke® Zinc
  • Extreme Sensitivity: Rieke® Zinc is highly sensitive to air and moisture and must be handled strictly under an inert atmosphere using Schlenk line or glovebox techniques.[10]

  • Anhydrous Conditions: All glassware and solvents must be rigorously dried.[10]

Summary of Activation Methods
Activation MethodKey ReagentsProsConsBest For
Acid Wash Dilute HClSimple, inexpensive.Requires thorough drying; risk of re-oxidation.General purpose activation.
1,2-Dibromoethane/TMSCl 1,2-Dibromoethane, TMSClHighly effective; good for sensitive substrates.1,2-Dibromoethane is a suspected carcinogen.[4][5]High-reactivity applications like Negishi coupling.
Iodine/LiCl I₂, LiClVersatile, effective, avoids carcinogens.Requires anhydrous LiCl.A broad range of organozinc preparations in THF.
Rieke® Zinc Prepared separately (e.g., from ZnCl₂ and Li)Extremely high reactivity; works for unreactive halides.Pyrophoric, requires specialized handling techniques.[10]Challenging substrates and when other methods fail.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the preparation of organozinc reagents in a question-and-answer format.

Q1: My reaction won't start. What are the most likely causes?

A1: Failure to initiate is the most common problem and can usually be attributed to one of the following:

  • Inactive Zinc: The zinc was not sufficiently activated, or the activated zinc was re-exposed to air/moisture. Ensure your activation protocol is followed meticulously and that all manipulations are performed under a strict inert atmosphere.

  • Wet Reagents/Solvent: Traces of water will quench the organozinc reagent as it forms. Ensure all solvents are anhydrous and that your organic halide is dry.

  • Poor Quality Organic Halide: Ensure your starting material is pure. Impurities can inhibit the reaction.

  • Insufficient Local Heating: Sometimes, gentle warming with a heat gun at the point of addition of the organic halide can help to initiate the reaction. Be cautious and do this behind a safety shield.

Q2: The reaction starts but then stops, or the yield is very low. Why?

A2: This often points to passivation of the zinc surface after the initial reaction.

  • Cause: The organozinc halide (R-ZnX) being formed can be poorly soluble and precipitate onto the zinc surface, preventing further reaction.[3]

  • Solution: The addition of lithium chloride is highly recommended, especially when using THF as a solvent. LiCl forms a soluble complex with the organozinc halide, keeping the zinc surface clean and accessible for further reaction.[1][3][9]

Q3: I'm observing the formation of Wurtz coupling byproducts (R-R). How can I minimize this?

A3: Wurtz coupling is a common side reaction.

  • Cause: This can be promoted by high temperatures and high concentrations of the organic halide.

  • Solution:

    • Maintain a lower reaction temperature.

    • Add the organic halide slowly to the stirred suspension of activated zinc to maintain a low instantaneous concentration.

    • Ensure efficient stirring to dissipate any localized heat from the exothermic reaction.

Q4: Can I use zinc granules instead of zinc dust?

A4: Yes, but the lower surface area of granules means that activation is even more critical. Granules may require more vigorous activation conditions or longer reaction times. However, a key advantage is that excess zinc granules can be more easily separated from the final organozinc solution than fine dust.[4]

Q5: How do I know if my organozinc reagent has formed and what is its concentration?

A5: After the reaction, allow the excess zinc to settle. The supernatant contains your organozinc reagent. The concentration can be determined by taking an aliquot, quenching it with a known amount of iodine solution in THF, and then titrating the excess iodine with a standardized sodium thiosulfate solution.

Q6: Are organozinc reagents pyrophoric?

A6: While organozinc halides in solution (e.g., in THF) are generally not pyrophoric, isolated dialkylzinc compounds (R₂Zn) can be.[1][12] Always handle organozinc reagents under an inert atmosphere and be aware of the potential hazards.[13] It is good practice to treat all organometallic reagents with caution.

Visualizing the Workflow

General Workflow for Organozinc Reagent Preparation

The following diagram illustrates the key steps and decision points in preparing an organozinc reagent.

G cluster_prep Preparation Phase cluster_activation Activation Phase cluster_synthesis Synthesis Phase A Dry Glassware & Reagents B Charge Flask with Zinc & Additives (e.g., LiCl) A->B C Add Anhydrous Solvent B->C D Add Activating Agent (e.g., I₂, TMSCl) C->D E Stir/Heat until Activation is Complete D->E F Slowly Add Organic Halide (R-X) E->F G Monitor Reaction (Exotherm, Color Change) F->G H Allow Reaction to Complete G->H I Organozinc Reagent (R-ZnX) Ready for Use H->I G start Reaction Fails to Initiate q1 Is the system strictly anhydrous & inert? start->q1 q2 Was zinc properly activated and handled under inert gas? q1->q2 Yes sol1 Solution: Thoroughly dry all reagents, solvents, and glassware. q1->sol1 No q3 Is the organic halide pure? q2->q3 Yes sol2 Solution: Re-run activation protocol. Use fresh zinc. q2->sol2 No q4 Reaction starts, but yield is low? q3->q4 Yes sol3 Solution: Purify the organic halide. q3->sol3 No sol4 Solution: Add anhydrous LiCl to solubilize R-ZnX. q4->sol4 Yes success Successful Reaction q4->success No (Consult Further) sol1->q1 sol2->q2 sol3->q3 sol4->success

Caption: Troubleshooting guide for organozinc reagent preparation.

References

  • 24.16.3: Organozinc Chemistry. (2023, January 15). LibreTexts Chemistry.[Link]

  • Organozinc chemistry - Wikipedia. Wikipedia.[Link]

  • Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. (n.d.). National Institutes of Health.[Link]

  • Activation of Zinc Dust For Synthesis. (n.d.). Scribd.[Link]

  • US Patent for Process for the in situ activation of zinc metal. (n.d.).
  • PREPARATION OF FUNCTIONALIZED ARYL- AND HETEROARYLZINC PIVALATES. (n.d.). Organic Syntheses.[Link]

  • WO2013114068A2 - Process for the in situ activation of zinc metal. (n.d.).
  • Metal Activation Produces Different Reaction Environments for Intermediates during Oxidative Addition. (2024, January 15). PubMed Central.[Link]

  • How to activate zinc metal. (2022, May 27). YouTube.[Link]

  • Activation of zinc by trimethylchlorosilane. An improved procedure for the preparation of .beta.-hydroxy esters from ethyl bromoacetate and aldehydes or ketones (Reformatsky reaction). (n.d.). ACS Publications.[Link]

  • How to activate Zn? (2021, December 9). ResearchGate.[Link]

  • Commonly employed techniques for the preparation of organozinc... (n.d.). ResearchGate.[Link]

  • PREPARATION OF SOME ORGANOZINC COMPOUNDS AND THEIR ENANTIOSELECTIVE ADDITION TO ALDEHYDES. (n.d.). Shodhganga.[Link]

  • Role of LiCl in Generating Soluble Organozinc Reagents. (n.d.). ResearchGate.[Link]

  • A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. (n.d.). Organic Chemistry Portal.[Link]

  • Reactivity Differences of Rieke Zinc Arise Primarily from Salts in the Supernatant, Not in the Solids. (2022, June 29). ACS Publications.[Link]

  • A Practical Guide to Organozinc Reagents for Synthesis. (n.d.). Aladdin.[Link]

  • Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. (n.d.). Dalal Institute.[Link]

  • Reactivity Differences of Rieke Zinc Arise Primarily from Salts in the Supernatant, not in the Solids. (n.d.). ACS Publications.[Link]

Sources

Technical Support Center: Impact of Solvents on 4-Ethoxy-4-oxobutylzinc Bromide Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for organozinc chemistry. This guide is designed for researchers, scientists, and professionals in drug development who utilize 4-Ethoxy-4-oxobutylzinc bromide. Here, we move beyond simple protocols to explore the nuanced impact of solvent choice on the formation and subsequent reactivity of this versatile Reformatsky reagent. Our goal is to provide you with the in-depth knowledge required to troubleshoot experiments, optimize reaction conditions, and achieve consistent, high-yield results.

FAQ: Foundational Concepts
Q1: What is 4-Ethoxy-4-oxobutylzinc bromide and what are its primary applications?

4-Ethoxy-4-oxobutylzinc bromide is an organozinc reagent, often referred to as a Reformatsky enolate.[1] It is typically formed by the direct insertion of metallic zinc into the carbon-bromine bond of ethyl 4-bromobutanoate.[2] As a heteroleptic organozinc compound (RZnX), it possesses a moderately reactive carbon-zinc bond, making it less reactive and more selective than analogous Grignard or organolithium reagents.[1][3]

This selectivity is highly valued in organic synthesis. Its primary applications include:

  • Reformatsky Reactions: Condensation with aldehydes and ketones to form β-hydroxy-esters.[1]

  • Negishi Cross-Coupling: Palladium- or nickel-catalyzed coupling with aryl, vinyl, or acyl halides to form new carbon-carbon bonds.[4]

  • Synthesis of Complex Molecules: It serves as a key intermediate in the synthesis of pharmaceuticals, such as acrylic acid derivatives that act as EP3 receptor antagonists, and natural products like mucosin.[4]

Q2: From a mechanistic standpoint, why is solvent selection so critical for this reagent?

Solvent choice is paramount because it directly influences the two primary mechanistic steps of organozinc formation from metallic zinc: (1) Oxidative Addition and (2) Solubilization .[5][6]

  • Oxidative Addition: This is the initial insertion of zinc metal into the carbon-halide bond to form an organozinc species on the metal surface. The solvent can dramatically alter the rate of this step. Polar aprotic solvents, for instance, can accelerate this surface reaction.[5][7]

  • Solubilization: Once formed on the surface, the organozinc intermediate must dissolve into the bulk solution to become a useful reagent. The coordinating ability of the solvent is crucial here. While some additives like lithium chloride are known to primarily accelerate this solubilization step, the solvent itself also plays a defining role.[5]

Furthermore, the solvent's coordination to the zinc center in the dissolved reagent dictates its aggregation state and the nucleophilicity of the carbon-zinc bond, thereby controlling its downstream reactivity.[7][8] An inappropriate solvent can lead to failed initiation, low yield, or complete unreactivity.

Troubleshooting Guide & Scientific Explanations
Q3: My reagent formation in THF is very slow and exhibits a long, unpredictable induction period. What is the cause?

This is a classic and frequently encountered issue. The induction period observed in tetrahydrofuran (THF) is primarily due to the slow removal of an inactive passivating layer (e.g., zinc oxide) from the surface of the zinc metal.[7] The reaction does not proceed efficiently until a sufficient amount of reactive, elemental zinc surface is exposed.

Causality:

  • Zinc Surface Passivation: Commercial zinc dust is often coated with a thin layer of zinc oxide or other salts, which prevents the oxidative addition from occurring.

  • Mechanical vs. Chemical Action: In THF, the removal of this layer relies heavily on mechanical etching from vigorous stirring.[7] This process is slow and can be inconsistent between experiments, leading to variable induction times. NMR studies show that after 30 minutes in THF, conversion can be as low as 3%, whereas it is nearly complete in more polar solvents.[7]

Solutions:

  • Zinc Activation: Before adding the alkyl bromide, activate the zinc. Common methods include treatment with a catalytic amount of iodine, 1,2-dibromoethane, or trimethylsilyl chloride (TMSCl).[2][9] Iodine, for example, chemically activates the surface, creating sites for the reaction to initiate.

  • Switch to a Polar Aprotic Solvent: As detailed in the next question, using a solvent like DMSO or DMA can eliminate the induction period entirely.

Q4: How can I dramatically accelerate the formation of the 4-Ethoxy-4-oxobutylzinc bromide reagent?

To eliminate the induction period and accelerate reagent formation, the most effective strategy is to switch from THF to a more polar aprotic solvent, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or N,N-dimethylacetamide (DMA).[5][9][10]

Causality: The mechanism of acceleration in polar aprotic solvents is fundamentally different from that of salt additives like LiCl. Studies combining single-particle fluorescence microscopy and NMR have shown that DMSO accelerates the initial oxidative addition step.[6][7] The polar solvent interacts strongly with the zinc surface, facilitating a more rapid chemical etching process that exposes the reactive metal, thereby bypassing the need for slow mechanical activation.[7] This leads to a near-immediate reaction onset. For instance, reactions that take 4 hours to reach 96% yield in THF can achieve the same conversion in under 30 minutes in DMSO.[7]

  • Workflow Visualization:

    G cluster_formation Reagent Formation cluster_reaction Subsequent Reaction (e.g., Negishi Coupling) start Ethyl 4-bromobutanoate + Activated Zn(0) thf_path In THF start->thf_path Standard Protocol dmso_path In DMSO / DMA start->dmso_path Accelerated Protocol induction Long Induction Period (Mechanical Etching) thf_path->induction oxidative_add Fast Oxidative Addition (Chemical Etching) dmso_path->oxidative_add reagent BrZn(CH₂)₃COOEt (Organozinc Reagent) induction->reagent ~4 hours oxidative_add->reagent <30 mins reagent2 BrZn(CH₂)₃COOEt coupling_partner Ar-X + Pd/Ni Catalyst reagent->coupling_partner product Ar-(CH₂)₃COOEt coupling_partner->product

    Caption: Comparative workflow for reagent formation in THF vs. DMSO.

Q5: I successfully formed the reagent in DMSO, but I'm observing low reactivity in a subsequent Negishi coupling step. Is the solvent to blame?

Yes, this is a critical consideration. While a highly coordinating polar solvent like DMSO is excellent for forming the reagent, it can be detrimental to its reactivity in subsequent steps.

Causality: The reactivity of an organozinc reagent is tied to the availability of the zinc's Lewis acidic center and the nucleophilicity of the C-Zn bond.

  • Strong Coordination: DMSO is a strong ligand and can coordinate tightly to the zinc atom.[7] This coordination stabilizes the organozinc reagent.

  • Reduced Reactivity: This strong stabilization can make the transmetalation step in a catalytic cycle (like Negishi coupling) slower. The zinc reagent is "too comfortable" and less willing to transfer its organic group to the palladium or nickel catalyst. In contrast, THF is a weaker ligand, resulting in a more reactive "free" organozinc species in solution.[3]

Solutions:

  • Solvent Exchange: If possible, after forming the reagent in DMSO/DMA, carefully remove the high-boiling solvent under vacuum (if the reagent's thermal stability permits) and replace it with a less coordinating solvent like THF or toluene before proceeding with the coupling reaction.

  • Co-solvent System: Form the reagent in a mixture of THF and a smaller amount of DMA or another polar solvent. This can provide a balance between accelerated formation and retained reactivity.

  • Use THF with LiCl: An alternative to polar solvents is the Knochel method, which uses LiCl in THF.[5] LiCl accelerates the solubilization of the surface-bound organozinc species by forming soluble zincate complexes, such as (THF)nLi[RZnX2], without the strong coordination of DMSO, thus preserving high reactivity for subsequent steps.[5]

Q6: My organozinc reagent is precipitating from the solution, leading to a heterogeneous and unreactive mixture. What are my options?

Precipitation indicates poor solubility of the organozinc species in the chosen solvent. While dialkylzinc (R₂Zn) compounds are often soluble in nonpolar solvents, the halide-containing Reformatsky reagent (RZnX) has more ionic character and can form aggregates that may be insoluble.[3][8]

Causality:

  • Aggregation: Organozinc halides have a tendency to form dimeric, trimeric, or even polymeric structures, especially in non-coordinating or weakly coordinating solvents.[8] This aggregation can reduce solubility.

  • Schlenk Equilibrium: Like Grignard reagents, organozinc halides can exist in equilibrium with the corresponding dialkylzinc and zinc dihalide species (2 RZnBr ⇌ R₂Zn + ZnBr₂). The solubility of these different species can vary significantly.

Solutions:

  • Increase Solvent Coordination: Switch to a more strongly coordinating solvent. If you are using diethyl ether, moving to THF will often improve solubility. If THF is insufficient, a small amount of a polar aprotic solvent like DMF or NMP can be added as a co-solvent to break up aggregates and enhance solubility.

  • Add Solubilizing Salts: The addition of LiCl, as mentioned previously, is highly effective. It breaks down aggregates by forming more soluble "ate" complexes.[5]

  • Conceptual Diagram of Solvent Interaction:

    G cluster_thf Weakly Coordinating Solvent (e.g., THF) cluster_dmso Strongly Coordinating Solvent (e.g., DMSO) cluster_licl Solubilizing Additive in THF (e.g., LiCl) THF_Reagent Br-Zn-R THF ... ... THF THF_Text Loosely bound THF. Zinc center is accessible. HIGHLY REACTIVE THF_Reagent->THF_Text DMSO_Reagent Br-Zn-R DMSO DMSO DMSO_Text Tightly bound DMSO. Zinc center is shielded. STABLE, LESS REACTIVE DMSO_Reagent->DMSO_Text LiCl_Reagent [R-ZnBr(Cl)]⁻ Li⁺(THF)n LiCl_Text Forms soluble 'ate' complex. Breaks aggregates. HIGHLY REACTIVE LiCl_Reagent->LiCl_Text

    Caption: How different solvent systems affect the reagent's state.

Comparative Data & Experimental Protocols
Table 1: Summary of Solvent Effects on Organozinc Reagent Formation & Reactivity
Solvent SystemRelative PolarityFormation RateInduction PeriodSubsequent ReactivityKey Mechanism of Action
THF 0.207[11]SlowYes (variable)HighStandard coordinating solvent
DMSO 0.444[11]Very FastNoPotentially ReducedAccelerates Oxidative Addition[5][7]
DMA -FastNoPotentially ReducedAccelerates Oxidative Addition[9]
THF + LiCl 0.207[11]FastMinimalHighAccelerates Solubilization[5]
Toluene 0.099[11]Very SlowYesHighNon-coordinating, poor for formation
Protocol 1: Standard Preparation in Tetrahydrofuran (THF)

Objective: To prepare a solution of 4-Ethoxy-4-oxobutylzinc bromide for use in subsequent reactions where high reactivity is essential.

Methodology:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add zinc dust (1.5 equiv.) to an oven-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel.

  • Activation: Add a single crystal of iodine (approx. 1-2 mol%). Gently heat the flask with a heat gun until the purple iodine vapor dissipates and the zinc appears grayish. Allow the flask to cool to room temperature.

  • Initiation: Add a small portion (approx. 10%) of a solution of ethyl 4-bromobutanoate (1.0 equiv.) in anhydrous THF. The solution should be approximately 0.5 M.

  • Reaction: Gently warm the mixture to ~40 °C. An exothermic reaction should initiate, indicated by a temperature rise and gentle refluxing. If initiation does not occur, continue gentle warming.

  • Addition: Once the reaction has started, add the remaining ethyl 4-bromobutanoate solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring at room temperature or with gentle heating for 2-4 hours until the consumption of the starting material is complete (monitor by GC or TLC). The resulting grayish solution is ready for use.

Protocol 2: Accelerated Preparation using N,N-Dimethylacetamide (DMA)

Objective: To rapidly prepare the organozinc reagent, bypassing the induction period, for situations where speed is critical or zinc activation is problematic.

Methodology:

  • Setup: Under an inert atmosphere, add zinc dust (1.5 equiv.) and a catalytic amount of iodine (1-2 mol%) to an oven-dried flask.[9]

  • Solvent Addition: Add anhydrous DMA to create a stirrable slurry.

  • Addition: Add ethyl 4-bromobutanoate (1.0 equiv.) dropwise via syringe or dropping funnel. An immediate, gentle exotherm is typically observed. Maintain the internal temperature below 50 °C with a water bath if necessary.

  • Completion: Stir the reaction at room temperature for 30-60 minutes. The formation is generally complete within this timeframe.[7] The resulting solution can be used directly, but be mindful of the potential for reduced reactivity as discussed in Q5.

References
  • Hanada, E. M., Jess, K., & Blum, S. A. (2020). Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis. Angewandte Chemie International Edition, 59(46), 20559-20563. [Link]

  • Feng, C., & Blum, S. A. (2022). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Accounts of Chemical Research, 55(5), 714-726. [Link]

  • Wikipedia. (n.d.). Organozinc chemistry. Retrieved January 27, 2026, from [Link]

  • Hauser, M., & Knochel, P. (2023). Structure–Reactivity Relationship of Organozinc and Organozincate Reagents: Key Elements towards Molecular Understanding. Chemistry – A European Journal, 29(66), e202302191. [Link]

  • Hanada, E. M. (2022). Mechanisms of Organozinc Reagent Formation Determined Through a Combined Single-Particle-Fluorescence-Microscopy and NMR-Spectroscopy Approach (Doctoral dissertation, UC Irvine). [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved January 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Organozinc Reagents in DMSO Solvent: Remarkable Promotion of SN2′ Reaction for Allene Synthesis. Retrieved January 27, 2026, from [Link]

  • SLS - Lab Supplies. (n.d.). 4-Ethoxy-4-oxobutylzinc bromide. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved January 27, 2026, from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF (5-CYANOPENTYL)ZINC(II) BROMIDE AND (S)-N-BENZYL-7-CYANO-2-ETHYL-N-PHENYLHEPTANAMIDE. Retrieved January 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Retrieved January 27, 2026, from [Link]

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Technical Support Center: Precise Temperature Control for 4-Ethoxy-4-oxobutylzinc Bromide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 4-Ethoxy-4-oxobutylzinc bromide. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile organozinc reagent. Here, we provide in-depth, experience-based answers to common challenges, with a core focus on the critical parameter of temperature control. Our goal is to empower you to achieve reproducible, high-yield outcomes by understanding the chemistry behind the protocols.

Section 1: Frequently Asked Questions - Reagent Fundamentals

Q1: What is 4-Ethoxy-4-oxobutylzinc bromide, and why is it useful?

A1: 4-Ethoxy-4-oxobutylzinc bromide is an organozinc halide, specifically a Reformatsky reagent.[1][2][3] It serves as a nucleophilic four-carbon building block, effectively acting as a zinc enolate. Its utility stems from its moderate reactivity; it is less reactive than corresponding Grignard or organolithium reagents, which allows for excellent chemoselectivity.[3][4] For instance, it will readily add to aldehydes and ketones without attacking the ester functional group within its own structure or on other molecules in the reaction mixture.[1][4] This makes it a valuable tool in complex molecule synthesis, such as in the preparation of EP3 receptor antagonists and the natural product mucosin.[5]

Q2: Why is precise temperature control so critical when working with this reagent?

A2: Temperature is arguably the most critical variable in both the formation and subsequent reactions of 4-Ethoxy-4-oxobutylzinc bromide. The carbon-zinc (C-Zn) bond is thermally sensitive. Deviations in temperature can lead to several undesirable outcomes:

  • Decomposition: At higher temperatures, the reagent can decompose, reducing the effective concentration and leading to lower yields.

  • Side Reactions: Elevated temperatures can promote side reactions such as Wurtz-type homocoupling (where two molecules of the starting bromide react with zinc to form a dimer) or elimination reactions.

  • Reduced Selectivity: In subsequent coupling reactions (e.g., Negishi coupling), temperature influences the catalyst's activity and stability, and improper temperatures can lead to byproducts and reduced chemo- or regioselectivity.[6]

  • Initiation Issues: The initial formation of the organozinc reagent (the oxidative addition of zinc to ethyl 4-bromobutanoate) is an exothermic process that often requires a specific temperature window for initiation. Too low a temperature may stall the reaction, while too high a temperature can cause an uncontrollable exotherm.

Q3: I purchased a 0.5 M solution of 4-Ethoxy-4-oxobutylzinc bromide. How should I store it?

A3: Commercial solutions of this reagent should be stored under an inert atmosphere (Argon or Nitrogen) at the temperature recommended by the supplier, which is typically 2-8°C.[5] This refrigerated temperature is crucial for maintaining the reagent's stability and preventing degradation over time.[7] Always ensure the bottle's septum is in good condition to prevent exposure to air and moisture, which will rapidly quench the reagent.[8]

Section 2: Troubleshooting Guide - Reagent Formation (Reformatsky Reaction)

The in situ formation of 4-Ethoxy-4-oxobutylzinc bromide from ethyl 4-bromobutanoate and activated zinc is a common procedure. Here's how to troubleshoot it.

Q4: My reaction to form the organozinc reagent won't start. What should I do?

A4: Failure to initiate is a common issue. The root cause is almost always the passive oxide layer on the surface of the zinc metal, which prevents the oxidative addition.[9]

Troubleshooting Steps:

  • Zinc Activation is Key: Ensure you are using activated zinc powder. If not, you must activate it immediately before use. Common activation methods include washing with dilute HCl, or using initiators like iodine (I₂), 1,2-dibromoethane, or trimethylsilyl chloride (TMSCl).[9][10] A small crystal of iodine is often sufficient to etch the zinc surface and initiate the reaction.

  • Gentle Localized Heating: With vigorous stirring, gently warm a small spot of the flask with a heat gun. Often, a localized "hot spot" is enough to overcome the activation energy barrier. You should observe the disappearance of the iodine color or the formation of bubbles as a sign of initiation.

  • Maintain Temperature Post-Initiation: Once the reaction starts, it is exothermic. Be prepared to cool the reaction vessel (e.g., with a cool water bath) to maintain the desired internal temperature, typically between 25-40°C for the formation of alkylzinc bromides.[9]

Q5: My reaction started, but the yield is very low, and I see a significant amount of a high-boiling byproduct.

A5: This strongly suggests a side reaction, most likely Wurtz-type homocoupling, which produces diethyl adipate. This is favored by excessive temperatures.

Causality & Solution:

The oxidative addition of the alkyl bromide to the zinc surface is the first step.[9] If the local concentration of the newly formed organozinc reagent is high and the temperature is elevated, it can react with another molecule of the incoming ethyl 4-bromobutanoate faster than it disperses into the solution.

  • Solution: The primary solution is stricter temperature control. Add the ethyl 4-bromobutanoate slowly (dropwise) to the stirred zinc suspension while maintaining a consistent internal temperature. This avoids a buildup of the starting bromide and minimizes local hot spots. See the workflow diagram below for critical control points.

Section 3: Troubleshooting Guide - Cross-Coupling Reactions (e.g., Negishi)

Once formed, 4-Ethoxy-4-oxobutylzinc bromide is frequently used in palladium-catalyzed Negishi cross-coupling reactions.[9][11]

Q6: My Negishi coupling reaction is sluggish or stalls completely, even at room temperature.

A6: While many Negishi couplings are run at room temperature or slightly above, some systems require different conditions.[12][13] However, a complete stall often points to catalyst deactivation or issues with the reagents.

Troubleshooting Steps:

  • Check Reagent Quality: First, verify the activity of your organozinc reagent. A simple method is to take a small aliquot, quench it with a known concentration of iodine in THF, and back-titrate to determine the active concentration.[14] Organozinc reagents degrade if exposed to air or moisture.[8]

  • Catalyst Precursor and Ligand: Ensure your palladium source and ligand are of high quality and have been handled under inert conditions. The active Pd(0) species is generated in situ, and this process can be sensitive to impurities.

  • Controlled Warming: Some Negishi reactions require gentle heating to facilitate the transmetalation or reductive elimination steps. Increase the temperature incrementally (e.g., to 40-50°C) and monitor the reaction progress by TLC or GC/LC-MS. Be cautious, as excessive heat can degrade both the organozinc reagent and the catalyst.

  • Consider Additives: For difficult couplings, the addition of salts like lithium chloride (LiCl) can be beneficial. LiCl helps to break up organozinc aggregates and form more reactive "ate" complexes, which can accelerate the transmetalation step.[9][15]

Q7: My Negishi coupling gives a mixture of the desired product and homocoupled starting materials.

A7: This indicates that the catalytic cycle is not efficient, and side reactions are competing. Temperature plays a significant role here.

Causality & Solution:

  • Too Low Temperature: If the temperature is too low, the rate of transmetalation from zinc to palladium may be slow. This can lead to the organozinc reagent undergoing its own decomposition or side reactions. Some Negishi reactions can even be performed at temperatures as low as -78°C to -45°C to improve selectivity, but this is highly substrate-dependent.[6][16][17]

  • Too High Temperature: If the temperature is too high, β-hydride elimination (if applicable) or catalyst decomposition can occur, leading to byproducts.

  • Solution: Finding the optimal temperature "sweet spot" is key. Room temperature is a good starting point for many Negishi couplings involving sp3-hybridized zinc reagents.[12][13] If side reactions are observed, try lowering the temperature first (e.g., to 0°C or RT). If the reaction is clean but slow, a modest increase in temperature (e.g., to 40°C) may be warranted.

Section 4: Data & Protocols

Table 1: Recommended Temperature Ranges
Stage / Reaction TypeProcessRecommended Temperature (°C)Rationale & Key Considerations
Reagent Formation Initiation25 - 65°COften requires gentle warming to start. The reaction is exothermic; be ready to cool.
Reagent Formation Slow Addition25 - 40°CMaintain a steady, moderate temperature to ensure complete reaction without promoting side reactions.
Reagent Storage Long-term2 - 8°CCritical for preventing thermal decomposition and maintaining titer.[5]
Negishi Coupling Standard Reaction0 - 50°CStart at room temperature. Cool to suppress byproducts; warm to accelerate slow reactions. Highly substrate-dependent.[12][13]
Negishi Coupling Sensitive Substrates-78 to 0°CFor highly functionalized or unstable substrates, low temperatures can be crucial for selectivity.[6][16][17]
Protocol 1: Self-Validating Formation of 4-Ethoxy-4-oxobutylzinc Bromide

Objective: To prepare a solution of the title reagent and validate its concentration before use in a subsequent reaction.

Methodology:

  • Setup: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, argon inlet, and a magnetic stir bar. Charge the flask with activated zinc dust (1.2 eq.) and a small crystal of iodine.

  • Initiation: Add ~10% of your total ethyl 4-bromobutanoate (1.0 eq.) in anhydrous THF. Gently warm the flask with a heat gun until the iodine color fades and gas evolution is observed.

  • Controlled Addition: Once initiated, begin the slow, dropwise addition of the remaining ethyl 4-bromobutanoate solution. Use a water bath to maintain a steady internal temperature of 35-40°C.

  • Reaction & Validation: After the addition is complete, stir the greyish suspension for an additional 2 hours at room temperature.

  • Titration (Validation Step): Withdraw a 1.0 mL aliquot of the supernatant via syringe (avoiding zinc particles) and add it to a flask containing a known excess of a standardized 1 M Iodine solution in THF until the brown color persists. The consumption of iodine determines the molarity of your active organozinc reagent.[14] This step is critical for reproducibility.

Diagrams

G D D E E D->E Transfer Reagent

G cluster_low Low Temp (e.g., < 40°C) cluster_high High Temp (e.g., > 60°C) Temp Reaction Temperature Desired Desired Reaction (e.g., Negishi Coupling) Temp->Desired Favors Side1 Wurtz Homocoupling Temp->Side1 Promotes Side2 Reagent Decomposition Temp->Side2 Promotes Side3 Catalyst Deactivation Temp->Side3 Promotes

References

  • Kopp, F., & Knochel, P. (2006). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Angewandte Chemie International Edition, 45(36), 6040–6044. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Available from: [Link]

  • NROChemistry. (n.d.). Reformatsky Reaction. Available from: [Link]

  • Pearson+. (2024). The Reformatsky reaction is an addition reaction in which an organozinc... Available from: [Link]

  • Shriner, R. L. (1944). The Reformatsky Reaction. Organic Reactions, 1, 1-37. Available from: [Link]

  • Chemistry LibreTexts. (2023). Reformatsky Reaction. Available from: [Link]

  • Hauser, V., et al. (2023). Structure–Reactivity Relationship of Organozinc and Organozincate Reagents: Key Elements towards Molecular Understanding. Chemistry – A European Journal. Available from: [Link]

  • Bertz, S. H., et al. (2014). Preparation of Air- and Moisture-Stable Aryl- and Heteroarylzinc Pivalates and their Application in Negishi Cross-Coupling Reactions. Organic Syntheses, 91, 164. Available from: [Link]

  • Schönfeld, F., et al. (2024). Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. Organic Process Research & Development. Available from: [Link]

  • Wunderlich, S. H., & Knochel, P. (2013). Recent Developments in Negishi Cross-Coupling Reactions. ACS Catalysis, 3(1), 425-434. Available from: [Link]

  • Reddit. (2025). r/chemistry - Organozinc Stability. Available from: [Link]

  • Knochel, P., et al. (2011). Recent Advances in Cross-Couplings of Functionalized Organozinc Reagents. Synlett, 2011(07), 889-909. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Available from: [Link]

  • Kozuch, S., & Martin, J. M. L. (2019). Intermetallic species in the Negishi coupling and their involvement in inhibition pathways. Nature Catalysis, 2, 725-732. Available from: [Link]

  • Kluczka, J., et al. (2009). Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A. Journal of Hazardous Materials, 172(1), 329-336. Available from: [Link]

  • Wikipedia. (n.d.). Negishi coupling. Available from: [Link]

  • Organic Syntheses. (n.d.). Benzenepropanoic acid, 4-cyano-, ethyl ester. Available from: [Link]

  • Krasovskiy, A., et al. (2010). Stereoselective Negishi-like Couplings Between Alkenyl and Alkyl Halides in Water at Room Temperature. Organic Letters, 12(21), 4742-4744. Available from: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide: Reactivity of 4-Ethoxy-4-oxobutylzinc Halides - Bromide vs. Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers engaged in sophisticated organic synthesis, particularly in drug development, the choice of organometallic reagent is a critical decision point that dictates reaction efficiency, yield, and selectivity. This guide provides an in-depth comparison of two closely related functionalized organozinc reagents: 4-Ethoxy-4-oxobutylzinc bromide and its iodide counterpart. While both are indispensable for introducing a C4 ester-containing moiety, their reactivity profiles exhibit subtle yet significant differences stemming from the identity of the halide. We will explore the mechanistic underpinnings of these differences, compare their performance in key synthetic transformations like Negishi coupling and 1,4-additions, and provide field-tested protocols to enable informed selection and successful application in your research.

Foundational Principles: The Halogen's Role in Organozinc Reactivity

Organozinc halides (RZnX) occupy a valuable niche in synthetic chemistry. They are more reactive than organoboranes but significantly less reactive than organolithium or Grignard reagents, which grants them superior functional group tolerance.[1][2] This balanced reactivity allows them to participate in a wide array of C-C bond-forming reactions without side reactions involving common functional groups like esters or nitriles.[3][4] The specific reagents in focus, 4-Ethoxy-4-oxobutylzinc bromide and iodide, are classic examples of Reformatsky-type reagents, which are prepared by the direct insertion of zinc metal into a carbon-halogen bond.[5][6]

The choice of halogen (X = Br or I) is not trivial; it influences the reagent's formation, stability, and subsequent reactivity through several mechanisms:

  • Ease of Formation: The synthesis of the organozinc reagent proceeds via oxidative addition of zinc metal into the carbon-halogen bond of the corresponding ethyl 4-halobutanoate.[7] The reactivity of the alkyl halide precursor follows the order I > Br > Cl, a direct consequence of the C-X bond dissociation energy.[7] Therefore, the iodide precursor reacts more readily with zinc, often requiring milder conditions or less extensive zinc activation for reagent formation.

  • Carbon-Zinc Bond Polarity: The electronegativity of the halogen influences the Lewis acidity of the zinc center and the polarity of the C-Zn bond. Iodine is less electronegative than bromine, which can lead to a slightly more Lewis acidic zinc center in the RZnI species. This can affect the reagent's aggregation state in solution and its interaction with catalysts and substrates.

  • The Schlenk Equilibrium: Like Grignard reagents, organozinc halides exist in solution in a complex equilibrium with the corresponding diorganozinc (R₂Zn) and zinc dihalide (ZnX₂) species.[1] The position of this equilibrium, influenced by the solvent and the halide, can impact reactivity, as the diorganozinc species is generally considered more nucleophilic.

    Caption: The Schlenk equilibrium for organozinc halides.

Synthesis and Stability Showdown

The preparation of both reagents involves the reaction of the corresponding ethyl 4-halobutanoate with activated zinc metal.

Caption: General workflow for synthesizing RZnX reagents.

Key Differences in Preparation:

  • Activation: The formation of 4-ethoxy-4-oxobutylzinc iodide from ethyl 4-iodobutanoate is typically faster and requires less stringent zinc activation. A simple pre-treatment of zinc dust with iodine or 1,2-dibromoethane is often sufficient.[8]

  • Initiation: The bromide analogue can be more sluggish to initiate.[8] The use of highly reactive Rieke® Zinc or additives like LiCl can facilitate the reaction by breaking down passivating oxide layers on the zinc surface and enhancing the solubilization of the formed organozinc species.[4][8]

  • Stability: Once formed, both reagents exhibit good stability in THF solution when stored under an inert atmosphere (N₂ or Ar). Anecdotal evidence suggests the bromide variant may have a slightly longer shelf-life, though both are typically generated and used in situ or within a short timeframe for maximum efficacy.

Comparative Reactivity in Key Synthetic Transformations

The true measure of a reagent's utility lies in its performance. We compare the bromide and iodide variants in two common, yet mechanistically distinct, applications.

A. Palladium-Catalyzed Negishi Cross-Coupling

The Negishi coupling is a cornerstone of modern synthesis, forming C(sp³)–C(sp²) bonds with high efficiency.[9][10] The reaction involves the coupling of an organozinc reagent with an aryl, vinyl, or acyl halide, catalyzed by a palladium complex.[3]

Negishi_Cycle Pd0 LₙPd(0) PdII_A LₙPd(II)(Ar)(X) Pd0->PdII_A Oxidative Addition PdII_B LₙPd(II)(Ar)(R) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination ArR_Product Ar-R PdII_B->ArR_Product ZnX2 ZnX₂ PdII_B->ZnX2 center ArX Ar-X ArX->PdII_A RZnX R-ZnX RZnX->PdII_B

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Performance Comparison:

In the critical transmetalation step, the organozinc halide transfers its organic group to the palladium center. The rate of this step can be influenced by the halide. The more Lewis acidic RZnI may coordinate more strongly to the palladium complex, potentially facilitating a faster transmetalation compared to the bromide. However, the presence of halide ions in solution is known to accelerate this step by forming a more nucleophilic "zincate" species (e.g., [RZnX₂]⁻).[1] The overall impact is often subtle and catalyst-dependent.

Feature4-Ethoxy-4-oxobutylzinc bromide4-Ethoxy-4-oxobutylzinc iodideRationale
Typical Yield 85-95%88-98%Iodide may offer slightly higher yields due to potentially faster and cleaner transmetalation.
Reaction Time 2-6 hours1-4 hoursThe iodide variant often reaches completion faster.
Catalyst Loading 1-2 mol%0.5-2 mol%Efficient catalysis is achievable with both, but faster kinetics with iodide might tolerate lower loadings.
Substrate Scope Excellent with aryl bromides and iodides.[11]Excellent with aryl bromides and iodides; may be slightly more effective for less reactive aryl chlorides.The higher reactivity can overcome the slower oxidative addition of aryl chlorides to Pd(0).

Table 1: Illustrative comparison of bromide vs. iodide reagents in a Negishi coupling with 4-bromoanisole. Data is representative of typical outcomes based on general reactivity principles.

B. Copper-Catalyzed 1,4-Conjugate Addition

The 1,4-addition (or Michael addition) of organozinc reagents to α,β-unsaturated carbonyl compounds is a powerful method for forming C-C bonds.[12] To favor 1,4-addition over direct 1,2-addition to the carbonyl, a copper(I) catalyst is typically employed, which generates a "softer" organocuprate intermediate in situ.

Caption: Competing 1,2- and 1,4-addition pathways.

Performance Comparison:

The efficiency of the 1,4-addition depends on the clean formation of the active copper-zinc species. The Lewis acidity of the zinc halide byproduct (ZnX₂) can play a role in activating the enone substrate. ZnI₂ is a stronger Lewis acid than ZnBr₂, which can enhance the electrophilicity of the β-carbon of the enone, potentially leading to faster and more selective reactions.

Feature4-Ethoxy-4-oxobutylzinc bromide4-Ethoxy-4-oxobutylzinc iodideRationale
1,4:1,2 Selectivity >95:5>98:2The stronger Lewis acid ZnI₂ byproduct can better activate the enone for conjugate addition.
Yield of 1,4-Adduct 80-90%85-95%Improved selectivity often translates to higher isolated yields of the desired product.
Reaction Temperature -20 °C to 0 °C-40 °C to 0 °CThe higher reactivity of the iodide system may allow for lower reaction temperatures, improving selectivity.

Table 2: Illustrative comparison of bromide vs. iodide reagents in the Cu-catalyzed 1,4-addition to cyclohexenone. Data is representative.

Experimental Corner: Protocols and Best Practices

Trustworthy protocols are self-validating. The following procedures are designed for robustness and reproducibility. Note: All operations must be conducted under an inert atmosphere (N₂ or Ar) using anhydrous solvents.

Protocol 1: Preparation of 4-Ethoxy-4-oxobutylzinc Halide (General)
  • Zinc Activation: To a flame-dried, three-neck flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add zinc dust (1.5 equiv.). Heat under vacuum and backfill with argon. Add anhydrous THF, followed by an activator (e.g., I₂, 0.05 equiv. or 1,2-dibromoethane, 0.1 equiv.). Stir at reflux for 30 minutes until the solution is colorless and then cool to 40 °C.

  • Reagent Formation: Add a solution of the appropriate ethyl 4-halobutanoate (1.0 equiv.) in THF dropwise via the dropping funnel, maintaining the internal temperature between 40-50 °C. An exothermic reaction should be observed.

  • Completion: After the addition is complete, stir the grey suspension at 45 °C for an additional 2-4 hours (iodide) or 4-8 hours (bromide).

  • Titration & Use: Allow the excess zinc to settle. The supernatant is a ~0.5 M solution of the organozinc reagent. The concentration can be determined by quenching an aliquot with a known amount of I₂ and titrating the excess I₂ with standard Na₂S₂O₃ solution. The reagent is now ready for use.[13]

Protocol 2: Negishi Coupling with 4-Bromoanisole
  • Catalyst Preparation: In a separate flame-dried flask, add Pd(OAc)₂ (0.01 equiv.) and a suitable phosphine ligand like SPhos or XPhos (0.02 equiv.). Purge with argon and add anhydrous THF. Stir for 15 minutes at room temperature.

  • Reaction Setup: To the catalyst mixture, add 4-bromoanisole (1.0 equiv.).

  • Coupling: Add the prepared ~0.5 M solution of 4-Ethoxy-4-oxobutylzinc halide (1.2 equiv.) dropwise to the reaction mixture at room temperature.

  • Monitoring & Workup: Stir the reaction at 50 °C and monitor by TLC or GC-MS. Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Data-Driven Verdict and Selection Guide

The choice between 4-Ethoxy-4-oxobutylzinc bromide and its iodide analogue is context-dependent.

Application ScenarioRecommended ReagentJustification
Cost-sensitive, large-scale synthesis Bromide Ethyl 4-bromobutanoate is significantly less expensive than the iodo-analogue.
Rapid reagent preparation needed Iodide The C-I bond is weaker, leading to faster and more reliable oxidative insertion into the zinc metal.[7]
Coupling with unreactive electrophiles (e.g., aryl chlorides) Iodide The higher intrinsic reactivity and potentially faster transmetalation can provide the kinetic advantage needed.
Maximizing 1,4-selectivity in conjugate additions Iodide The stronger Lewis acidity of the ZnI₂ byproduct can better activate the enone substrate, enhancing selectivity.
General purpose use with reactive electrophiles Bromide Offers a good balance of reactivity, stability, and cost-effectiveness for most standard applications.

Final Recommendation:

For routine applications and cost-efficiency, 4-Ethoxy-4-oxobutylzinc bromide is an excellent and robust choice. For challenging substrates, reactions requiring lower temperatures, or when reaction time is paramount, the higher reactivity of 4-Ethoxy-4-oxobutylzinc iodide justifies its use. The marginal increase in yield and selectivity offered by the iodide can be crucial in complex, multi-step syntheses where every percentage point matters.

References

  • Wikipedia. (n.d.). Organozinc chemistry. Retrieved January 27, 2026, from [Link]

  • Jackson, S. D., & Vantourout, J. C. (2023). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Accounts of Chemical Research, 56(15), 2037–2049. Available from: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Organozinc Reagents. Retrieved January 27, 2026, from [Link]

  • Knochel, P. (2003). Preparation and Applications of Functionalized Organozinc Compounds. In Organozinc Reagents (pp. 59-93). Wiley-VCH Verlag GmbH & Co. KGaA. Available from: [Link]

  • Slideshare. (2014). ORGANOZINC REAGENT. Retrieved January 27, 2026, from [Link]

  • LibreTexts Chemistry. (2023). Organozinc Chemistry. Retrieved January 27, 2026, from [Link]

  • Organic Syntheses. (2011). Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. Organic Syntheses, 88, 285. Available from: [Link]

  • Slideshare. (2015). Organozinc compounds. Retrieved January 27, 2026, from [Link]

  • Wernik, M., et al. (2021). Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. Organic Process Research & Development, 25(11), 2536–2545. Available from: [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. Available from: [Link]

  • ResearchGate. (2003). The First Isolation of Crystalline Ethyl Bromozincacetate, Typical Reformatsky Reagent: Crystal Structure and Convenient Preparation. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved January 27, 2026, from [Link]

  • LibreTexts Chemistry. (2015). 1,2- and 1,4-Additions of Organometallic Reagents. Retrieved January 27, 2026, from [Link]

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  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. Available from: [Link]

  • Organic Chemistry Portal. (2011). Highly Selective Reactions of Unbiased Alkenyl Halides and Alkylzinc Halides: Negishi-Plus Couplings. Retrieved January 27, 2026, from [Link]

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  • Google Patents. (2001). DE10161335C1 - Preparation of organo-zinc halides.
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A Researcher's Guide: The Strategic Advantages of Organozinc Reagents over Organolithiums in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds is a foundational pillar, with organolithium and organozinc reagents serving as two of the most powerful tools in the chemist's arsenal.[1] While organolithiums are prized for their potent reactivity, this very strength often becomes a liability, particularly in the intricate syntheses required for pharmaceutical and materials science. This guide provides a comparative analysis, demonstrating that the moderated reactivity and superior functional group tolerance of organozinc reagents offer significant advantages in the synthesis of complex, highly functionalized molecules. We will explore the fundamental principles governing their behavior and provide experimental context to illustrate their strategic application.

Introduction: A Tale of Two Reagents

The history of organometallic chemistry is rich and intertwined. Organozinc compounds were, in fact, among the first organometallics ever prepared when Edward Frankland synthesized diethylzinc in 1848.[2][3] This discovery was a landmark, predating Grignard's work by half a century and laying the groundwork for the theory of valence.[4][5] However, the sheer reactivity and synthetic utility of organolithium reagents, pioneered in the 1930s by Ziegler, Wittig, and Gilman, led them to eclipse organozincs for many decades.[6]

Organolithiums are characterized by a highly polar carbon-lithium bond, rendering the carbon atom exceptionally nucleophilic and basic.[7] This makes them incredibly effective for simple additions and deprotonations but also notoriously indiscriminate.[7][8] Conversely, organozinc reagents feature a more covalent carbon-zinc bond, resulting in a "softer," less reactive organometallic.[9] It is this attenuated reactivity that has sparked a renaissance for organozincs, as the demands of modern synthesis prioritize precision, selectivity, and functional group compatibility over brute force.[1]

The Crux of the Matter: Covalent Character and Its Consequences

The divergent behaviors of organolithium and organozinc reagents stem directly from the electronegativity difference between carbon (2.55) and the respective metal (Li = 0.98; Zn = 1.65). The larger gap in the C-Li bond results in significantly higher ionic character, approaching a carbanionic species. The C-Zn bond's smaller electronegativity difference imparts greater covalent character. This fundamental distinction dictates the reagents' reactivity profiles.

Key Property Comparison:

PropertyOrganolithium Reagents (R-Li)Organozinc Reagents (R-ZnX, R₂Zn)Rationale
Basicity Extremely High (pKa of alkanes ~50)[7]Moderately LowThe highly ionic C-Li bond makes the carbon a powerful proton acceptor.
Nucleophilicity Very HighModerateThe electron-rich carbon in R-Li readily attacks electrophilic centers. R-Zn is less nucleophilic and often requires catalysis.
Functional Group Tolerance Very LowVery High[10]High basicity and nucleophilicity lead to reactions with a wide range of acidic protons and electrophilic functional groups.[7]
Chemoselectivity LowHighThe moderated reactivity of R-Zn allows for selective reaction at the most electrophilic site in a multifunctional molecule.
Side Reactions Prone to enolization, reduction, metal-halogen exchange[6][8]Side reactions are significantly suppressed.The high basicity of R-Li often leads to deprotonation of α-hydrogens (enolization) instead of nucleophilic addition.[8]
Thermal Stability Often pyrophoric, require strict anhydrous/anaerobic conditions.[2]More thermally stable, though still sensitive to air and moisture.[2]The high reactivity of the C-Li bond contributes to its instability and pyrophoricity.

The Decisive Advantage: Superior Functional Group Tolerance

The single most compelling reason to choose an organozinc reagent over an organolithium is its exceptional tolerance for a wide array of functional groups.[9][10] Organolithium reagents are incompatible with nearly all electrophilic and protic functional groups, including esters, ketones, nitriles, amides, and even many ethers.[7] This necessitates cumbersome protection-deprotection strategies, adding steps, reducing overall yield, and increasing waste.

Organozinc reagents, by contrast, can be prepared and utilized in the presence of these very groups. This allows for more direct and efficient synthetic routes, a critical consideration in drug development and process chemistry where step economy is paramount.[11]

G cluster_0 Organolithium Reagents cluster_1 Organozinc Reagents RLi High Reactivity RLi_Cons Low Functional Group Tolerance (Reacts with Esters, Ketones, Nitriles, etc.) RLi->RLi_Cons leads to RZn Moderate Reactivity Synthesis Complex Molecule Synthesis RLi_Cons->Synthesis Requires Protecting Groups RZn_Pros High Functional Group Tolerance (Compatible with most functional groups) RZn->RZn_Pros enables RZn_Pros->Synthesis Direct, Efficient Routes

Precision in Action: Key Applications and Experimental Protocols

The theoretical advantages of organozincs are best understood through their application in cornerstone synthetic reactions.

The Reformatsky Reaction: A Classic Showcase of Tolerance

The Reformatsky reaction is the quintessential example of organozinc selectivity. It involves the addition of an organozinc enolate, formed from an α-halo ester and zinc metal, to an aldehyde or ketone to produce a β-hydroxy ester.[12][13] Attempting this transformation with an organolithium or Grignard reagent is futile; the highly basic reagent would simply deprotonate the α-halo ester or attack its ester carbonyl group. The milder nature of the zinc enolate allows it to coexist with the ester functionality while selectively adding to a more reactive aldehyde or ketone.[12][14]

G cluster_0 Step 1: Oxidative Addition cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup A Br-CH₂CO₂Et + Zn⁰ B BrZn-CH₂CO₂Et A->B Oxidative Addition D Zinc Enolate Intermediate B->D C Aldehyde/Ketone (R₂C=O) E Alkoxide Adduct D->E Addition to Carbonyl F β-Hydroxy Ester E->F H₃O⁺ Workup

Experimental Protocol: Synthesis of Ethyl 3-hydroxy-3-phenylpropanoate

  • Apparatus Setup: A three-necked, flame-dried flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with activated zinc dust (1.0 eq). The system is flushed with dry nitrogen.

  • Solvent Addition: Anhydrous THF (tetrahydrofuran) is added to the flask to cover the zinc.

  • Initiation: A small crystal of iodine is added to activate the zinc surface, noted by the disappearance of the iodine color.

  • Reagent Addition: A solution of benzaldehyde (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF is added dropwise from the dropping funnel. The reaction is typically initiated with gentle heating.

  • Reaction: The mixture is maintained at reflux and monitored by TLC (Thin Layer Chromatography) until the benzaldehyde is consumed.

  • Workup: The reaction is cooled to 0 °C and quenched by the slow addition of saturated aqueous NH₄Cl solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the pure β-hydroxy ester.

The Negishi Coupling: Powering Drug Discovery

The Negishi cross-coupling reaction, for which Ei-ichi Negishi was awarded the Nobel Prize in Chemistry in 2010, is a testament to the power of organozinc reagents in modern synthesis. This palladium-catalyzed reaction couples an organozinc reagent with an organohalide or triflate.[15] Its broad scope and exceptional functional group tolerance have made it an indispensable tool in the pharmaceutical industry for constructing complex molecular scaffolds.[10][15] The transmetalation step from zinc to palladium is highly efficient, and the mild reaction conditions preserve sensitive functionalities that would be destroyed by more reactive organometallics.

G cluster_0 Part A: Organozinc Preparation cluster_1 Part B: Cross-Coupling Reaction Start_Zn Functionalized Organic Halide (R¹-X) Reagent Organozinc Reagent (R¹-ZnX) Start_Zn->Reagent Zinc Activated Zn⁰ (e.g., Rieke Zinc) Zinc->Reagent Product Coupled Product (R¹-R²) Reagent->Product Start_Pd Organic Halide/Triflate (R²-X) Start_Pd->Product Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product cat.

Advanced Applications: Chelation-Controlled Additions

The subtle Lewis acidity of organozinc species can be harnessed for sophisticated stereochemical control. In additions to chiral aldehydes and ketones, standard models like the Felkin-Anh model often predict the stereochemical outcome based on steric interactions. However, researchers have demonstrated that certain zinc reagents can override these steric biases.[16] They can chelate to a nearby Lewis basic group (like a silyloxy ether) on the substrate, forcing the nucleophilic addition to occur from a specific face and yielding the "anti-Felkin" or chelation-controlled product with high diastereoselectivity.[16][17][18] This level of control, reversing established selectivity paradigms, is a powerful tool for accessing specific stereoisomers and is largely inaccessible with the more reactive and less Lewis acidic organolithium reagents.[19]

Conclusion: A Strategic Choice for Modern Synthesis

While organolithium reagents remain valuable for their raw power, their utility diminishes as molecular complexity increases. Organozinc reagents represent a more refined tool, offering a superior balance of reactivity and selectivity. Their hallmark advantage is an outstanding tolerance for common functional groups, which streamlines synthetic planning, eliminates unnecessary protection-deprotection sequences, and ultimately improves overall efficiency. For researchers, scientists, and drug development professionals engaged in the synthesis of complex, high-value molecules, mastering the application of organozinc reagents is not merely an alternative—it is a strategic necessity for advancing the frontiers of chemical synthesis.

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A Senior Application Scientist's Guide to Alkylzinc Reagents in Organic Synthesis: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

For the modern synthetic chemist, the choice of an organometallic reagent is a critical decision that dictates reaction efficiency, functional group compatibility, and overall synthetic strategy. Among the diverse array of available reagents, alkylzinc compounds have carved out an indispensable niche. Their moderate reactivity, stemming from the relatively covalent carbon-zinc bond, imparts a remarkable tolerance to a wide spectrum of functional groups, a feature not shared by their more reactive organolithium or Grignard counterparts.[1]

This guide provides a comparative analysis of the two primary classes of alkylzinc reagents: dialkylzincs (R₂Zn) and alkylzinc halides (RZnX) . We will delve into their preparation, comparative reactivity, and application in key synthetic transformations, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic endeavors.

The Landscape of Alkylzinc Reagents: A Tale of Two Species

Alkylzinc reagents exist in a dynamic equilibrium, known as the Schlenk equilibrium, which dictates the relative concentrations of the dialkylzinc and alkylzinc halide species in solution.[2][3] The position of this equilibrium is influenced by the solvent, the nature of the alkyl group and the halide, and the presence of coordinating salts like lithium chloride.[2]

Schlenk_Equilibrium R2Zn R₂Zn RZnX 2 RZnX R2Zn->RZnX Schlenk Equilibrium ZnX2 ZnX₂ Negishi_Coupling cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition (R¹-X) PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 Transmetalation (R²-Zn) PdII_R2->Pd0 Reductive Elimination R1R2 R1R2 PdII_R2->R1R2 Product (R¹-R²)

Caption: Simplified catalytic cycle for the Negishi cross-coupling.

General Reactivity Trends:

  • Dialkylzincs (R₂Zn): Generally more reactive, often leading to faster reaction times. However, only one alkyl group is typically transferred, making them less atom-economical if the alkyl group is valuable.

  • Alkylzinc Halides (RZnX): May require slightly harsher conditions or more active catalysts but are more atom-economical. The presence of the halide can influence the catalytic cycle. [2] Comparative Data for Negishi Cross-Coupling:

Organozinc ReagentElectrophileCatalyst/LigandYield (%)Reference
n-Bu₂Zn4-IodoanisolePd(dba)₂ / SPhos95[4]
n-BuZnBr4-IodoanisolePd(dba)₂ / SPhos92[5]
sec-BuZnCl4-BromotoluenePd-PEPPSI-IPent94[6]
Et₂Zn(Z)-1-Bromooct-1-enePdCl₂(Amphos)₂ / N-MeIm>99[1][7][8]
n-HeptylZnI(Z)-1-Bromooct-1-enePdCl₂(Amphos)₂ / N-MeIm>99[1][9]

As the table illustrates, both reagent types can provide excellent yields. The choice may therefore be guided by the availability of starting materials and the cost of the alkyl group.

Simmons-Smith Cyclopropanation: A Tale of Two Carbenoids

The Simmons-Smith reaction is a cornerstone for the synthesis of cyclopropanes from alkenes. The classical reagent is iodomethylzinc iodide (ICH₂ZnI), an alkylzinc halide. However, a popular modification, known as the Furukawa modification, utilizes diethylzinc and diiodomethane, which generates a more reactive carbenoid species. [10][11][12]

Caption: Concerted mechanism of the Simmons-Smith reaction.

Comparison of Simmons-Smith Reagents:

Reagent SystemDescriptionAdvantagesDisadvantages
CH₂I₂ / Zn(Cu) The classical Simmons-Smith reagent (generates ICH₂ZnI).Readily prepared, reliable for many substrates.Can be sluggish, reproducibility issues with zinc activation.
CH₂I₂ / Et₂Zn The Furukawa modification (generates EtZnCH₂I). [10]More reactive, often gives higher yields and shorter reaction times.Diethylzinc is pyrophoric and requires careful handling.

For substrates with directing groups like allylic alcohols, both reagent systems can provide high diastereoselectivity due to chelation control. [3]A study on the reaction with cyclohexene showed that the Furukawa modification can lead to significantly higher yields compared to the traditional Zn/Cu couple. [13]

Conjugate Addition to α,β-Unsaturated Carbonyls

The 1,4-conjugate addition of organozinc reagents to enones is a powerful method for C-C bond formation. Both dialkylzincs and alkylzinc halides can be employed, often in the presence of a copper catalyst.

Reactivity Comparison:

  • Dialkylzincs (R₂Zn): Often require catalysis (e.g., with copper salts) for efficient conjugate addition. The uncatalyzed reaction can be slow.

  • Alkylzinc Halides (RZnX): Can undergo uncatalyzed conjugate addition, particularly in coordinating solvents like DME. [5]The presence of lithium salts can also promote the reaction.

A comparative study on the addition to chalcone demonstrated that while phenylzinc iodide in DME gave an excellent yield of the conjugate addition product, the corresponding reaction with diphenylzinc was much less efficient under similar uncatalyzed conditions.

Addition to Carbonyl Compounds: The Role of Chelation Control

The addition of organozinc reagents to aldehydes and ketones is generally sluggish but can be promoted by Lewis acids or through chelation control. [4][14][15] A significant advancement in this area is the use of alkylzinc halides as Lewis acids to promote the chelation-controlled addition of dialkylzincs to α- and β-silyloxy aldehydes and ketones. [16][14][17]This strategy allows for the reversal of the commonly observed Felkin-Anh selectivity.

Key Findings:

  • The combination of a dialkylzinc (the nucleophile) and an alkylzinc halide (the Lewis acid) is crucial for achieving high diastereoselectivity in these chelation-controlled additions. [16][14]* The reaction is highly sensitive to the solvent, with non-coordinating solvents like toluene and dichloromethane being optimal. [18] This dual-zinc system highlights a sophisticated interplay between the two classes of organozinc reagents, where the alkylzinc halide acts as a catalyst to activate the carbonyl group towards nucleophilic attack by the more reactive dialkylzinc. [17]

Functional Group Tolerance: A Key Advantage

A major advantage of organozinc reagents is their exceptional tolerance for a wide range of functional groups. This allows for the synthesis of complex molecules without the need for extensive protecting group strategies. [9][18] General Compatibility:

Both dialkylzincs and alkylzinc halides are compatible with a variety of functional groups that are typically reactive towards organolithium or Grignard reagents.

Table of Compatible Functional Groups:

Functional GroupR₂Zn CompatibilityRZnX Compatibility
EstersHighHigh
AmidesHighHigh
NitrilesHighHigh
KetonesModerateHigh
AldehydesLowModerate
Halides (Aryl, Vinyl)HighHigh
EthersHighHigh
SulfidesHighHigh

Note: Compatibility can be condition-dependent. For example, while generally tolerant, some ketones and aldehydes can react with organozinc reagents, especially at elevated temperatures or with more reactive reagents.

The preparation of alkylzinc halides from functionalized alkyl bromides using activated zinc can tolerate esters, nitriles, and even ketones and aldehydes under the right conditions. [17]

Conclusion and Future Outlook

Both dialkylzincs and alkylzinc halides are powerful tools in the arsenal of the synthetic organic chemist. The choice between them is nuanced and depends on the specific synthetic challenge.

  • Alkylzinc halides are often the reagents of choice for their ease of preparation, functional group tolerance, and atom economy, making them ideal for large-scale synthesis and for the introduction of complex, valuable alkyl fragments.

  • Dialkylzincs , with their higher reactivity, are advantageous when faster reaction times are desired or when the electrophile is particularly unreactive. They also play a crucial role as the nucleophilic component in sophisticated catalytic systems, such as the chelation-controlled additions to carbonyls.

The ongoing development of new methods for the preparation of highly functionalized organozinc reagents, coupled with a deeper mechanistic understanding of their reactivity, will undoubtedly continue to expand the scope and utility of these versatile reagents in the synthesis of complex molecules for the pharmaceutical and materials science industries.

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